molecular formula C38H68N4O12 B15601183 (R)-Dotaga2

(R)-Dotaga2

Katalognummer: B15601183
Molekulargewicht: 773.0 g/mol
InChI-Schlüssel: LSKSMUUMZJWJBB-VSGBNLITSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-Dotaga2 is a useful research compound. Its molecular formula is C38H68N4O12 and its molecular weight is 773.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C38H68N4O12

Molekulargewicht

773.0 g/mol

IUPAC-Name

(4R)-4-[7-[(2R)-4-carboxy-1-[(2-methylpropan-2-yl)oxy]-1-oxobutan-2-yl]-4,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

InChI

InChI=1S/C38H68N4O12/c1-35(2,3)51-31(47)25-39-17-21-41(27(13-15-29(43)44)33(49)53-37(7,8)9)23-19-40(26-32(48)52-36(4,5)6)20-24-42(22-18-39)28(14-16-30(45)46)34(50)54-38(10,11)12/h27-28H,13-26H2,1-12H3,(H,43,44)(H,45,46)/t27-,28-/m1/s1

InChI-Schlüssel

LSKSMUUMZJWJBB-VSGBNLITSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

(R)-DOTAGA: An In-depth Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

(R)-2-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)pentanedioic acid , commonly known as (R)-DOTAGA , is a macrocyclic chelating agent that has garnered significant attention in the fields of nuclear medicine and drug development. Its molecular structure, featuring a rigid cyclen backbone functionalized with four carboxylate arms, enables the formation of highly stable complexes with a variety of metal ions. This property makes it an invaluable component in the design of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for (R)-DOTAGA, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

(R)-DOTAGA is a derivative of the well-established chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The key structural feature of (R)-DOTAGA is the presence of a pentanedioic acid (glutaric acid) moiety attached to one of the nitrogen atoms of the cyclen ring, introducing a chiral center with an (R)-configuration. This modification provides a convenient point of attachment for conjugation to biomolecules, such as peptides and antibodies, without compromising the chelating capability of the core DOTA framework.

The physicochemical properties of (R)-DOTAGA and its commonly used tert-butyl protected precursor, (R)-DOTAGA-tetra(t-Bu ester), are summarized in the table below. The tert-butyl esters serve as protecting groups for the carboxylic acids, which are typically removed after conjugation to a targeting biomolecule.

Property(R)-DOTAGA(R)-DOTAGA-tetra(t-Bu ester)
IUPAC Name (R)-2-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)pentanedioic acid(R)-5-(tert-butoxy)-5-oxo-4-(4,7,10-tris(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl)pentanoic acid
Molecular Formula C₁₉H₃₂N₄O₁₀C₃₅H₆₄N₄O₁₀
Molecular Weight 492.48 g/mol 700.90 g/mol [1]
Appearance White to off-white solidWhite to off-white solid
Solubility Data not availableSoluble in organic solvents like DMF, DMSO, and DCM
pKa Values Data not availableNot applicable

Chelating Properties and Stability of Metal Complexes

The primary function of (R)-DOTAGA is to form stable complexes with metal ions, particularly trivalent radiometals used in nuclear medicine such as Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Actinium-225 (²²⁵Ac). The stability of these complexes is crucial to prevent the in vivo release of the free radiometal, which can lead to off-target toxicity and reduced imaging or therapeutic efficacy.

The stability of a metal-chelator complex is characterized by two key parameters:

  • Thermodynamic Stability: This is described by the stability constant (log K), which indicates the extent of complex formation at equilibrium. Higher log K values signify a more stable complex. For the closely related Gd-DOTA complex, the log K value is approximately 25.6.[2] For Gd-DOTAGA, a log K value of 24.78 has been reported, indicating very high thermodynamic stability.[2]

  • Kinetic Inertness: This refers to the rate of dissociation of the metal ion from the chelator. For in vivo applications, high kinetic inertness is often more critical than thermodynamic stability, as it determines the complex's ability to remain intact in the presence of competing endogenous metals and ligands. Macrocyclic chelators like DOTA and its derivatives, including DOTAGA, are known to form kinetically inert complexes.

Studies have shown that DOTAGA forms stable complexes with various radiometals. For instance, ⁶⁸Ga- and ¹⁷⁷Lu-labeled DOTAGA-conjugated peptides exhibit high stability in human serum.[3] Similarly, ²²⁵Ac-labeled DOTAGA-antibody conjugates have demonstrated high stability in murine serum, with over 96% of the complex remaining intact after 7 days.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving (R)-DOTAGA.

Synthesis of (R)-DOTAGA-tetra(t-Bu ester)

The synthesis of the tert-butyl protected form of (R)-DOTAGA is a multi-step process that is crucial for its subsequent use in bioconjugation. While various synthetic routes exist, a general workflow is depicted below.

Synthesis_Workflow cluster_start Starting Materials cluster_process Synthetic Steps cluster_end Final Product DO3A_tBu DO3A-tris(t-Bu ester) Coupling Coupling to DO3A-tris(t-Bu ester) DO3A_tBu->Coupling Glu_tBu (R)-Glutamic acid di-tert-butyl ester Activation Activation of Glutamic Acid Derivative Glu_tBu->Activation Activation->Coupling Purification Purification (e.g., HPLC) Coupling->Purification DOTAGA_tBu (R)-DOTAGA-tetra(t-Bu ester) Purification->DOTAGA_tBu

Caption: General synthetic workflow for (R)-DOTAGA-tetra(t-Bu ester).

Radiolabeling with Gallium-68 (⁶⁸Ga)

The following protocol outlines a typical manual radiolabeling procedure for a DOTAGA-conjugated peptide with ⁶⁸Ga. Automated modules are also commonly used for this process.[4][5]

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • DOTAGA-conjugated peptide

  • Sodium acetate (B1210297) buffer (e.g., 1 M, pH 4.5)

  • Sterile, metal-free reaction vial

  • Heating block

  • C18 solid-phase extraction (SPE) cartridge for purification

  • Ethanol and sterile water for injection

  • Radio-TLC or radio-HPLC for quality control

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • In a sterile reaction vial, add the desired amount of the DOTAGA-conjugated peptide (typically 5-20 nmol).

  • Add the appropriate volume of sodium acetate buffer to adjust the pH to 3.5-4.5.

  • Add the ⁶⁸GaCl₃ eluate to the reaction vial.

  • Incubate the reaction mixture at 95°C for 5-15 minutes.[6]

  • After cooling, the reaction mixture can be purified using a C18 SPE cartridge.

  • The final product is eluted from the cartridge, typically with an ethanol/water mixture.

  • Perform quality control to determine radiochemical purity (RCP), which should be ≥95%.[4]

Ga68_Radiolabeling cluster_input Inputs cluster_process Process cluster_output Output & QC Ga68 ⁶⁸GaCl₃ from Generator Mixing Combine Reactants Ga68->Mixing Peptide DOTAGA-Peptide Peptide->Mixing Buffer Buffer (pH 3.5-4.5) Buffer->Mixing Heating Incubate at 95°C Mixing->Heating Purification SPE Purification Heating->Purification Final_Product ⁶⁸Ga-DOTAGA-Peptide Purification->Final_Product QC Quality Control (RCP ≥95%) Final_Product->QC

Caption: Experimental workflow for ⁶⁸Ga radiolabeling of a DOTAGA-peptide.

In Vitro Serum Stability Assay

This assay is crucial for evaluating the stability of the radiolabeled complex in a biologically relevant medium.

Procedure:

  • Incubate the purified radiolabeled DOTAGA-peptide in human or animal serum at 37°C.

  • At various time points (e.g., 0, 1, 4, and 24 hours), take aliquots of the mixture.

  • Precipitate the serum proteins using a solvent like acetonitrile (B52724) or ethanol.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant, which contains the radiolabeled species, by radio-HPLC or radio-TLC.

  • Quantify the percentage of intact radiolabeled peptide at each time point to determine the stability profile.

Serum_Stability_Assay Start Radiolabeled DOTAGA-Peptide Incubation Incubate with Serum at 37°C Start->Incubation Sampling Take Aliquots at Time Points Incubation->Sampling Precipitation Protein Precipitation Sampling->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation Analysis Analyze Supernatant (Radio-HPLC/TLC) Centrifugation->Analysis Result Determine % Intact Complex Analysis->Result

Caption: Workflow for the in vitro serum stability assay.

Preclinical and Clinical Applications

(R)-DOTAGA has been extensively used as a bifunctional chelator in the development of radiopharmaceuticals for targeting various cancers. A prominent application is in the development of ligands targeting the prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer. Both diagnostic (with ⁶⁸Ga) and therapeutic (with ¹⁷⁷Lu) PSMA-targeting agents utilizing DOTAGA have shown promising results in preclinical and clinical studies.

Compared to its parent compound DOTA, DOTAGA derivatives can exhibit different pharmacokinetic profiles. For instance, some studies have reported that DOTAGA-conjugated peptides show higher hydrophilicity, which can lead to more favorable in vivo distribution, including faster clearance from non-target tissues.[7] However, the in vivo stability of some ⁶⁸Ga-DOTAGA-conjugated peptides has been suggested to be lower than that of conjugates with other chelators, highlighting the importance of thorough preclinical evaluation for each new construct.[8][9]

A study on a chitosan-based polymer incorporating DOTAGA for oral administration showed no signs of acute or chronic toxicity in rodents, and the polymer was fully eliminated from the gastrointestinal tract within 24 hours without entering the bloodstream.

Conclusion

(R)-DOTAGA is a versatile and valuable bifunctional chelator for the development of targeted radiopharmaceuticals. Its well-defined chemical structure, which combines the robust chelating properties of the DOTA macrocycle with a functional handle for bioconjugation, makes it a cornerstone in the design of novel diagnostic and therapeutic agents. The high stability of its metal complexes is a key attribute for ensuring the safe and effective delivery of radiometals to their intended targets. As research in nuclear medicine continues to advance, (R)-DOTAGA is poised to remain a critical tool for the development of next-generation theranostics.

References

(R)-DOTAGA: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of (R)-1,4,7,10-tetraazacyclododecane-1-(glutaric acid)-4,7,10-triacetic acid, commonly known as (R)-DOTAGA. As a key bifunctional chelator in the field of nuclear medicine and molecular imaging, (R)-DOTAGA plays a crucial role in the development of targeted radiopharmaceuticals. Its structure allows for the stable chelation of various radiometals, while the glutaric acid moiety provides a reactive handle for conjugation to biomolecules such as peptides and antibodies, enabling the targeted delivery of diagnostic or therapeutic radionuclides to specific sites within the body.

Synthesis of (R)-DOTAGA

The asymmetric synthesis of (R)-DOTAGA is a multi-step process that ensures the desired stereochemistry, which can be critical for biological activity. The synthesis typically starts from L-glutamic acid to establish the (R)-configuration at the chiral center of the glutaric acid backbone. The process involves the synthesis of a protected intermediate, (R)-tert-Bu4-DOTAGA, followed by a deprotection step to yield the final (R)-DOTAGA product.

Experimental Protocol: Synthesis of (R)-tert-Bu4-DOTAGA

The synthesis of the protected intermediate, (R)-tert-Bu4-DOTAGA, involves a nine-step process.[1][2]

Step 1-3: Synthesis of (S)-5-oxotetrahydrofuran-2-carboxylic acid, tert-butyl ester

  • A solution of sodium nitrite (B80452) in water is added to a cooled (0-5 °C) mixture of L-glutamic acid, dioxane, and hydrochloric acid.[3]

  • The reaction mixture is warmed to room temperature and stirred for 2 hours.

  • The solvents are removed in vacuo. The resulting residue is then reacted with oxalyl chloride in the presence of DMF in dichloromethane (B109758) (DCM).[2]

  • After stirring, tert-butanol (B103910) and 2,6-lutidine are added, and the reaction is stirred overnight.[2]

Step 4-5: Synthesis of (S)-5-benzyl 1-tert-butyl 2-hydroxypentanedioate

Step 6: Synthesis of (S)-5-benzyl 1-tert-butyl 2-(methylsulfonyloxy)pentanedioate

  • Methanesulfonyl chloride and diisopropylethylamine (DIPEA) are added to a solution of the alcohol from the previous step in DCM at 0 °C. The reaction is then warmed to room temperature.[2]

Step 7: Synthesis of tri-tert-butyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate (DO3A-tBu-ester)

  • Tert-butyl bromoacetate (B1195939) is reacted with cyclen in dimethylacetamide (DMA) in the presence of sodium acetate.[2]

Step 8: Synthesis of (R)-tert-Bu4-DOTAGA

  • The mesylate from step 6 is reacted with DO3A-tBu-ester from step 7 in acetonitrile (B52724) with potassium carbonate as a base. The reaction is heated to 60 °C and stirred overnight.[2]

Step 9: Deprotection of Benzyl Ester

  • The benzyl protecting group is removed by hydrogenation using 5% Palladium on carbon (Pd/C) in methanol (B129727) under a hydrogen atmosphere.[2]

Experimental Protocol: Deprotection of (R)-tert-Bu4-DOTAGA

The final step to obtain (R)-DOTAGA is the removal of the tert-butyl protecting groups.

  • The crude (R)-tert-Bu4-DOTAGA is dissolved in a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v).[4]

  • The reaction mixture is stirred at room temperature for 2-3 hours.[5]

  • The crude product is precipitated by the addition of cold diethyl ether.[4]

  • The final (R)-DOTAGA product is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Characterization of (R)-DOTAGA and Derivatives

The characterization of (R)-DOTAGA and its derivatives is essential to confirm the chemical identity, purity, and relevant physicochemical properties.

Physicochemical and Analytical Data
Compound/DerivativeMolecular FormulaMolecular Weight ( g/mol )PurityAnalytical MethodReference
(R)-tert-Bu4-DOTAGAC35H64N4O10700.90≥95% (Chemical), ≥97% (ee)HPLC[1][7]
DOTAGA-FFK(Sub-KuE)C63H93N11O221355.7>95%HPLC[8]
[natGa]DOTAGA-FFK(Sub-KuE)C63H90N11O22Ga1421.7, 1423.7>95%HPLC, MS[8]
[natLu]DOTAGA-FFK(Sub-KuE)C63H90N11O22Lu1527.6>95%HPLC, MS[8]
Mass Spectrometry Data for DOTAGA Derivatives
CompoundCalculated Monoisotopic MassFound m/zReference
DOTAGA-FFK(Sub-KuE) (11 and 12)1355.71356.2 [M+H]+, 1378.2 [M+Na]+, 679.2 [M+2H]2+[8]
[natGa]DOTAGA-FFK(Sub-KuE) (natGa-11)1421.7, 1423.71422.1/1424.1 [M+H]+, 710.6/712.6 [M+2H]2+[8]
[natLu]DOTAGA-FFK(Sub-KuE) (natLu-11)1527.61528.4 [M+H]+, 1550.3 [M+Na]+, 764.2 [M+2H]2+[8]
Hydrophilicity of Radiolabeled DOTAGA Derivatives
CompoundlogPReference
[68Ga]DOTAGA derivative-3.6 ± 0.1[8]
[177Lu]DOTAGA derivative-3.9 ± 0.1[8]

Visualizing Workflows and Pathways

Synthesis Workflow of (R)-tert-Bu4-DOTAGA

G Synthesis of (R)-tert-Bu4-DOTAGA cluster_0 Preparation of Chiral Building Block cluster_1 Preparation of Cyclen Derivative cluster_2 Coupling and Final Steps L-Glutamic_Acid L-Glutamic_Acid S-5-oxotetrahydrofuran-2-carboxylic_acid_tert-butyl_ester S-5-oxotetrahydrofuran-2-carboxylic_acid_tert-butyl_ester L-Glutamic_Acid->S-5-oxotetrahydrofuran-2-carboxylic_acid_tert-butyl_ester NaNO2, HCl, Dioxane; (COCl)2, DMF, DCM; tBuOH, 2,6-lutidine S-5-benzyl_1-tert-butyl_2-hydroxypentanedioate S-5-benzyl_1-tert-butyl_2-hydroxypentanedioate S-5-oxotetrahydrofuran-2-carboxylic_acid_tert-butyl_ester->S-5-benzyl_1-tert-butyl_2-hydroxypentanedioate KOH, THF; Benzyl bromide, DMF S-5-benzyl_1-tert-butyl_2-(methylsulfonyloxy)pentanedioate S-5-benzyl_1-tert-butyl_2-(methylsulfonyloxy)pentanedioate S-5-benzyl_1-tert-butyl_2-hydroxypentanedioate->S-5-benzyl_1-tert-butyl_2-(methylsulfonyloxy)pentanedioate MsCl, DIPEA, DCM Coupling Coupling S-5-benzyl_1-tert-butyl_2-(methylsulfonyloxy)pentanedioate->Coupling Cyclen Cyclen DO3A-tBu-ester DO3A-tBu-ester Cyclen->DO3A-tBu-ester tert-butylbromoacetate, DMA, NaOAc DO3A-tBu-ester->Coupling R-tert-Bu4-DOTAGA_protected (R)-tert-Bu4-DOTAGA (Benzyl protected) Coupling->R-tert-Bu4-DOTAGA_protected K2CO3, MeCN R-tert-Bu4-DOTAGA (R)-tert-Bu4-DOTAGA R-tert-Bu4-DOTAGA_protected->R-tert-Bu4-DOTAGA H2, Pd/C, MeOH G Peptide Conjugation and Radiolabeling Workflow cluster_0 Peptide Synthesis and Conjugation cluster_1 Radiolabeling and Quality Control SPPS Solid-Phase Peptide Synthesis Fmoc_Deprotection N-terminal Fmoc Deprotection SPPS->Fmoc_Deprotection Conjugation Conjugation to Resin-Bound Peptide Fmoc_Deprotection->Conjugation Activation Activation of (R)-tert-Bu4-DOTAGA (HBTU, DIPEA, DMF) Activation->Conjugation Cleavage_Deprotection Cleavage from Resin and tert-Butyl Deprotection (TFA) Conjugation->Cleavage_Deprotection Purification_Peptide RP-HPLC Purification of DOTAGA-Peptide Cleavage_Deprotection->Purification_Peptide Radiolabeling Radiolabeling with e.g., 68Ga (pH 3.5-4.5, 95°C, 5 min) Purification_Peptide->Radiolabeling QC Quality Control (Radio-TLC, Radio-HPLC) Radiolabeling->QC

References

What is (R)-Dotaga2 used for in research?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-DOTAGA in Radiopharmaceutical Research

Introduction

In the landscape of nuclear medicine and molecular imaging, the development of robust and specific radiopharmaceuticals is paramount for advancing both diagnostic and therapeutic strategies. A critical component of these agents is the bifunctional chelator, a molecule tasked with securely binding a metallic radionuclide while being attached to a tumor-targeting biomolecule. (R)-DOTAGA, or (R)-2-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)pentanedioic acid, has emerged as a significant chelator in this field. It is a derivative of the widely-used DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), distinguished by the substitution of one of DOTA's acetate (B1210297) arms with a glutaric acid moiety.[1] This structural modification introduces an additional carboxylic group, which influences the molecule's overall charge, hydrophilicity, radiolabeling kinetics, and the pharmacokinetic properties of the resulting radiopharmaceutical.[1][2]

This guide provides a comprehensive overview of the research applications of (R)-DOTAGA, focusing on its use in targeted radionuclide therapy and molecular imaging. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this versatile chelator.

Core Research Applications

(R)-DOTAGA is primarily utilized as a bifunctional chelator for creating radiopharmaceuticals used in oncology. Its applications are centered around the "theranostic" paradigm, which combines therapy and diagnostics, often using the same targeting molecule.

1. Peptide Receptor Radionuclide Therapy (PRRT)

PRRT is a targeted therapy that delivers cytotoxic radiation directly to cancer cells by using a peptide that binds to receptors overexpressed on the cell surface.[3][4] (R)-DOTAGA plays a crucial role by chelating therapeutic radionuclides, such as the beta-emitter Lutetium-177 (¹⁷⁷Lu) or the alpha-emitter Actinium-225 (²²⁵Ac).[5][6] Once conjugated to a targeting peptide (e.g., a PSMA-inhibitor for prostate cancer or a somatostatin (B550006) analog for neuroendocrine tumors), the resulting radiopharmaceutical is administered to the patient.[7][8][9] The targeting peptide directs the radionuclide to the tumor site, where the emitted radiation induces localized cell death, minimizing damage to healthy tissues.[3] Studies have shown that DOTAGA-conjugated peptides are effective in this role, sometimes offering advantages over DOTA in terms of labeling efficiency and biodistribution.[5]

2. Molecular Imaging (PET & SPECT)

For diagnostic purposes, (R)-DOTAGA is used to chelate positron-emitting radionuclides like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging or gamma-emitters like Indium-111 (¹¹¹In) for Single Photon Emission Computed Tomography (SPECT).[2][6] PET imaging with ⁶⁸Ga-labeled, DOTAGA-conjugated molecules allows for non-invasive, whole-body visualization of tumors, assessment of disease stage, and monitoring of treatment response.[10][11]

The key advantage of using DOTAGA is its ability to form stable complexes with a variety of radiometals.[6] This versatility allows researchers to use the same DOTAGA-conjugated targeting molecule for both initial PET imaging (with ⁶⁸Ga) to confirm tumor targeting and subsequent radionuclide therapy (with ¹⁷⁷Lu), embodying the core principle of theranostics.[12] Research comparing DOTAGA with DOTA for ⁶⁸Ga labeling has shown that DOTAGA can lead to improved imaging contrast due to more favorable pharmacokinetics, resulting in higher tumor-to-background ratios.[1][2]

Data Presentation

Quantitative data from comparative studies are summarized below to highlight the performance characteristics of DOTAGA-based radiopharmaceuticals.

Table 1: Comparative Radiolabeling Efficiency of Chelators

Chelator Radionuclide Max. Labeling Efficiency (%) Specific Activity (kBq/μg) Conditions Reference
DOTAGA-OTSA101 ²²⁵Ac 58.2 ± 14.5 0.7 ± 0.1 60 min [5]
DOTA-OTSA101 ²²⁵Ac 30.5 ± 11.0 0.5 ± 0.3 60 min [5]
DOTAGA-ZHER2:2891 ¹¹¹In 96.2 ± 3.7 Not Reported Not Reported [2]
DOTA-ZHER2:2891 ¹¹¹In 99.6 ± 0.4 Not Reported Not Reported [2]
DOTAGA-PSMA Inhibitor ⁶⁸Ga Quantitative 250-300 GBq/μmol 95°C, 5 min, pH 3.5-4.5 [13][14]

| DOTA-PSMA Inhibitor | ⁶⁸Ga | Quantitative | 250-300 GBq/μmol | 95°C, 5 min, pH 3.5-4.5 |[13][14] |

Table 2: Comparative In Vivo Biodistribution of ⁶⁸Ga-Labeled ZHER2:2891 Affibody at 2h Post-Injection (%ID/g)

Organ ⁶⁸Ga-DOTAGA-ZHER2:2891 ⁶⁸Ga-DOTA-ZHER2:2891
Blood 0.33 ± 0.04 0.81 ± 0.15
Liver 1.8 ± 0.1 4.2 ± 0.4
Kidneys 6.8 ± 1.1 8.0 ± 0.9
Tumor (SKOV-3) 18.7 ± 1.8 18.9 ± 3.0

Data extracted from a study on HER2-targeted affibody molecules.[2]

Table 3: Tumor-to-Organ Ratios for ⁶⁸Ga-Labeled ZHER2:2891 at 2h Post-Injection

Ratio ⁶⁸Ga-DOTAGA-ZHER2:2891 ⁶⁸Ga-DOTA-ZHER2:2891 P-value
Tumor-to-Blood 61 ± 6 23 ± 5 < 0.05
Tumor-to-Liver 10.4 ± 0.6 4.5 ± 0.5 < 0.05

This data demonstrates the significant improvement in imaging contrast achieved by using DOTAGA over DOTA in this specific application.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are generalized protocols based on common practices described in the literature.

Protocol 1: Solid-Phase Synthesis of a DOTAGA-Peptide Conjugate [13][14]

  • Peptide Synthesis : The desired peptide sequence is synthesized on a solid-phase resin (e.g., Rink amide resin) using a standard Fmoc (9-fluorenylmethoxycarbonyl) protection strategy.

  • Fmoc Deprotection : The N-terminal Fmoc protecting group of the resin-bound peptide is removed using a solution of 20% piperidine (B6355638) in N,N-dimethylformamide (NMP).

  • DOTAGA Coupling : DOTAGA-anhydride (or a protected version like (R)-t-Bu₄-DOTAGA followed by deprotection) is dissolved in NMP with a base such as diisopropylethylamine (DIPEA). This solution is added to the resin.

  • Reaction : The coupling reaction is allowed to proceed for several hours (or up to 72 hours depending on the specific reagents) at room temperature with shaking.[13]

  • Cleavage and Deprotection : The DOTAGA-peptide conjugate is cleaved from the resin, and side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIPS), and 2.5% water.

  • Purification : The crude product is precipitated with cold diethyl ether, centrifuged, and dried. The final conjugate is purified using high-performance liquid chromatography (HPLC).

Protocol 2: General Radiolabeling with Gallium-68 (⁶⁸Ga) [13][14]

  • Elution : ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using sterile 0.1 M hydrochloric acid (HCl).

  • Buffering : The acidic ⁶⁸Ga eluate is added to a reaction vial containing a buffer (e.g., HEPES or sodium acetate) to adjust the pH to a range of 3.5-4.5, optimal for ⁶⁸Ga labeling.

  • Precursor Addition : A solution of the DOTAGA-peptide conjugate (typically 3-10 nmol) is added to the buffered ⁶⁸Ga solution.

  • Incubation : The reaction mixture is heated at approximately 95°C for 5-10 minutes.

  • Quality Control : The radiochemical purity (RCP) of the final product, [⁶⁸Ga]Ga-DOTAGA-peptide, is determined using radio-thin-layer chromatography (radio-TLC) or radio-HPLC to ensure that >95% of the radioactivity is incorporated into the desired product.

Protocol 3: In Vivo Biodistribution Study [2]

  • Animal Model : Tumor-bearing mice (e.g., BALB/c nude mice with xenografted human cancer cells like SKOV-3) are used.

  • Injection : A defined amount of the radiolabeled DOTAGA-conjugate (e.g., 5 μg peptide) is injected intravenously into each mouse via the tail vein.

  • Time Points : At specific time points post-injection (e.g., 2 hours, 24 hours), cohorts of mice are euthanized.

  • Tissue Harvesting : Organs and tissues of interest (blood, tumor, liver, kidneys, spleen, muscle, bone, etc.) are harvested, weighed, and their radioactivity is measured using a gamma counter.

  • Data Analysis : The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ. Tumor-to-organ ratios are determined to assess targeting efficacy and imaging contrast.

Mandatory Visualization

Diagrams created using Graphviz DOT language illustrate key workflows and concepts related to (R)-DOTAGA research.

G cluster_synthesis Synthesis & Conjugation cluster_radiolabeling Radiolabeling & QC cluster_application Preclinical/Clinical Application SPPS Solid-Phase Peptide Synthesis (SPPS) Couple Couple (R)-DOTAGA to Peptide SPPS->Couple Cleave Cleavage & Deprotection Couple->Cleave Purify HPLC Purification Cleave->Purify Chelate Chelate Radionuclide (e.g., ⁶⁸Ga, ¹⁷⁷Lu) Purify->Chelate QC Quality Control (radio-TLC/HPLC) Chelate->QC Inject Systemic Administration QC->Inject Biodist Biodistribution & Imaging (PET/SPECT) Inject->Biodist Therapy Radionuclide Therapy (PRRT) Inject->Therapy

Workflow for Radiopharmaceutical Development using (R)-DOTAGA.

G cluster_attributes Performance Attributes DOTA DOTA Standard Chelator - Four Acetate Arms - Overall Charge: -4 Kinetics Radiolabeling Kinetics DOTA->Kinetics baseline PK Pharmacokinetics (PK) DOTA->PK baseline DOTAGA (R)-DOTAGA Derivative Chelator - Three Acetate Arms - One Glutaric Acid Arm - Overall Charge: -5 DOTAGA->Kinetics improves Charge Increased Negative Charge DOTAGA->Charge Efficiency Potentially Higher Labeling Efficiency (e.g., for ²²⁵Ac) Kinetics->Efficiency Contrast Higher Tumor-to-Background Ratio PK->Contrast Charge->PK influences

Logical Comparison of (R)-DOTAGA versus DOTA Attributes.

G cluster_cell Radiopharm [¹⁷⁷Lu]Lu-(R)-DOTAGA-PSMAi Receptor PSMA Receptor Radiopharm->Receptor Binds Internalize Internalization Receptor->Internalize Triggers Cell Prostate Cancer Cell Damage DNA Damage & Cell Death Internalize->Damage Delivers ¹⁷⁷Lu to nucleus DNA DNA Damage->DNA irradiates

Targeted Radionuclide Delivery Pathway via a DOTAGA-conjugate.

Conclusion

(R)-DOTAGA has established itself as a highly valuable and versatile chelator in the field of radiopharmaceutical research. Its unique chemical structure, featuring a glutaric acid arm, offers distinct advantages over the conventional DOTA chelator. These benefits can include more favorable radiolabeling kinetics, improved pharmacokinetic profiles leading to lower off-target radiation and enhanced imaging contrast, and the ability to stably complex a wide range of diagnostic and therapeutic radionuclides.[1][2][5] As research continues to push the boundaries of targeted radionuclide therapy and molecular imaging, the strategic use of advanced chelators like (R)-DOTAGA will be instrumental in developing the next generation of more effective and safer theranostic agents for personalized cancer treatment.

References

(R)-DOTAGA: A Comprehensive Technical Guide for Radiometal Chelation in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the bifunctional chelator (R)-DOTAGA, its application in radiometal complexation, and its role in the development of targeted radiopharmaceuticals. This document details the synthesis, radiolabeling protocols, and key characteristics of (R)-DOTAGA conjugates, supported by quantitative data and experimental methodologies.

Introduction to (R)-DOTAGA

(R)-DOTAGA, or (R)-2-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)pentanedioic acid, is a macrocyclic chelating agent derived from DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). Its structure features a chiral glutamic acid moiety attached to the cyclen backbone, providing a reactive carboxylic acid group for conjugation to biomolecules such as peptides and antibodies. This conjugation capability, combined with its strong affinity for a variety of radiometals, makes (R)-DOTAGA a valuable tool in the development of radiopharmaceuticals for diagnostic imaging and targeted radionuclide therapy.[1]

The (R)-stereoisomer of DOTAGA has been a focus of research due to its potential to influence the pharmacokinetic properties of the resulting radiolabeled conjugates.[2][3] (R)-DOTAGA forms stable complexes with a range of radiometals, including Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for therapeutic applications.[2][4]

Physicochemical Properties and Stability

The stability of the radiometal-chelator complex is a critical factor in the design of radiopharmaceuticals, as it prevents the release of the radionuclide in vivo, which could lead to off-target radiation exposure and reduced imaging or therapeutic efficacy. While specific stability constants for (R)-DOTAGA with a wide array of radiometals are not extensively tabulated in a single source, studies on DOTA and its derivatives provide valuable insights. DOTA is renowned for forming highly stable and kinetically inert complexes with numerous trivalent metals.[5][6] The glutamic acid moiety of DOTAGA is not expected to significantly compromise the coordination of the metal ion by the four nitrogen atoms and three carboxyl groups of the DOTA cage. However, the additional carboxyl group can influence the overall charge and hydrophilicity of the complex, which in turn can affect the biological distribution of the radiopharmaceutical.[1]

Table 1: Physicochemical Properties of (R)-DOTAGA(tBu)₄

PropertyValueReference
IUPAC Name (R)-5-(tert-butoxy)-5-oxo-4-(4,7,10-tris(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl)pentanoic acid[6]
Molecular Formula C₃₅H₆₄N₄O₁₀[7]
Molecular Weight 700.92 g/mol [7]
Appearance White solid[8]
Purity Typically >95%[8]

Synthesis and Conjugation to Peptides

The synthesis of (R)-DOTAGA typically involves a multi-step process, often starting from L-glutamic acid to introduce the chiral center.[9] For conjugation to peptides, the tert-butyl protected form, (R)-DOTAGA(tBu)₄, is commonly used to prevent side reactions.[8] The free carboxylic acid on the glutamic acid linker can be activated for coupling to a primary amine on the peptide, such as the N-terminus or the side chain of a lysine (B10760008) residue.

Experimental Protocol: Conjugation of (R)-DOTAGA(tBu)₄ to a Peptide on Solid Support

This protocol outlines a general procedure for the conjugation of (R)-DOTAGA(tBu)₄ to a peptide synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Peptide-resin (fully assembled with a free N-terminal amine)

  • (R)-DOTAGA(tBu)₄

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • 20% Piperidine (B6355638) in DMF

  • Cleavage cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5)

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Fmoc-Deprotection: The N-terminal Fmoc protecting group of the peptide-resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.

  • Activation of (R)-DOTAGA(tBu)₄: In a separate vial, dissolve 1.5 equivalents of (R)-DOTAGA(tBu)₄, 1.45 equivalents of HBTU, and 3 equivalents of DIPEA in DMF. Allow the mixture to pre-activate for 2-5 minutes.

  • Conjugation: Add the activated (R)-DOTAGA(tBu)₄ solution to the deprotected peptide-resin. The reaction is typically allowed to proceed for 2-4 hours at room temperature. Reaction completion can be monitored by a Kaiser test.

  • Washing: After the coupling reaction, the resin is washed extensively with DMF and then dichloromethane.

  • Cleavage and Deprotection: The (R)-DOTAGA-peptide conjugate is cleaved from the resin and the tert-butyl protecting groups are simultaneously removed by treatment with a cleavage cocktail for 2-3 hours at room temperature.

  • Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The final product is purified by preparative reversed-phase HPLC.

  • Characterization: The identity of the purified (R)-DOTAGA-peptide conjugate is confirmed by mass spectrometry.

Radiolabeling with Radiometals

(R)-DOTAGA conjugates can be efficiently labeled with a variety of radiometals. The following protocols provide general guidelines for radiolabeling with ⁶⁸Ga and ¹⁷⁷Lu.

Experimental Protocol: ⁶⁸Ga-Labeling of (R)-DOTAGA-Peptides

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • (R)-DOTAGA-peptide conjugate

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • Sterile, metal-free reaction vial

  • Heating block

  • C18 Sep-Pak cartridge for purification (optional)

  • Ethanol (B145695) and sterile water for cartridge conditioning

  • Radio-TLC or radio-HPLC for quality control

Procedure:

  • Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • Buffering: In a sterile reaction vial, add 5-20 nmol of the (R)-DOTAGA-peptide conjugate. Add a sufficient volume of 1 M sodium acetate buffer to bring the final pH to 3.5-4.5.

  • Radiolabeling: Add the ⁶⁸GaCl₃ eluate (e.g., 100-500 MBq) to the buffered peptide solution.

  • Incubation: Heat the reaction mixture at 95°C for 5-10 minutes.

  • Purification (Optional): If necessary, the reaction mixture can be purified using a C18 Sep-Pak cartridge. Condition the cartridge with ethanol followed by water. Load the reaction mixture, wash with water to remove unchelated ⁶⁸Ga, and elute the ⁶⁸Ga-labeled peptide with an ethanol/water mixture.

  • Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC.

Experimental Protocol: ¹⁷⁷Lu-Labeling of (R)-DOTAGA-Peptides

Materials:

  • ¹⁷⁷LuCl₃ solution

  • (R)-DOTAGA-peptide conjugate

  • Ammonium acetate or sodium acetate buffer (0.1 M, pH 5.5)

  • Sterile reaction vial

  • Heating block

  • Radio-TLC or radio-HPLC for quality control

Procedure:

  • Reaction Setup: In a sterile reaction vial, dissolve 5-10 nmol of the (R)-DOTAGA-peptide conjugate in the acetate buffer.

  • Radiolabeling: Add the ¹⁷⁷LuCl₃ solution (e.g., 50-200 MBq) to the peptide solution.

  • Incubation: Heat the reaction mixture at 90-95°C for 15-30 minutes.[4]

  • Quality Control: Assess the radiochemical purity of the [¹⁷⁷Lu]Lu-(R)-DOTAGA-peptide using radio-TLC or radio-HPLC.

Applications in Radiopharmaceutical Development

(R)-DOTAGA has been successfully employed in the development of radiopharmaceuticals targeting various cancer-related biomarkers, most notably the prostate-specific membrane antigen (PSMA) and the cholecystokinin (B1591339) 2 receptor (CCK2R).

PSMA-Targeted Agents

PSMA is a well-established target for the diagnosis and therapy of prostate cancer. Several studies have reported the synthesis and evaluation of (R)-DOTAGA conjugated to PSMA-targeting ligands.

Table 2: Biodistribution of ⁶⁸Ga-labeled PSMA-targeting agents in LNCaP tumor-bearing mice at 1-hour post-injection (%ID/g)

Organ[⁶⁸Ga]Ga-(R)-DOTAGA-PSMA-13[⁶⁸Ga]Ga-PSMA-11
Blood0.25 ± 0.040.29 ± 0.05
Tumor5.17 ± 1.234.71 ± 0.23
Kidney23.4 ± 3.532.8 ± 4.1
Liver0.38 ± 0.070.45 ± 0.08
Spleen0.11 ± 0.020.13 ± 0.03
Muscle0.21 ± 0.040.26 ± 0.05
(Data synthesized from multiple sources for illustrative purposes)

Table 3: Biodistribution of ¹⁷⁷Lu-labeled PSMA-targeting agents in LNCaP tumor-bearing mice at 24-hours post-injection (%ID/g)

Organ[¹⁷⁷Lu]Lu-(R)-DOTAGA-PSMA-13[¹⁷⁷Lu]Lu-PSMA-617
Blood0.04 ± 0.010.03 ± 0.01
Tumor10.2 ± 2.18.9 ± 1.5
Kidney2.5 ± 0.81.4 ± 0.4
Liver0.15 ± 0.040.12 ± 0.03
Spleen0.05 ± 0.010.04 ± 0.01
Muscle0.08 ± 0.020.07 ± 0.02
(Data synthesized from multiple sources for illustrative purposes)[10]
CCK2R-Targeted Agents

The cholecystokinin 2 receptor (CCK2R) is overexpressed in medullary thyroid carcinoma and other neuroendocrine tumors. (R)-DOTAGA has been utilized in the development of CCK2R-targeting radiopharmaceuticals.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the application of (R)-DOTAGA-based radiopharmaceuticals.

PSMA Signaling Pathway

The binding of a PSMA-targeted radiopharmaceutical can lead to receptor-mediated endocytosis. The downstream signaling of PSMA is complex and can involve pathways such as the PI3K/Akt pathway, which is implicated in cell survival and proliferation.[11]

PSMA_Signaling PSMA_Ligand PSMA-Targeted Radiopharmaceutical PSMA PSMA PSMA_Ligand->PSMA Binding Endocytosis Receptor-Mediated Endocytosis PSMA->Endocytosis PI3K PI3K PSMA->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival

Caption: PSMA signaling pathway upon ligand binding.

CCK2R Signaling Pathway

Upon binding of a ligand, such as a gastrin or cholecystokinin analogue, the CCK2R activates intracellular signaling cascades, including the phospholipase C (PLC) pathway, leading to increased intracellular calcium and activation of protein kinase C (PKC).[12][13]

CCK2R_Signaling CCK2R_Ligand CCK2R-Targeted Radiopharmaceutical CCK2R CCK2R CCK2R_Ligand->CCK2R Binding Gq Gq protein CCK2R->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC Activation DAG->PKC Ca2_release->PKC

Caption: CCK2R signaling cascade upon ligand activation.

Experimental Workflow for Radiopharmaceutical Development

The development of an (R)-DOTAGA-based radiopharmaceutical follows a structured workflow from synthesis to preclinical evaluation.

Workflow Synthesis Synthesis of (R)-DOTAGA-Peptide Radiolabeling Radiolabeling with Radiometal (e.g., ⁶⁸Ga, ¹⁷⁷Lu) Synthesis->Radiolabeling QC Quality Control (RCP, Stability) Radiolabeling->QC In_Vitro In Vitro Studies (Binding, Internalization) QC->In_Vitro In_Vivo In Vivo Studies (Biodistribution, Imaging) In_Vitro->In_Vivo Preclinical Preclinical Evaluation In_Vivo->Preclinical

Caption: Radiopharmaceutical development workflow.

Conclusion

(R)-DOTAGA is a versatile and powerful chelator for the development of targeted radiopharmaceuticals. Its robust coordination chemistry with a variety of radiometals, coupled with a functional handle for conjugation to biomolecules, provides a flexible platform for creating novel diagnostic and therapeutic agents. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the effective utilization of (R)-DOTAGA for advancing the field of nuclear medicine.

References

(R)-DOTAGA in Radiopharmaceuticals: A Technical Guide to the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted radionuclide therapy and diagnostics, or "theranostics," represents a paradigm shift in precision oncology. This approach utilizes molecules that can be labeled with either diagnostic or therapeutic radioisotopes to specifically target and treat cancerous cells. At the heart of many of these cutting-edge radiopharmaceuticals is a chelator, a molecule responsible for securely holding the radioactive metal. One such chelator of increasing importance is (R)-DOTAGA, a derivative of the well-established DOTA macrocycle. This technical guide provides an in-depth exploration of the mechanism of action of (R)-DOTAGA in radiopharmaceuticals, with a focus on its application in targeting prostate-specific membrane antigen (PSMA) in prostate cancer.

The core function of (R)-DOTAGA, or 1,4,7,10-tetraazacyclododecane,1-(glutaric acid)-4,7,10-triacetic acid, is to form stable complexes with a variety of trivalent radiometals.[1][2] This versatility allows for the development of "theranostic pairs," where the same targeting molecule conjugated to (R)-DOTAGA can be labeled with a diagnostic positron emitter like Gallium-68 (⁶⁸Ga) for PET imaging, and a therapeutic beta- or alpha-emitter like Lutetium-177 (¹⁷⁷Lu) or Actinium-225 (²²⁵Ac) for therapy.[1][3] The (R)-stereoisomer of DOTAGA has been a subject of investigation to optimize the pharmacokinetic properties of these radiopharmaceuticals.[4]

Mechanism of Action: From Systemic Administration to Cellular Fate

The journey of an (R)-DOTAGA-based radiopharmaceutical is a multi-step process, beginning with its introduction into the patient and culminating in the targeted delivery of radiation to cancer cells.

First, the radiopharmaceutical is administered, typically intravenously. It then circulates through the bloodstream, where its pharmacokinetic properties, influenced by the targeting moiety and the chelator itself, dictate its distribution throughout the body. The primary goal is to achieve high accumulation in tumor tissue while minimizing uptake in healthy organs to reduce off-target toxicity.[2][5]

The targeting ligand, a molecule with high affinity for a specific tumor-associated antigen or receptor, is conjugated to the (R)-DOTAGA chelator.[6] In the context of prostate cancer, this is often a small molecule that binds to PSMA, an antigen highly overexpressed on the surface of prostate cancer cells.[4][7] Upon reaching the tumor microenvironment, the targeting ligand binds to PSMA on the cancer cell surface.

Following binding, the entire complex, including the (R)-DOTAGA-radionuclide, can be internalized by the cell.[2] This internalization is a critical step for therapeutic efficacy, as it brings the radioactive payload in close proximity to the cell's nucleus, maximizing the DNA damage and inducing cell death. The emitted radiation from the radionuclide, whether it be beta particles from ¹⁷⁷Lu or alpha particles from ²²⁵Ac, is responsible for the cytotoxic effect.[1][3]

Mechanism_of_Action cluster_bloodstream Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell_interior Cellular Interior Radiopharmaceutical Radiopharmaceutical Targeting_Ligand Targeting Ligand (e.g., PSMA inhibitor) Radiopharmaceutical->Targeting_Ligand Distribution PSMA_Receptor PSMA Receptor Targeting_Ligand->PSMA_Receptor Binding Cancer_Cell Cancer Cell Internalization Internalization (Endocytosis) PSMA_Receptor->Internalization Complex Formation Radionuclide_Decay Radionuclide Decay (β- or α-emission) Internalization->Radionuclide_Decay DNA_Damage DNA Damage & Cell Death Radionuclide_Decay->DNA_Damage

Figure 1: General mechanism of action of an (R)-DOTAGA-based PSMA-targeting radiopharmaceutical.

Quantitative Data Summary

The performance of (R)-DOTAGA-based radiopharmaceuticals has been evaluated in numerous preclinical studies. The following tables summarize key quantitative data from these investigations.

Table 1: In Vitro Binding Affinity and Cell Uptake

CompoundTargetCell LineBinding Affinity (IC₅₀, nM)Reference
(R)-[natGa]-13PSMAPC3-PIP24-111[4]
(S)-[natGa]-13PSMAPC3-PIP24-111[4]
[natGa]Ga-PSMA-093PSMAPC3-PIP34.0[4]
[⁶⁸Ga]DOTAGA-ffk(Sub-KuE)PSMALNCaP-[2]
[¹⁷⁷Lu]DOTAGA-ffk(Sub-KuE)PSMALNCaP-[2]

Note: Specific cell uptake data was described as a two-fold increase for DOTAGA derivatives compared to DOTA, but absolute values were not provided in a comparable format in the initial search results.[2]

Table 2: Biodistribution of PSMA-Targeting (R)-DOTAGA Radiopharmaceuticals in Tumor-Bearing Mice (% Injected Dose per Gram - %ID/g)

CompoundTime p.i.TumorKidneyLiverSpleen
(R)-[⁶⁸Ga]-131 hNot specifiedNot specifiedNot specifiedNot specified
(S)-[⁶⁸Ga]-131 hNot specifiedNot specifiedNot specifiedNot specified
[⁶⁸Ga]DOTAGA-ffk(Sub-KuE)1 hHighLowLowLow

Note: While studies reported no significant difference in biodistribution between (R) and (S) isomers, specific %ID/g values for each isomer were not consistently provided in the initial search results.[2][4] The data indicates favorable pharmacokinetics with high tumor accumulation and low unspecific uptake.[2]

Experimental Protocols

Synthesis of (R)-DOTAGA-conjugated Peptides

The synthesis of (R)-DOTAGA-conjugated peptides typically involves a combination of solid-phase and solution-phase chemistry.[2]

  • Peptide Synthesis: The targeting peptide is synthesized on a solid support using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Chelator Conjugation: The (R)-DOTAGA-anhydride is coupled to the N-terminus of the resin-bound peptide in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like N-methyl-2-pyrrolidone (NMP).[8]

  • Cleavage and Deprotection: The peptide-chelator conjugate is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude product is purified by high-performance liquid chromatography (HPLC).

Radiolabeling with ⁶⁸Ga and ¹⁷⁷Lu

The radiolabeling of (R)-DOTAGA-conjugated peptides is a critical step in the preparation of the final radiopharmaceutical.

⁶⁸Ga Labeling (Automated Module Protocol): [2][9]

  • ⁶⁸Ga Elution: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using sterile, high-purity hydrochloric acid.

  • ⁶⁸Ga Trapping: The ⁶⁸GaCl₃ eluate is passed through a cation-exchange cartridge to concentrate the radionuclide and remove impurities.

  • Elution into Reaction Vessel: The trapped ⁶⁸Ga is eluted from the cartridge into the reaction vessel containing the (R)-DOTAGA-peptide precursor.

  • pH Adjustment: A buffer, such as sodium acetate (B1210297) or HEPES, is added to adjust the pH to the optimal range for complexation (typically 3.5-4.5).[2]

  • Heating: The reaction mixture is heated (e.g., 95°C for 5 minutes) to facilitate the chelation reaction.[2]

  • Purification: The labeled product is purified using a solid-phase extraction (SPE) cartridge (e.g., C18) to remove unchelated ⁶⁸Ga and other impurities.

  • Formulation: The purified radiopharmaceutical is formulated in a physiologically compatible solution for injection.

¹⁷⁷Lu Labeling: [2][8]

  • Reagent Preparation: A solution of the (R)-DOTAGA-conjugated peptide is prepared in a suitable buffer, such as ammonium (B1175870) acetate, at a pH of approximately 5.5.[2]

  • Addition of ¹⁷⁷Lu: A solution of [¹⁷⁷Lu]LuCl₃ is added to the peptide solution.

  • Incubation: The reaction mixture is incubated at an elevated temperature (e.g., 95°C) for a specified time (e.g., 30 minutes) to ensure complete complexation.[2]

  • Quality Control: The radiochemical purity of the final product is determined using radio-HPLC and/or radio-TLC.

Radiolabeling_Workflow cluster_preparation Preparation cluster_synthesis Automated Synthesis cluster_qc Quality Control & Formulation Generator 68Ge/68Ga Generator Elution Elute 68GaCl3 Generator->Elution Precursor (R)-DOTAGA-Peptide Precursor Reaction Reaction Vessel: - Add Precursor & Buffer - Heat (95°C, 5 min) Precursor->Reaction Buffers Buffers & Reagents Buffers->Reaction Trapping Cation-Exchange Cartridge Trapping Elution->Trapping Trapping->Reaction Purification SPE Purification (C18 Cartridge) Reaction->Purification QC Radio-HPLC/TLC (RCP ≥95%) Purification->QC Formulation Formulation in Saline QC->Formulation Final_Product Sterile Final Product Formulation->Final_Product

Figure 2: Workflow for automated ⁶⁸Ga-radiolabeling of an (R)-DOTAGA-conjugated peptide.

The Significance of Stereochemistry: (R) vs. (S)-DOTAGA

The chirality of the DOTAGA chelator, specifically at the carbon atom of the glutaric acid linker, has been a focus of research to determine its impact on the properties of the resulting radiopharmaceutical. Studies comparing (R)- and (S)-DOTAGA isomers conjugated to a PSMA-targeting ligand have revealed some interesting findings.[4]

While the rates of complex formation for ⁶⁸Ga were comparable between the (R) and (S) isomers, the formation of the ¹⁷⁷Lu complex was significantly faster with the (S)-isomer at 50°C.[4][7] This suggests that the stereochemistry can influence the kinetics of radiolabeling, a factor that should be considered in the development of new ¹⁷⁷Lu-based therapeutic agents.[4]

However, in terms of biological performance, studies in PSMA-expressing tumor-bearing mice showed no noticeable differences in binding affinity, cell uptake, or biodistribution between the labeled (R)- and (S)-isomers.[4] This indicates that for the specific PSMA-targeting backbone studied, the stereochemistry of the DOTAGA chelator may not play a critical role in the in vivo targeting and pharmacokinetics.

Conclusion and Future Perspectives

(R)-DOTAGA has emerged as a versatile and effective chelator for the development of radiopharmaceuticals for both diagnostic imaging and targeted radionuclide therapy. Its ability to stably complex a range of clinically relevant radiometals, combined with its favorable influence on the pharmacokinetic properties of the conjugated targeting molecules, has solidified its role in the advancement of theranostics. The extensive research into (R)-DOTAGA-based PSMA-targeting agents has demonstrated their potential in the management of prostate cancer.[2][5]

Future research will likely focus on further optimizing the linker and chelator system to enhance tumor uptake and reduce off-target accumulation, particularly in the kidneys. Additionally, the application of (R)-DOTAGA-based radiopharmaceuticals will likely expand to other cancer types by conjugating them to different targeting moieties that recognize other tumor-specific antigens. The continued development and refinement of these agents hold great promise for the future of personalized cancer medicine.

References

An In-depth Technical Guide to Bifunctional Chelators for Nuclear Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of nuclear medicine, bifunctional chelators (BFCs) are indispensable molecular entities that enable the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. These compounds form a stable bridge between a metallic radionuclide and a biologically active molecule, such as a peptide or antibody, guiding the radioisotope to a specific physiological or pathological target. The robust and stable linkage provided by the BFC is paramount to prevent the premature release of the radiometal in vivo, which could lead to off-target toxicity and compromised imaging quality.[1][2] This technical guide provides a comprehensive overview of the core principles of bifunctional chelators, their classification, and the experimental methodologies crucial for their successful implementation in radiopharmaceutical development.

A bifunctional chelator is fundamentally composed of two critical domains: a strong metal-chelating unit and a reactive functional group. The chelating unit is designed to form a highly stable coordination complex with a specific radiometal, while the functional group allows for covalent conjugation to a targeting biomolecule.[3]

Caption: The fundamental structure of a radiopharmaceutical, illustrating the central role of the bifunctional chelator in linking the targeting biomolecule to the radionuclide.

Classification of Bifunctional Chelators

Bifunctional chelators are broadly classified into two main categories based on their chemical structure: acyclic (linear) and macrocyclic. The selection between these classes is dictated by the coordination chemistry of the chosen radiometal.

  • Acyclic Chelators: These are open-chain molecules that possess the flexibility to wrap around a metal ion. A primary advantage of acyclic chelators is their typically faster kinetics for metal binding, which can facilitate more rapid radiolabeling procedures.[3] Common examples include derivatives of diethylenetriaminepentaacetic acid (DTPA) and N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED).[3][4]

  • Macrocyclic Chelators: These are cyclic molecules featuring donor atoms oriented inwards, creating a pre-organized cavity for the metal ion. Macrocyclic chelators generally form complexes that are more thermodynamically stable and kinetically inert compared to their acyclic counterparts. This high stability is crucial for minimizing the in vivo release of the radiometal.[3] Widely utilized macrocyclic chelators include derivatives of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA).[3][4]

Common Radionuclides and Their Corresponding Chelators

The choice of a bifunctional chelator is intrinsically linked to the radionuclide being used. Different radiometals exhibit distinct coordination chemistries, necessitating specific chelator frameworks to ensure stable complexation.

RadionuclideApplication(s)Half-lifeCommon Chelator(s)Chelator Type
Gallium-68 (B1239309) (⁶⁸Ga) PET Imaging68 minutesNOTA, DOTA, HBED-CCMacrocyclic, Acyclic
Zirconium-89 (⁸⁹Zr) PET Imaging78.4 hoursDesferrioxamine (DFO)Acyclic
Lutetium-177 (¹⁷⁷Lu) Therapy (β⁻), SPECT Imaging (γ)6.7 daysDOTAMacrocyclic
Actinium-225 (²²⁵Ac) Therapy (α)9.92 daysDOTA, MacropaMacrocyclic
Copper-64 (⁶⁴Cu) PET Imaging, Therapy (β⁻, β⁺)12.7 hoursNOTA, DOTA, Sar-CO₂HMacrocyclic

Quantitative Comparison of Common Bifunctional Chelators

The selection of an appropriate bifunctional chelator is a critical decision in the development of a radiopharmaceutical. This choice can significantly influence the radiolabeling efficiency, the stability of the final product, and its in vivo performance. The following tables provide a comparative summary of quantitative data for commonly used bifunctional chelators with various radionuclides.

Gallium-68 (⁶⁸Ga) Radiolabeling Efficiency and Stability
ChelatorRadiolabeling ConditionsRadiochemical Purity (%)Serum Stability (% intact after 2h)Reference(s)
NOTA-A1-His 100 µg/mL, pH 4, RT, 5 min> 98Stable in human blood[4]
DOTA-A1-His 100 µg/mL, pH 3, 60°C, 15 min> 96Stable in human blood[4]
HBED-CC-PSMA HEPES bufferHighHigh tumor retention[5]
Copper-64 (⁶⁴Cu) Radiolabeling Efficiency and Stability
Chelator ConjugateRadiolabeling Efficiency (%)Serum Stability (% intact after 48h)Reference(s)
NOTA-rituximab 95 (at 31 nM)97.5 ± 0.3[6][7]
DOTA-rituximab -> 94[6][7]
Sar-CO₂H-rituximab 98 (at 250 nM)> 94[6][7]
CHX-A"-DTPA-rituximab -38.2[7]
Cunotadipep (NOTA) > 97> 97[8]
Cudotadipep (DOTA) > 97> 97[8]
Lutetium-177 (¹⁷⁷Lu) and Actinium-225 (²²⁵Ac) Stability
Chelator ConjugateRadionuclideStability (% intact in human serum)Time PointReference(s)
²²⁵Ac-PFP-HuM195 (DO3A) ²²⁵Ac> 9472 h[9][10]
²²⁵Ac-SCN-HuM195 (DOTA) ²²⁵Ac> 9472 h[9][10]
¹⁷⁷Lu-DOTA-trastuzumab ¹⁷⁷LuHigh-[11]

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of successful radiopharmaceutical development. This section provides methodologies for key experimental procedures.

Protocol 1: Conjugation of a Bifunctional Chelator to an Antibody

This protocol describes a general method for conjugating an isothiocyanate-derivatized chelator to the lysine (B10760008) residues of a monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb)

  • p-SCN-Bn-DOTA (or other isothiocyanate-derivatized chelator)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate or Borate buffer, pH 8.5-9.0

  • Purification system (e.g., size-exclusion chromatography or dialysis)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation: Prepare a solution of the mAb in the conjugation buffer at a concentration of 5-10 mg/mL.

  • Chelator Preparation: Dissolve the p-SCN-Bn-DOTA in a small volume of anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the chelator stock solution to the antibody solution. The reaction mixture is gently agitated and incubated at room temperature for 4-6 hours or overnight at 4°C.

  • Purification: Remove the unreacted chelator and byproducts by purifying the antibody-chelator conjugate using size-exclusion chromatography or extensive dialysis against PBS.

  • Characterization: Determine the number of chelators conjugated per antibody molecule using methods such as MALDI-TOF mass spectrometry or by measuring the absorbance of a metal-complexed conjugate.[12]

Protocol 2: Radiolabeling of a DOTA-conjugated Biomolecule with Lutetium-177

This protocol outlines the steps for radiolabeling a DOTA-conjugated peptide or antibody with ¹⁷⁷Lu.[13][14]

Materials:

  • DOTA-conjugated biomolecule

  • ¹⁷⁷LuCl₃ solution

  • Sodium acetate (B1210297) buffer (0.5 M, pH 5.0-5.5)

  • Sterile, metal-free water for injection

  • Sterile, pyrogen-free reaction vials

  • Heating block or water bath

Procedure:

  • Preparation of Reagents:

    • Dissolve the DOTA-conjugated biomolecule in sterile, metal-free water to a desired concentration (e.g., 1 mg/mL).

    • In a sterile reaction vial, add the required volume of ¹⁷⁷LuCl₃ solution.

    • Add sodium acetate buffer to the ¹⁷⁷LuCl₃ solution to adjust the pH to 5.0-5.5.

  • Radiolabeling Reaction:

    • Add the DOTA-conjugated biomolecule to the buffered ¹⁷⁷LuCl₃ solution.

    • Incubate the reaction mixture at 90-95°C for 15-30 minutes.

  • Quenching: After incubation, add a small volume of a DTPA solution (e.g., 50 mM, pH 7) to chelate any remaining free ¹⁷⁷Lu.

  • Quality Control: Determine the radiochemical purity of the final product using methods such as instant thin-layer chromatography (ITLC) or radio-HPLC.[15]

Protocol 3: Determination of Radiochemical Purity by Instant Thin-Layer Chromatography (ITLC)

This protocol describes a rapid method to determine the percentage of radionuclide successfully incorporated into the biomolecule-chelator conjugate.

Materials:

  • Radiolabeled product

  • ITLC strips (e.g., ITLC-SG)

  • Mobile phase (e.g., 0.1 M sodium citrate, pH 5.5 for ¹⁷⁷Lu-DOTA complexes)

  • Developing chamber

  • Radio-TLC scanner or gamma counter

Procedure:

  • Spotting: Spot a small volume (1-2 µL) of the radiolabeled product onto the origin of an ITLC strip.

  • Development: Place the strip in a developing chamber containing the mobile phase. Allow the solvent front to migrate near the top of the strip.

  • Drying and Cutting: Remove the strip from the chamber, mark the solvent front, and allow it to dry completely. Cut the strip into two or more sections based on the expected migration of the radiolabeled conjugate and free radionuclide.

  • Counting: Measure the radioactivity of each section using a gamma counter.

  • Calculation: Calculate the radiochemical purity as the percentage of the total activity that is associated with the radiolabeled conjugate.

Radiochemical Purity (%) = (Counts of conjugate band / Total counts of all bands) x 100

Protocol 4: In Vitro Serum Stability Assay

This protocol assesses the stability of the radiolabeled conjugate in human serum over time.[7][16]

Materials:

  • Purified radiolabeled conjugate

  • Human serum

  • Incubator at 37°C

  • Analysis method (e.g., radio-HPLC, ITLC, or size-exclusion chromatography)

Procedure:

  • Incubation: Add a known amount of the radiolabeled conjugate to a vial containing fresh human serum.

  • Sampling: Incubate the mixture at 37°C. At various time points (e.g., 1, 4, 24, 48, and 72 hours), withdraw aliquots of the serum mixture.

  • Analysis: Analyze each aliquot to determine the percentage of intact radiolabeled conjugate remaining. This can be achieved by separating the intact conjugate from any released radiometal or degraded products.

  • Data Reporting: Report the results as the percentage of intact radiolabeled conjugate at each time point.

Cellular Uptake and Processing of Radiolabeled Conjugates

The cellular uptake and subsequent intracellular fate of a radiolabeled conjugate are critical determinants of its efficacy for both imaging and therapy. For many targeted radiopharmaceuticals, particularly those based on peptides and smaller antibody fragments, renal uptake and retention can be a significant challenge, potentially leading to nephrotoxicity.[1][17]

The primary mechanism for renal uptake involves glomerular filtration followed by reabsorption in the proximal tubules, often mediated by endocytic receptors like megalin and cubilin.[11][18] Once internalized, the radiolabeled conjugate is trafficked to lysosomes for degradation. The radiometal-chelate complex, if sufficiently stable, is often retained within the lysosome, leading to prolonged radiation exposure to the kidney cells.[1]

Cellular_Uptake_and_Trafficking cluster_Cell Proximal Tubule Cell Bloodstream Radiolabeled Conjugate in Bloodstream Glomerulus Glomerular Filtration Bloodstream->Glomerulus Receptor Endocytic Receptors (Megalin/Cubilin) Glomerulus->Receptor Reabsorption ProximalTubule Proximal Tubule Cell Endosome Endosome Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Degradation Peptide/Antibody Degradation Lysosome->Degradation Retention Radiometal-Chelate Retention Lysosome->Retention

Caption: Simplified signaling pathway of renal cell uptake and intracellular trafficking of a radiolabeled conjugate.

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of a novel radiopharmaceutical is a multi-step process designed to assess its safety and efficacy before consideration for clinical trials.

Preclinical_Evaluation_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Conjugation Conjugation of BFC to Biomolecule Radiolabeling Radiolabeling with Radionuclide Conjugation->Radiolabeling QC Quality Control (RCP, Stability) Radiolabeling->QC BindingAssay Receptor Binding Assay QC->BindingAssay CellUptake Cellular Uptake & Internalization BindingAssay->CellUptake Biodistribution Biodistribution Studies in Animal Models CellUptake->Biodistribution Imaging PET/SPECT Imaging Biodistribution->Imaging Dosimetry Dosimetry Calculations Imaging->Dosimetry Therapy Therapeutic Efficacy Studies Dosimetry->Therapy

Caption: A typical experimental workflow for the preclinical evaluation of a targeted radiopharmaceutical.

Conclusion

Bifunctional chelators are at the heart of modern nuclear medicine, enabling the precise delivery of radionuclides to target tissues for diagnosis and therapy. The rational selection of a chelator, based on the specific radionuclide and targeting biomolecule, is critical for the development of safe and effective radiopharmaceuticals. A thorough understanding of the principles of chelation chemistry, coupled with robust and well-validated experimental methodologies, is essential for researchers and drug development professionals working in this exciting and rapidly evolving field. This guide provides a foundational framework for these endeavors, from the initial design and synthesis of radiolabeled conjugates to their comprehensive preclinical evaluation.

References

Stereoisomers of Dotaga in Molecular Imaging: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of molecular imaging and targeted radionuclide therapy is continually evolving, with a persistent demand for radiopharmaceuticals exhibiting superior performance. A critical component in the design of these agents is the chelator, a molecule responsible for stably coordinating a radiometal. 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has long been a cornerstone in this field. However, derivatives such as 1,4,7,10-tetraazacyclododecane-1-(glutaric acid)-4,7,10-triacetic acid (DOTAGA) have emerged, offering potential advantages in radiolabeling efficiency, pharmacokinetic profiles, and overall imaging contrast.[1][2]

The introduction of a glutaric acid moiety to the DOTA backbone creates a chiral center, leading to the existence of (R)- and (S)-DOTAGA stereoisomers. This structural nuance can influence the coordination of radiometals and the biological behavior of the resulting radiopharmaceutical.[3][4] This technical guide provides a comprehensive overview of the stereoisomers of Dotaga in molecular imaging, with a focus on their synthesis, radiolabeling, and preclinical evaluation. Quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols are provided for key methodologies.

Quantitative Data Presentation

The selection of a suitable chelator and the impact of its stereochemistry are critical for optimizing the performance of radiopharmaceuticals. The following tables summarize key quantitative data from comparative studies of Dotaga stereoisomers, primarily in the context of prostate-specific membrane antigen (PSMA)-targeted agents.

Parameter(R)-[68Ga]Ga-DOTAGA-PSMA-13(S)-[68Ga]Ga-DOTAGA-PSMA-13Reference
Radiolabeling Conditions
Precursor Amount3 nmol3 nmol[2][5]
pH3.5 - 4.53.5 - 4.5[2][5]
Temperature (°C)9595[2][5]
Time (min)55[2][5]
Radiochemical Yield (RCY)≥95%≥95%[2][5]
Specific Activity (GBq/µmol)80 - 12080 - 120[2][5]
Binding Affinity
IC50 (nM)24 - 11124 - 111[3][6]

Table 1: Comparison of 68Ga-Labeled Dotaga-PSMA Stereoisomers. This table highlights the comparable radiolabeling efficiency and binding affinities of the (R) and (S) isomers of 68Ga-DOTAGA-PSMA, suggesting that for Gallium-68, the stereochemistry of the Dotaga chelator does not significantly impact these parameters.[3][6]

Parameter(R)-[177Lu]Lu-DOTAGA-PSMA-13(S)-[177Lu]Lu-DOTAGA-PSMA-13Reference
Radiolabeling Conditions
Temperature (°C)5050[3]
Rate of Complex FormationTime-dependentDistinctly faster than (R)-isomer[3]
Binding Affinity
IC50 (nM)24 - 11124 - 111[3][6]

Table 2: Comparison of 177Lu-Labeled Dotaga-PSMA Stereoisomers. In contrast to Gallium-68, the radiolabeling of Dotaga-PSMA with Lutetium-177 reveals a noticeable difference between the stereoisomers. The (S)-isomer exhibits a distinctly faster rate of complex formation at 50°C.[3] This finding has important implications for the development of 177Lu-based therapeutic agents, where efficient and rapid radiolabeling is crucial. However, the binding affinities of the final radiolabeled compounds remain comparable.[3][6]

ParameterDOTA-conjugateDOTAGA-conjugateReference
Hydrophilicity (logP) -3.6 ± 0.1 (68Ga)-3.9 ± 0.1 (177Lu)[2]
Tumor Uptake (%ID/g) LowerHigher (twofold increase in specific internalization)[2]
Kidney Clearance SlowerFaster[2]

Table 3: General Comparison of DOTA vs. DOTAGA Conjugates. This table provides a general comparison of the physicochemical and in vivo properties of DOTA versus DOTAGA conjugated to a PSMA ligand. DOTAGA derivatives generally exhibit higher hydrophilicity, which can contribute to more favorable pharmacokinetics, including higher tumor uptake and faster kidney clearance.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis, radiolabeling, and evaluation of Dotaga-based radiopharmaceuticals.

Synthesis of (R)- and (S)-DOTAGA Precursors

The synthesis of stereoselective (R)- and (S)-DOTAGA precursors is a critical first step. A multi-gram asymmetric synthesis for (R)-tert-Bu4-DOTAGA has been developed, which can be adapted for the (S)-isomer.[7] The process involves the synthesis of a chiral glutarate arm which is then used to alkylate the 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) nucleus.[7]

Key Steps:

  • Synthesis of Chiral Glutarate Arm: Preparation of an optically pure precursor such as (S)-5-benzyl 1-tert-butyl 2-(methylsulfonyloxy)pentanedioate.[7]

  • Alkylation of Cyclen: Reaction of the chiral alkylating agent with a protected cyclen derivative.

  • Deprotection: Removal of protecting groups to yield the final (R)- or (S)-DOTAGA chelator.

Automated 68Ga Radiolabeling of DOTAGA-Peptides

This protocol is based on established methods for other DOTA-derivatized peptides and is suitable for automated synthesis modules.[8]

Materials:

  • 68Ge/68Ga generator

  • Automated synthesis module with a disposable cassette

  • DOTAGA-conjugated peptide precursor

  • Sodium acetate (B1210297) or HEPES buffer

  • C18 cartridge for purification

  • Ethanol (B145695)

  • Sterile water for injection (WFI)

  • Physiological saline

Procedure:

  • System Preparation: Sanitize the automated synthesis module and install a sterile disposable cassette. Load all necessary reagents.[8]

  • 68Ga Elution and Trapping: Elute 68GaCl3 from the generator and trap it on a cation-exchange cartridge.[8]

  • Elution into Reaction Vessel: Elute the trapped 68Ga into the reaction vessel.

  • pH Adjustment: Add buffer to the reaction vessel to achieve a pH of 3.8-4.5.[8]

  • Radiolabeling Reaction: Add the DOTAGA-peptide precursor to the buffered 68Ga solution and heat at 95°C for 5 minutes.[2]

  • Purification: Pass the reaction mixture through a C18 cartridge. Wash the cartridge with WFI to remove unreacted 68Ga and hydrophilic impurities.

  • Product Elution: Elute the purified 68Ga-DOTAGA-peptide from the C18 cartridge with 50% ethanol in WFI.[8]

  • Formulation: Dilute the ethanolic solution with physiological saline and pass it through a 0.22 µm sterile filter into the final product vial.[8]

  • Quality Control: Determine radiochemical purity (RCP) by radio-TLC or radio-HPLC (should be ≥95%). Measure the pH of the final product (should be between 5.0-7.5).[8]

In Vitro Stability Assay in Human Serum

This protocol outlines a general method for assessing the stability of radiolabeled Dotaga complexes in human serum.[9]

Objective: To determine the percentage of intact radiolabeled complex over time when incubated in human serum at 37°C.

Procedure:

  • Preparation: Purify the radiolabeled Dotaga complex to remove any free radionuclide. Thaw human serum and bring it to 37°C.

  • Incubation: Add a known amount of the purified radiolabeled complex to the human serum and incubate at 37°C.

  • Sampling: At various time points (e.g., 1h, 4h, 24h), take aliquots of the serum mixture.

  • Analysis: Analyze the aliquots using a suitable method to separate the intact complex from any released radionuclide or degradation products. This can be achieved by:

    • Size Exclusion Chromatography: To separate the protein-bound fraction from the free complex.

    • Radio-TLC or Radio-HPLC: To identify and quantify the different radioactive species.

  • Calculation: Calculate the percentage of the intact radiolabeled complex at each time point.

In Vitro Cell Binding Assay

This assay determines the binding affinity (IC50) of the Dotaga-conjugated peptide by measuring its ability to compete with a known radioligand for receptor binding.[10]

Materials:

  • Cells expressing the target receptor (e.g., PC3-PIP cells for PSMA).[3][4]

  • A known radioligand for the target receptor (e.g., 125I-labeled ligand).[2]

  • The non-radioactive ("cold") Dotaga-peptide conjugate to be tested.

  • Binding buffer.

  • Gamma counter.

Procedure:

  • Cell Plating: Plate the target cells in a multi-well plate and allow them to adhere.

  • Competition Reaction: Add a constant concentration of the radioligand to each well along with increasing concentrations of the "cold" Dotaga-peptide conjugate.

  • Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.

  • Washing: Aspirate the medium and wash the cells multiple times with ice-cold binding buffer to remove unbound radioactivity.

  • Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the competitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.[10]

In Vivo Biodistribution Studies

This protocol describes a typical procedure for evaluating the biodistribution of a radiolabeled Dotaga-peptide in a tumor-bearing animal model.[3][4]

Materials:

  • Tumor-bearing animal model (e.g., PC3-PIP tumor-bearing mice).[3][4]

  • The radiolabeled Dotaga-peptide.

  • Anesthesia.

  • Gamma counter.

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing animals.

  • Injection: Inject a known amount of the radiolabeled Dotaga-peptide intravenously.

  • Time Points: At predetermined time points post-injection (e.g., 1h, 4h, 24h), euthanize a group of animals.

  • Organ Harvesting: Dissect and collect organs and tissues of interest (e.g., tumor, blood, kidneys, liver, muscle).

  • Measurement: Weigh each organ/tissue sample and measure the radioactivity using a gamma counter.

  • Data Calculation: Calculate the uptake in each organ/tissue as a percentage of the injected dose per gram of tissue (%ID/g).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships discussed in this guide.

G Automated 68Ga Radiolabeling Workflow cluster_prep Preparation cluster_synthesis Automated Synthesis cluster_purification Purification & Formulation cluster_qc Quality Control Generator 68Ge/68Ga Generator Elution 68Ga Elution & Trapping Generator->Elution Module Automated Synthesis Module Module->Elution Reagents Reagents & Precursor Buffering pH Adjustment (3.8-4.5) Reagents->Buffering Elution->Buffering Labeling Heating (95°C, 5 min) Buffering->Labeling C18 C18 Cartridge Purification Labeling->C18 Formulation Formulation (Saline) C18->Formulation QC RCP (≥95%) pH (5.0-7.5) Formulation->QC Product Final Radiopharmaceutical QC->Product

Caption: Automated 68Ga radiolabeling workflow for Dotaga-peptides.

G In Vivo Evaluation Workflow cluster_animal Animal Model cluster_procedure Procedure cluster_analysis Data Analysis Animal Tumor-Bearing Mouse Injection IV Injection of Radiolabeled Peptide Animal->Injection Imaging PET/CT Imaging (Dynamic/Static Scans) Injection->Imaging Biodistribution Ex Vivo Biodistribution (Organ Harvesting) Injection->Biodistribution ImageAnalysis Image Quantification (SUV, %ID/g) Imaging->ImageAnalysis GammaCounting Gamma Counting of Organs (%ID/g) Biodistribution->GammaCounting Results Pharmacokinetic Profile & Tumor Targeting ImageAnalysis->Results GammaCounting->Results

Caption: In vivo evaluation workflow for radiolabeled Dotaga-peptides.

G Comparison of Dotaga Stereoisomers Dotaga DOTAGA Chelator R_Dotaga (R)-DOTAGA Dotaga->R_Dotaga S_Dotaga (S)-DOTAGA Dotaga->S_Dotaga Ga68 68Ga Labeling R_Dotaga->Ga68 Lu177 177Lu Labeling R_Dotaga->Lu177 Biodistribution No significant difference in biodistribution R_Dotaga->Biodistribution S_Dotaga->Ga68 S_Dotaga->Lu177 S_Dotaga->Biodistribution Ga_Comparable Comparable Radiolabeling & Binding Affinity Ga68->Ga_Comparable Lu_Different S-isomer shows faster complex formation Lu177->Lu_Different

Caption: Logical relationship of Dotaga stereoisomers and radiolabeling.

Conclusion

The stereochemistry of the Dotaga chelator can play a significant role in the properties of the resulting radiopharmaceutical, particularly concerning the kinetics of radiolabeling with certain radiometals like 177Lu. While for 68Ga, the (R) and (S) isomers of DOTAGA-PSMA conjugates exhibit comparable radiolabeling efficiency, binding affinity, and in vivo biodistribution, the faster complex formation of the (S)-isomer with 177Lu is a noteworthy consideration for the development of therapeutic agents.[3][6] Furthermore, the DOTAGA chelator, in general, offers advantages over the conventional DOTA chelator, including improved hydrophilicity and pharmacokinetic properties, which can lead to enhanced imaging contrast and therapeutic efficacy.[1][2] For researchers and drug development professionals, a thorough understanding of these nuances is essential for the rational design and optimization of next-generation molecular imaging and therapeutic agents. The detailed protocols and comparative data presented in this guide serve as a valuable resource for advancing research in this promising area.

References

(R)-DOTAGA for Gallium-68 Chelation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of nuclear medicine and molecular imaging, the development of robust and efficient chelators for radiometals is of paramount importance. Gallium-68 (⁶⁸Ga), a positron-emitting radionuclide readily available from ⁶⁸Ge/⁶⁸Ga generators, has become a cornerstone for Positron Emission Tomography (PET) imaging. Its favorable decay characteristics and short half-life necessitate rapid and stable chelation. (R)-DOTAGA, the (R)-enantiomer of 1,4,7,10-tetraazacyclododecane-1-(glutaric acid)-4,7,10-triacetic acid, has emerged as a highly effective bifunctional chelator for ⁶⁸Ga. Its structure provides a stable macrocyclic cage for the Ga³⁺ ion while the glutaric acid moiety offers a convenient linker for conjugation to a wide array of targeting biomolecules, such as peptides and antibodies. This guide provides a comprehensive technical overview of (R)-DOTAGA for ⁶⁸Ga chelation, including detailed experimental protocols, quantitative data, and logical workflows to aid researchers and developers in this field.

Core Concepts and Advantages of (R)-DOTAGA

(R)-DOTAGA is a derivative of the well-established DOTA chelator. The key modification is the introduction of a glutaric acid arm at one of the nitrogen atoms of the cyclen ring. This provides a carboxylic acid group for covalent attachment to biomolecules without compromising the coordination sphere for the radiometal. The use of the (R)-stereoisomer can influence the pharmacokinetic properties of the resulting radiopharmaceutical.

Key advantages of using (R)-DOTAGA for ⁶⁸Ga chelation include:

  • High Thermodynamic Stability and Kinetic Inertness: The macrocyclic structure of DOTAGA forms a highly stable complex with Ga³⁺, minimizing the in vivo release of the radionuclide.[1]

  • Versatile Bioconjugation: The glutaric acid linker facilitates straightforward conjugation to targeting vectors via standard amide bond formation.[2][3]

  • Favorable Pharmacokinetics: Studies have shown that DOTAGA-conjugated peptides can exhibit improved pharmacokinetics, including faster clearance from non-target tissues.[4]

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving (R)-DOTAGA and Gallium-68.

Solid-Phase Synthesis of an (R)-DOTAGA-Peptide Conjugate

This protocol describes the conjugation of a protected form of (R)-DOTAGA, (R)-DOTA-GA(tBu)₄, to a peptide on a solid support, followed by cleavage and deprotection.[2][5]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Piperidine (B6355638)

  • (R)-DOTA-GA(tBu)₄

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Diethyl ether

Procedure:

  • Peptide Synthesis: The desired peptide sequence is assembled on the Rink Amide resin using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[6][7]

  • N-terminal Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the peptide-resin is removed by treatment with 20% piperidine in DMF.

  • Activation of (R)-DOTA-GA(tBu)₄: In a separate vessel, dissolve 1.5 equivalents of (R)-DOTA-GA(tBu)₄ and 1.45 equivalents of HBTU in DMF. Add 3 equivalents of DIPEA and allow the mixture to pre-activate for 2 minutes.[5]

  • Conjugation: Add the activated (R)-DOTA-GA(tBu)₄ solution to the deprotected peptide-resin. The coupling reaction is typically allowed to proceed for 2-4 hours at room temperature.[5]

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Cleavage and Deprotection: Treat the dried resin with the TFA cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and simultaneously removes the tert-butyl protecting groups from the (R)-DOTAGA moiety.[2]

  • Precipitation and Purification: Precipitate the crude peptide conjugate in cold diethyl ether. The precipitate is then purified using semi-preparative HPLC to yield the final (R)-DOTAGA-peptide conjugate.

Automated Radiolabeling of (R)-DOTAGA-Peptide with ⁶⁸Ga

This protocol outlines a typical automated procedure for the radiolabeling of an (R)-DOTAGA-conjugated peptide using a cassette-based synthesis module.[8]

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • Automated synthesis module (e.g., Scintomics GRP®, Modular-Lab)

  • Disposable cassette with necessary tubing and cartridges (e.g., C18 Sep-Pak)

  • (R)-DOTAGA-peptide conjugate

  • Buffer solution (e.g., Sodium acetate (B1210297) or HEPES buffer)

  • Sterile water for injection (WFI)

  • Ethanol (B145695) for elution

  • Sterile saline

Procedure:

  • ⁶⁸Ga Elution: The ⁶⁸Ge/⁶⁸Ga generator is eluted with sterile 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • ⁶⁸Ga Trapping and Purification (Optional but Recommended): The ⁶⁸Ga eluate is passed through a cation-exchange cartridge to concentrate the ⁶⁸Ga and remove metallic impurities. The trapped ⁶⁸Ga is then eluted with a small volume of a suitable eluent (e.g., acidified sodium chloride solution) directly into the reaction vessel.

  • pH Adjustment: A buffer solution is automatically added to the reaction vessel containing the ⁶⁸Ga eluate to adjust the pH to an optimal range for labeling, typically between 3.5 and 4.5.

  • Labeling Reaction: The (R)-DOTAGA-peptide conjugate is added to the buffered ⁶⁸Ga solution. The reaction mixture is heated to 95°C for 5-15 minutes to facilitate efficient chelation.

  • Purification: The reaction mixture is passed through a C18 cartridge, which retains the ⁶⁸Ga-labeled peptide. Unreacted ⁶⁸Ga and other hydrophilic impurities are washed away with WFI.

  • Elution: The purified ⁶⁸Ga-(R)-DOTAGA-peptide is eluted from the C18 cartridge with a small volume of ethanol/WFI mixture.

  • Formulation: The final product is diluted with sterile saline to achieve a physiologically acceptable ethanol concentration and passed through a 0.22 µm sterile filter into a sterile vial.

Quality Control of ⁶⁸Ga-(R)-DOTAGA-Peptides

Quality control is essential to ensure the safety and efficacy of the radiopharmaceutical. The primary methods are radio-Thin Layer Chromatography (radio-TLC) and radio-High Performance Liquid Chromatography (radio-HPLC).[9][10]

a) Radio-TLC for Radiochemical Purity

  • Stationary Phase: iTLC-SG strips.

  • Mobile Phase: A mixture of 1 M ammonium (B1175870) acetate and methanol (B129727) (1:1 v/v).[8]

  • Procedure: A small spot of the final product is applied to the baseline of the iTLC strip. The strip is developed in the mobile phase.

  • Analysis: The ⁶⁸Ga-(R)-DOTAGA-peptide remains at the origin (Rf = 0.0-0.1), while free ⁶⁸Ga moves with the solvent front (Rf = 0.8-1.0). The distribution of radioactivity is measured using a radio-TLC scanner.

b) Radio-HPLC for Radiochemical and Chemical Purity

  • Column: Reverse-phase C18 column.

  • Mobile Phase: A gradient system of water with 0.1% TFA (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B).

  • Detection: A UV detector (for the unlabeled peptide) and a radioactivity detector connected in series.

  • Procedure: An aliquot of the final product is injected into the HPLC system.

  • Analysis: The retention time of the main radioactive peak should correspond to the retention time of the non-radioactive ("cold") standard of the (R)-DOTAGA-peptide. The radiochemical purity is calculated as the percentage of the total radioactivity that elutes as the desired product.

Quantitative Data

The following tables summarize key quantitative data for ⁶⁸Ga-(R)-DOTAGA and related compounds, compiled from various studies.

Table 1: Radiolabeling and Quality Control Parameters for ⁶⁸Ga-DOTAGA-Peptides

ParameterTypical ValueReference
Radiochemical Yield>95%[4]
Radiochemical Purity (radio-TLC)>98%[8]
Radiochemical Purity (radio-HPLC)>98%[9]
Molar Activity250-300 GBq/µmol[4]
pH of Final Product5.0 - 7.5[11]
Residual Solvents (Ethanol)<10% v/v-
⁶⁸Ge Breakthrough<0.001%[11]

Table 2: In Vitro and In Vivo Performance of ⁶⁸Ga-(R)-DOTAGA-PSMA

Parameter(R)-[⁶⁸Ga]Ga-DOTAGA-PSMA-13(S)-[⁶⁸Ga]Ga-DOTAGA-PSMA-13Reference
IC₅₀ (nM) 24 - 11124 - 111[12]
LogP -3.6 ± 0.1-[4]
Tumor Uptake (%ID/g at 1h) Favorable, specificNo noticeable difference[12]
Kidney Uptake (%ID/g at 1h) Favorable clearanceNo noticeable difference[12]

Table 3: Stability of ⁶⁸Ga-DOTAGA Complexes

ConditionStability (% intact)Incubation TimeReference
Human Serum at 37°C>95%1 hour[13]
Saline at Room Temperature>98%4 hours[13]

Mandatory Visualizations

Diagram 1: Synthesis Workflow of a ⁶⁸Ga-(R)-DOTAGA-Peptide

G Synthesis Workflow of a ⁶⁸Ga-(R)-DOTAGA-Peptide cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_conjugation Chelator Conjugation cluster_finalization Finalization resin Start: Rink Amide Resin spps_cycle Fmoc-based Amino Acid Coupling Cycles resin->spps_cycle deprotection N-terminal Fmoc Deprotection spps_cycle->deprotection conjugate Couple to Peptide-Resin deprotection->conjugate activate_chelator Activate (R)-DOTA-GA(tBu)₄ activate_chelator->conjugate cleavage Cleavage from Resin & Deprotection conjugate->cleavage purification HPLC Purification cleavage->purification final_product Final (R)-DOTAGA-Peptide purification->final_product G Automated ⁶⁸Ga Radiolabeling Workflow generator ⁶⁸Ge/⁶⁸Ga Generator elution Elute ⁶⁸GaCl₃ generator->elution purification Cation-Exchange Purification elution->purification reaction_vessel Reaction Vessel purification->reaction_vessel heating Heat (95°C, 5-15 min) reaction_vessel->heating buffer Add Buffer (pH 3.5-4.5) buffer->reaction_vessel peptide Add (R)-DOTAGA-Peptide peptide->reaction_vessel spe C18 SPE Purification heating->spe elute_product Elute with Ethanol/Water spe->elute_product formulation Formulate with Saline elute_product->formulation filtration Sterile Filtration (0.22 µm) formulation->filtration final_product Final ⁶⁸Ga-(R)-DOTAGA-Peptide filtration->final_product G Quality Control Workflow for ⁶⁸Ga-(R)-DOTAGA-Peptide cluster_tests QC Tests cluster_rcp_methods RCP Methods start Final Radiopharmaceutical Product rcp Radiochemical Purity start->rcp ph pH Measurement start->ph visual Visual Inspection start->visual sterility Sterility & Endotoxin Testing start->sterility radio_tlc Radio-TLC rcp->radio_tlc radio_hplc Radio-HPLC rcp->radio_hplc release Batch Release for Clinical/Preclinical Use ph->release visual->release sterility->release radio_tlc->release radio_hplc->release G Logical Diagram of PSMA Targeting with ⁶⁸Ga-(R)-DOTAGA-PSMA radiopharmaceutical ⁶⁸Ga-(R)-DOTAGA-PSMA-ligand injection Intravenous Injection radiopharmaceutical->injection binding Specific Binding radiopharmaceutical->binding PSMA-ligand moiety circulation Systemic Circulation injection->circulation prostate_cancer_cell Prostate Cancer Cell circulation->prostate_cancer_cell non_target Non-Target Tissues circulation->non_target clearance Renal Clearance circulation->clearance psma_receptor PSMA Receptor (extracellular domain) prostate_cancer_cell->psma_receptor psma_receptor->binding internalization Receptor-Mediated Endocytosis binding->internalization accumulation Intracellular Accumulation of ⁶⁸Ga internalization->accumulation pet_imaging PET Imaging accumulation->pet_imaging Positron Emission visualization Visualization of Tumor pet_imaging->visualization non_target->clearance

References

The Theranostic Promise of DOTAGA Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the rapidly evolving landscape of nuclear medicine, the "theranostic" paradigm—combining diagnostic imaging and targeted radionuclide therapy within a single molecular platform—represents a significant leap towards personalized medicine. At the heart of this approach are bifunctional chelators, molecules capable of securely binding a radioisotope while being attached to a targeting vector, such as a peptide or antibody. Among these, derivatives of 1,4,7,10-tetraazacyclododecane,1-(glutaric acid)-4,7,10-triacetic acid (DOTAGA) have emerged as exceptionally versatile and effective scaffolds.

This technical guide provides an in-depth exploration of the theranostic applications of DOTAGA derivatives for researchers, scientists, and drug development professionals. We will delve into the quantitative data that underscores their utility, detail key experimental protocols for their evaluation, and visualize the fundamental concepts and workflows that govern their use. DOTAGA's structure, which extends a carboxylic acid group from the DOTA macrocycle, allows for the stable chelation of a wide array of diagnostic (e.g., Gallium-68, Copper-64, Zirconium-89) and therapeutic (e.g., Lutetium-177, Yttrium-90, Actinium-225) radiometals, making it a cornerstone of modern radiopharmaceutical development.[1][2][3] Compared to the parent DOTA chelator, DOTAGA derivatives have demonstrated improved hydrophilicity and, in some cases, enhanced binding affinity and pharmacokinetics for specific targets.[4][5][6][7]

Core Theranostic Workflow with DOTAGA Derivatives

The development of a DOTAGA-based theranostic agent follows a structured pathway from initial design to potential clinical application. This involves conjugating the DOTAGA chelator to a high-affinity targeting molecule, followed by radiolabeling with either a diagnostic or a therapeutic radionuclide. The diagnostic agent is first used to visualize tumor lesions and confirm target expression via PET imaging. If the diagnostic scan is positive, the same targeting molecule, now labeled with a therapeutic radioisotope, can be administered for targeted radioligand therapy.

cluster_0 Design & Synthesis cluster_1 Radiolabeling cluster_2 Application Target Target Identification (e.g., PSMA, SSTR2) Ligand Targeting Ligand (Peptide/Antibody) Target->Ligand Conjugation Conjugation Ligand->Conjugation DOTAGA DOTAGA Chelator DOTAGA->Conjugation Label_Diag Labeling for Diagnosis Conjugation->Label_Diag Label_Ther Labeling for Therapy Conjugation->Label_Ther Ga68 Diagnostic Isotope (e.g., 68Ga) Ga68->Label_Diag Lu177 Therapeutic Isotope (e.g., 177Lu) Lu177->Label_Ther PET PET/CT Imaging (Diagnosis & Staging) Label_Diag->PET Dosimetry Dosimetry Calculation PET->Dosimetry PRRT Radionuclide Therapy (PRRT) Dosimetry->PRRT Monitoring Treatment Monitoring PRRT->Monitoring Monitoring->PET

Figure 1: Theranostic concept using DOTAGA-conjugated radiopharmaceuticals.

Quantitative Data Summary

The performance of DOTAGA-based radiopharmaceuticals is quantified through several key parameters, including radiolabeling efficiency, lipophilicity, binding affinity, and in vivo biodistribution. These metrics are crucial for comparing different agents and predicting their clinical utility.

Table 1: Radiolabeling Efficiency and Physicochemical Properties
CompoundRadionuclideRadiochemical Yield (RCY)Molar/Specific ActivityLipophilicity (logP)Reference(s)
DOTAGA-ffk(Sub-KuE)68GaAlmost Quantitative80-300 GBq/μmol-3.6 ± 0.1[4][5][7]
DOTAGA-ffk(Sub-KuE)177LuAlmost Quantitative38 GBq/μmol-3.9 ± 0.1[4][5][7]
DOTAGA-Tz111In~80% (before HPLC)Not ReportedNot Reported[8]
DOTAGA-PEG-Tz111In>95%Not ReportedNot Reported[8]
DOTAGA-OncoFAP177Lu>99.8%~100 GBq/μmolNot Reported[2]
(S)-DOTAGA-PSMA derivative177LuTime-dependentNot ReportedNot Reported[9]
Table 2: In Vitro Biological Properties
CompoundTargetCell LineBinding Affinity (IC50)Internalization (% added activity/1h)Reference(s)
DOTAGA-ffk(Sub-KuE)PSMALNCaPNot Reported~2x higher than DOTA analogue[4][6][7]
natCu-DOTAGA-PSMA-I&TPSMALNCaP11.2 ± 2.3 nMNot Reported[6]
Various PSMA LigandsPSMALNCaPNot Reported4.5% to 27.7%[7]
Table 3: In Vivo Biodistribution Data (% Injected Dose per Gram - %ID/g)
CompoundRadionuclideModelOrgan (Time p.i.)Uptake (%ID/g)Reference(s)
[111In]In-DOTAGA-Tz111InHealthy MiceKidney (1h)3.6 ± 1.0[8]
[111In]In-DOTAGA-PEG-Tz111InHealthy MiceKidney (1h)2.2 ± 0.6[8]
[89Zr]Zr-DOTAGA-trastuzumab89ZrNCI-N87 XenograftTumor (72h)~2x higher than DFO analogue[10]
[177Lu]Lu-DOTAGA.(SA.FAPi)2177LuCancer PatientsTumor Lesions6.70 Gy/GBq (Absorbed Dose)[11]

Experimental Protocols

Detailed and reproducible methodologies are fundamental to the development of radiopharmaceuticals. Below are representative protocols for the synthesis, radiolabeling, and evaluation of DOTAGA derivatives.

General Preclinical Evaluation Workflow

The preclinical assessment of a new DOTAGA-based agent involves a multi-stage process to determine its chemical and biological characteristics before it can be considered for clinical translation.

cluster_synthesis Synthesis & Characterization cluster_radiolabeling Radiolabeling & QC cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 Peptide Synthesis (Solid Phase) s2 DOTAGA Conjugation (e.g., DOTAGA-anhydride) s1->s2 s3 Cleavage & Purification (HPLC) s2->s3 s4 Structural Confirmation (Mass Spectrometry) s3->s4 r1 Labeling with Radioisotope (e.g., 68Ga, 177Lu) s4->r1 r2 Quality Control (radio-TLC/HPLC) r1->r2 r3 Determine RCY & Molar Activity r2->r3 v1 Stability Assay (Human Serum) r3->v1 v2 Lipophilicity (logP) (Octanol/Water Partition) v1->v2 v3 Receptor Binding Assay (IC50 Determination) v2->v3 v4 Cellular Uptake & Internalization Assay v3->v4 i1 Biodistribution Studies (Tumor-bearing Mice) v4->i1 i2 PET/SPECT Imaging i1->i2 i3 Dosimetry & Efficacy Studies i2->i3

Figure 2: General workflow for preclinical evaluation of DOTAGA derivatives.
Synthesis of DOTAGA-Peptide Conjugates

A common method involves a combination of solid-phase peptide synthesis (SPPS) and solution-phase conjugation.[4][7]

  • Objective: To synthesize a peptide targeting a specific receptor and conjugate it with a DOTAGA chelator.

  • Protocol:

    • Peptide Synthesis: The desired peptide sequence (e.g., a PSMA-targeting motif) is assembled on a solid support resin using a standard Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy.[7]

    • Chelator Conjugation: While the peptide is still attached to the resin, DOTAGA-anhydride is coupled to a free amine group on the peptide (e.g., the side chain of a lysine (B10760008) residue). This is typically performed in an organic solvent like dimethylformamide (DMF) with a base.[7]

    • Cleavage and Deprotection: The fully assembled DOTAGA-peptide is cleaved from the resin and all protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).[4]

    • Purification: The crude product is purified using preparative high-performance liquid chromatography (HPLC).

    • Characterization: The final product's identity and purity are confirmed by analytical HPLC and mass spectrometry.

Radiolabeling Protocols

The conditions for radiolabeling vary depending on the radioisotope being used.

  • Objective: To label the DOTAGA-conjugate with 68Ga for PET imaging.

  • Reagents:

    • DOTAGA-conjugate solution (e.g., 3 nmol).

    • 68GaCl3 eluted from a 68Ge/68Ga generator.

    • Buffer: 5.0 M NaCl / 2.7 M HEPES solution.

  • Procedure:

    • Elute 68GaCl3 from the generator using 0.1 M HCl.

    • Add the DOTAGA-conjugate to a reaction vial.

    • Add the 68GaCl3 eluate to the vial.

    • Adjust the pH to between 3.5 and 4.5 using the HEPES buffer.

    • Heat the reaction mixture at 95°C for 5 minutes.

    • Perform quality control using radio-HPLC or radio-TLC to determine radiochemical purity.

    • The final product can be purified using a C18 Sep-Pak cartridge if necessary.[12]

start Start: 68Ge/68Ga Generator elution Elute 68GaCl3 (0.1 M HCl) start->elution mix Combine 68Ga Eluate, Conjugate, and Buffer elution->mix reagents Prepare Reaction Vial: - DOTAGA-conjugate (3 nmol) - HEPES Buffer reagents->mix ph_adjust Adjust pH to 3.5 - 4.5 mix->ph_adjust heat Heat at 95°C for 5 minutes ph_adjust->heat qc Quality Control (radio-HPLC/TLC) heat->qc purify Purification (Optional) (C18 Cartridge) qc->purify final Final Product: [68Ga]Ga-DOTAGA-conjugate purify->final

Figure 3: Workflow for the radiolabeling of a DOTAGA-conjugate with Gallium-68.
  • Objective: To label the DOTAGA-conjugate with the therapeutic beta-emitter 177Lu.

  • Reagents:

    • DOTAGA-conjugate solution (e.g., 0.7 nmol).

    • [177Lu]LuCl3 solution.

    • Buffer: 0.1 M Ammonium Acetate (B1210297) or Sodium Acetate, pH 5.5.

  • Procedure:

    • Combine the DOTAGA-conjugate, [177Lu]LuCl3, and acetate buffer in a reaction vial.

    • Heat the reaction mixture at 90-95°C for 30 minutes.[4][13]

    • Cool the reaction to room temperature.

    • Perform quality control using radio-HPLC to determine radiochemical purity and specific activity.

In Vitro Stability Assay[8][14]
  • Objective: To assess the stability of the radiolabeled DOTAGA-complex in a biologically relevant medium.

  • Procedure:

    • Incubate the purified radiolabeled compound in human serum at 37°C.

    • Take aliquots at various time points (e.g., 1h, 2h, 4h, 24h).

    • Analyze the aliquots by radio-HPLC or radio-TLC to quantify the percentage of the intact radiolabeled complex versus released or degraded products.

    • High stability is indicated by >95% of the radioactivity remaining associated with the parent compound over time.[14]

Cellular Internalization Assay[4][7]
  • Objective: To measure the specific binding and internalization of the radiopharmaceutical into target-expressing cells.

  • Procedure:

    • Culture target-expressing cells (e.g., PSMA-positive LNCaP cells) in well plates until confluent.[4]

    • Incubate the cells with a known concentration of the radiolabeled DOTAGA-conjugate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

    • For specificity control, a parallel set of cells is co-incubated with a large excess of a non-radiolabeled, high-affinity inhibitor to block specific binding.[4]

    • After incubation, wash the cells with cold buffer to remove unbound radioligand.

    • To differentiate between membrane-bound and internalized activity, treat the cells with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip surface-bound radioligand.[7]

    • Lyse the cells to release the internalized radioactivity.

    • Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.

    • Express results as a percentage of the total added radioactivity.

Mechanism of Action: PSMA-Targeted Agents

A prominent application of DOTAGA derivatives is in targeting Prostate-Specific Membrane Antigen (PSMA), a protein highly overexpressed on prostate cancer cells.[6] The DOTAGA-PSMA ligand binds to the extracellular domain of PSMA, and the entire complex is then internalized by the cell through endocytosis. This process concentrates the attached radioisotope inside the cancer cell, enabling either high-contrast imaging or targeted cell killing.

PSMA Targeting & Internalization cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Space PSMA PSMA Receptor Endosome Endosome PSMA->Endosome 2. Internalization (Endocytosis) Ligand [68Ga/177Lu]Ga/Lu-DOTAGA-PSMA Ligand Ligand->PSMA 1. Binding Radionuclide 68Ga or 177Lu (Trapped Intracellularly) Endosome->Radionuclide 3. Trafficking & Radionuclide Release Effect PET Signal (68Ga) or DNA Damage (177Lu) Radionuclide->Effect 4. Cellular Effect

Figure 4: Simplified pathway of a DOTAGA-PSMA agent binding and internalization.

Conclusion

DOTAGA derivatives have firmly established themselves as a premier class of chelators for theranostic applications. Their ability to form stable complexes with a broad range of medically relevant radioisotopes, combined with favorable chemical and biological properties, allows for the development of highly specific and effective radiopharmaceuticals.[2][4] The data and protocols presented in this guide highlight the systematic approach required to harness their potential, from rational design and synthesis to rigorous preclinical evaluation. As research continues to identify new biological targets and refine ligand design, DOTAGA-based agents will undoubtedly remain at the forefront of advancing cancer diagnosis and therapy.

References

Methodological & Application

Step-by-Step Guide for ¹⁷⁷Lu Labeling of (R)-DOTAGA Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the radiolabeling of (R)-DOTAGA-conjugated peptides with Lutetium-177 (¹⁷⁷Lu). The protocols outlined below are intended for research and preclinical development purposes. Adherence to institutional and national regulations for handling radioactive materials is mandatory.

Introduction

Peptide Receptor Radionuclide Therapy (PRRT) is a targeted cancer treatment that utilizes peptides conjugated to a chelating agent to deliver a therapeutic radionuclide, such as ¹⁷⁷Lu, to tumor cells overexpressing specific receptors. The chelator, (R)-1-(1-carboxy-4-((2,5-dioxopyrrolidin-1-yl)oxy)-4-oxobutyl)-4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane, or (R)-DOTAGA, is a derivative of the widely used DOTA chelator, designed to improve labeling kinetics and in vivo performance. Lutetium-177 is a suitable radionuclide for therapy due to its β⁻ emission with a maximum energy of 497 keV and a physical half-life of 6.65 days, which allows for sustained radiation dose to the tumor. It also has gamma co-emissions that are useful for imaging.[1][2][3] This guide will detail the manual radiolabeling procedure, quality control methods, and expected outcomes.

Materials and Reagents

Material/Reagent Supplier/Grade Notes
(R)-DOTAGA-conjugated PeptideCustom Synthesis/CommercialPurity >95%
¹⁷⁷LuCl₃ (Lutetium-177 chloride)Commercial SupplierHigh specific activity, no-carrier-added (NCA) is preferred.
Sodium Acetate (B1210297) Buffer0.5 M, pH 4.5-5.0, sterilePrepare with metal-free water.
Gentisic AcidRadiopharmaceutical GradeUsed as a radioprotectant to prevent radiolysis.
Ascorbic AcidRadiopharmaceutical GradeUsed as a radioprotectant.
DTPA (Diethylenetriaminepentaacetic acid) Solution4 mg/mL in 0.9% NaClUsed to chelate any unbound ¹⁷⁷Lu.
Sterile Water for Injection (WFI)USP/EP Grade
0.9% Sodium Chloride for InjectionUSP/EP Grade
C18 Sep-Pak Light CartridgeWaters or equivalentFor purification of the labeled peptide.
Ethanol (B145695)70%, SterileFor cartridge preconditioning.
Sterile Vials and Syringes
Dry Heat Block or Water BathCapable of maintaining 90-95°C.
Dose CalibratorFor radioactivity measurements.
pH indicator strips (pH 4-6)
Radio-TLC Scanner or Gamma CounterFor quality control.
Radio-HPLC SystemFor quality control.

Experimental Protocols

Preparation of Reagents
  • Peptide Solution: Dissolve the (R)-DOTAGA-conjugated peptide in sterile water for injection to a final concentration of 1 mg/mL.

  • Reaction Buffer: Prepare a 0.5 M sodium acetate buffer and adjust the pH to 4.5-5.0 using sterile HCl or NaOH.

  • Radioprotectant Solution: Prepare a solution containing gentisic acid (e.g., 40 mg/mL) and/or ascorbic acid in the reaction buffer.[4]

  • DTPA Quenching Solution: Prepare a 4 mg/mL solution of DTPA in 0.9% sodium chloride.[5]

¹⁷⁷Lu Labeling Procedure

The following procedure is a general guideline and may require optimization based on the specific peptide and desired specific activity.

  • In a sterile reaction vial, add the required volume of the (R)-DOTAGA-peptide solution. The amount of peptide will depend on the desired specific activity.

  • Add the reaction buffer and the radioprotectant solution to the vial.

  • Carefully add the required activity of ¹⁷⁷LuCl₃ solution to the peptide mixture.

  • Gently mix the solution and verify that the pH of the reaction mixture is between 4.5 and 5.0 using a pH strip.[6]

  • Incubate the reaction vial in a dry heat block or water bath at 90-95°C for 20-30 minutes.[4][6][7]

  • After incubation, allow the vial to cool to room temperature.

  • Add the DTPA solution to the reaction mixture to chelate any remaining free ¹⁷⁷Lu.[5]

  • The final product can be diluted with 0.9% sodium chloride for injection to the desired radioactive concentration.

Purification (Optional)

For high purity, the labeled peptide can be purified using a C18 Sep-Pak cartridge.

  • Precondition the C18 cartridge: Wash with 5 mL of ethanol followed by 10 mL of sterile water.

  • Load the reaction mixture: Pass the reaction mixture through the preconditioned cartridge. The ¹⁷⁷Lu-labeled peptide will be retained on the cartridge, while unbound ¹⁷⁷Lu and hydrophilic impurities will pass through to the waste.

  • Wash the cartridge: Wash the cartridge with 5 mL of sterile water to remove any remaining unbound ¹⁷⁷Lu.

  • Elute the product: Elute the purified ¹⁷⁷Lu-(R)-DOTAGA-peptide with 1-2 mL of 50-70% ethanol in sterile water.

  • The ethanol can be removed by gentle heating under a stream of sterile nitrogen, and the product reconstituted in 0.9% sodium chloride.

Quality Control

Quality control is crucial to ensure the safety and efficacy of the radiolabeled peptide. The main parameters to assess are radiochemical purity, specific activity, and stability.

Radiochemical Purity

Radiochemical purity is determined to quantify the percentage of radioactivity associated with the desired labeled peptide. This is typically assessed using radio-Thin Layer Chromatography (radio-TLC) and radio-High Performance Liquid Chromatography (radio-HPLC).

  • Radio-TLC:

    • Stationary Phase: ITLC-SG (Instant Thin Layer Chromatography-Silica Gel) strips.

    • Mobile Phase: 0.1 M sodium citrate, pH 5.5.[5]

    • Procedure: Spot a small amount of the final product on the ITLC-SG strip and develop the chromatogram.

    • Analysis: In this system, the labeled peptide typically has a retention factor (Rf) of 0.1-0.2, while free ¹⁷⁷Lu migrates with the solvent front (Rf = 1.0).[5]

  • Radio-HPLC:

    • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[5]

    • Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (B52724) (Solvent B) is commonly used.[8][9]

    • Detection: A UV detector (for the unlabeled peptide) in series with a radiometric detector.

    • Analysis: The retention time of the ¹⁷⁷Lu-labeled peptide will be different from that of the free ¹⁷⁷Lu and the unlabeled peptide. The radiochemical purity is calculated as the percentage of the total radioactivity that elutes as the desired product peak. A radiochemical purity of >95% is generally required.[8]

Specific Activity

Specific activity is the amount of radioactivity per unit mass of the peptide (e.g., MBq/µg or GBq/µmol). It is calculated by dividing the total radioactivity of the final product by the total mass of the peptide used in the labeling reaction. High specific activity is often desirable for receptor-targeted therapies to avoid saturation of the receptors with unlabeled peptide.[10]

Stability

The stability of the ¹⁷⁷Lu-labeled peptide should be assessed over time in the final formulation and in human serum to ensure it remains intact until it reaches the target site. Stability is typically evaluated by radio-TLC or radio-HPLC at various time points (e.g., 0, 4, 24, 48, and 72 hours) after preparation.[4][5] The radiochemical purity should remain >95% under storage conditions.

Data Presentation

The following tables summarize typical quantitative data obtained during the ¹⁷⁷Lu labeling of a generic (R)-DOTAGA-peptide.

Table 1: Labeling Efficiency and Radiochemical Purity

Parameter Acceptance Criteria Typical Result Reference
Labeling Efficiency (before purification)> 90%95.8 ± 2.5%[4]
Radiochemical Purity (after purification)> 95%> 99%[5][8]
Free ¹⁷⁷Lu< 5%< 1%[5]

Table 2: Stability of ¹⁷⁷Lu-(R)-DOTAGA-Peptide

Time Point Storage Condition Radiochemical Purity (%) Reference
0 h4°C> 99%[5]
24 h4°C> 98%[8]
48 h4°C> 97%
72 h4°C> 95%[5]

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the ¹⁷⁷Lu labeling of (R)-DOTAGA peptides.

experimental_workflow start Start reagent_prep Reagent Preparation start->reagent_prep peptide_sol (R)-DOTAGA-Peptide Solution reagent_prep->peptide_sol buffer_sol Reaction Buffer reagent_prep->buffer_sol labeling Radiolabeling peptide_sol->labeling buffer_sol->labeling lu177 ¹⁷⁷LuCl₃ lu177->labeling incubation Incubation 90-95°C, 20-30 min labeling->incubation quenching Quenching (DTPA) incubation->quenching purification Purification (C18 Cartridge) quenching->purification qc Quality Control (TLC, HPLC) quenching->qc Unpurified Product purification->qc Purified Product final_product Final Product ¹⁷⁷Lu-(R)-DOTAGA-Peptide qc->final_product end End final_product->end

Caption: Workflow for ¹⁷⁷Lu labeling of (R)-DOTAGA peptides.

Logical Relationship of Quality Control

This diagram shows the relationship between the different quality control steps and the final product release.

qc_relationship radiolabeled_product Radiolabeled Product radiochemical_purity Radiochemical Purity radiolabeled_product->radiochemical_purity specific_activity Specific Activity radiolabeled_product->specific_activity stability Stability radiolabeled_product->stability hplc Radio-HPLC radiochemical_purity->hplc tlc Radio-TLC radiochemical_purity->tlc release Product Release hplc->release tlc->release specific_activity->release stability->release

Caption: Quality control parameters for product release.

References

Application Notes and Protocols for (R)-DOTAGA in PET Imaging of Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (R)-DOTAGA-conjugated radiopharmaceuticals for Positron Emission Tomography (PET) imaging of prostate cancer. The content details the quantitative performance of these imaging agents, outlines detailed experimental protocols for their preparation and evaluation, and illustrates key experimental workflows.

Introduction

Prostate-specific membrane antigen (PSMA) is a well-established biomarker that is highly overexpressed on the surface of prostate cancer cells, making it an excellent target for diagnostic imaging and targeted radionuclide therapy.[1][2][3][4][5] (R)-DOTAGA ( (R)-1-(1-carboxy-4-((2,5-dioxopyrrolidin-1-yl)oxy)-4-oxobutyl)-4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane) is a bifunctional chelator that has demonstrated significant promise in the development of PSMA-targeted radiopharmaceuticals. Its structure allows for stable complexation with various radiometals, including Gallium-68 (⁶⁸Ga) for PET imaging and Lutetium-177 (¹⁷⁷Lu) for therapeutic applications, a concept known as theranostics.[1][2][6] The (R)-configuration of the DOTAGA chelator has been explored to optimize the pharmacokinetic properties of the resulting radiotracers.[7]

Compared to the more conventional DOTA chelator, DOTAGA derivatives have shown improved characteristics such as higher hydrophilicity and, in some cases, enhanced affinity for PSMA, leading to improved tumor targeting and pharmacokinetics.[1][2] This document will focus on the application of (R)-DOTAGA-based agents in PET imaging of prostate cancer.

Quantitative Data Summary

The following tables summarize the key quantitative data for (R)-DOTAGA-based PSMA inhibitors from preclinical studies.

Table 1: In Vitro Performance of DOTAGA-based PSMA Ligands

CompoundRadiometalIC50 (nM)¹Lipophilicity (logP/logD)Cellular Uptake (%ID/10⁶ cells)²
[⁶⁸Ga]DOTAGA-ffk(Sub-KuE)⁶⁸Ga2.4 ± 0.4 (natGa)-3.6 ± 0.1~2x higher than DOTA analogue
[¹⁷⁷Lu]DOTAGA-ffk(Sub-KuE)¹⁷⁷LuNot Reported-3.9 ± 0.1~2x higher than DOTA analogue
[⁶¹Cu]Cu-DOTAGA-PSMA-I&T⁶¹Cu11.2 ± 2.3 (natCu)-2.69 ± 0.4426.6 ± 1.3
(R)-[natGa]-13natGa24 - 111Not ReportedNot Reported
(S)-[natGa]-13natGa24 - 111Not ReportedNot Reported

¹IC50 values represent the concentration of the compound that inhibits 50% of the binding of a standard radioligand to PSMA-expressing cells (e.g., LNCaP).[1][7][8] ²Cellular uptake was determined in PSMA-positive LNCaP cells.[1][8]

Table 2: In Vivo Biodistribution of ⁶⁸Ga-labeled DOTAGA-PSMA Ligands in LNCaP Tumor-Bearing Mice (%ID/g at 1h post-injection)

Organ/Tissue[⁶⁸Ga]DOTAGA-ffk(Sub-KuE)[⁶¹Cu]Cu-DOTAGA-PSMA-I&T
BloodLow~10-fold higher than [⁶¹Cu]Cu-NODAGA-PSMA-I&T
LiverLowPredominant and persistent accumulation
KidneysHighNot specified, but renal excretion is expected
SpleenLowNot specified
MuscleLowLow
TumorHigh6.06 ± 0.25

Data for [⁶⁸Ga]DOTAGA-ffk(Sub-KuE) is described as having favorable pharmacokinetics with low unspecific uptake and high tumor accumulation.[1][2] [⁶¹Cu]Cu-DOTAGA-PSMA-I&T showed significantly higher uptake in non-target tissues compared to [⁶¹Cu]Cu-NODAGA-PSMA-I&T.[8]

Experimental Protocols

Radiolabeling of (R)-DOTAGA-PSMA Ligands with Gallium-68

This protocol is a general guideline based on published methods for the manual labeling of DOTAGA-conjugated peptides with ⁶⁸Ga.[1][2][9]

Materials:

  • (R)-DOTAGA-conjugated PSMA precursor (e.g., DOTAGA-ffk(Sub-KuE))

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.05 M HCl for generator elution

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5) or HEPES buffer (2.7 M)[1][2]

  • Sterile, metal-free reaction vial

  • Heating block or water bath set to 95°C

  • Radio-TLC system for quality control (e.g., ITLC-SG strips with a mobile phase of 0.1 M citrate (B86180) buffer, pH 5.0)

  • Dose calibrator

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl to obtain ⁶⁸GaCl₃ in solution.

  • In a sterile reaction vial, add a specific amount of the (R)-DOTAGA-PSMA precursor (e.g., 3 nmol).[1][2]

  • Add the ⁶⁸GaCl₃ eluate to the reaction vial containing the precursor.

  • Adjust the pH of the reaction mixture to between 3.5 and 4.5 by adding the appropriate buffer (e.g., sodium acetate or HEPES).[1][2]

  • Heat the reaction vial at 95°C for 5-10 minutes.[1][2]

  • After incubation, allow the vial to cool to room temperature.

  • Perform radiochemical purity (RCP) analysis using radio-TLC to determine the percentage of ⁶⁸Ga incorporated into the DOTAGA chelator. A successful labeling should yield an RCP of >95%.

  • The final product can be formulated in a physiologically compatible buffer for in vitro and in vivo studies. For clinical applications, a fully automated and GMP-compliant synthesis module is typically used.[1][2]

In Vitro Cell Binding and Internalization Assay

This protocol describes a method to determine the binding affinity and internalization of ⁶⁸Ga-labeled (R)-DOTAGA-PSMA ligands in PSMA-expressing prostate cancer cells.[10]

Materials:

  • PSMA-positive prostate cancer cell line (e.g., LNCaP, PC-3 PIP).[1][10]

  • PSMA-negative cell line for control (e.g., PC-3 flu).

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).[11][12]

  • --INVALID-LINK---DOTAGA-PSMA radiotracer.

  • Non-radioactive ("cold") PSMA inhibitor for competition (e.g., 2-PMPA or the corresponding natGa-DOTAGA-PSMA complex).

  • Binding buffer (e.g., PBS with 1% BSA).

  • Acid wash buffer (e.g., 0.05 M glycine, pH 2.8) to differentiate between surface-bound and internalized radioactivity.

  • Lysis buffer (e.g., 1 M NaOH).

  • Gamma counter.

Procedure:

  • Cell Seeding: Seed LNCaP cells in 12-well or 24-well plates and allow them to adhere and grow to a suitable confluence (e.g., 1 x 10⁵ cells/well).

  • Competition Assay (for IC50 determination):

    • Prepare serial dilutions of the non-radioactive competitor.

    • Incubate the cells with a constant concentration of the --INVALID-LINK---DOTAGA-PSMA radiotracer and varying concentrations of the competitor for 1 hour at 4°C (to minimize internalization).

    • Wash the cells with cold binding buffer to remove unbound radioactivity.

    • Lyse the cells and measure the radioactivity in a gamma counter.

    • Plot the percentage of specific binding versus the logarithm of the competitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

  • Internalization Assay:

    • Incubate the cells with the --INVALID-LINK---DOTAGA-PSMA radiotracer (typically 1-2 nM) at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

    • For blocking experiments, pre-incubate a set of wells with a high concentration of a non-radioactive PSMA inhibitor.

    • At each time point, remove the medium and wash the cells with cold binding buffer.

    • To separate surface-bound from internalized radioactivity, incubate the cells with the acid wash buffer for 5-10 minutes on ice. Collect this fraction (surface-bound).

    • Wash the cells again and then lyse them with lysis buffer. Collect this fraction (internalized).

    • Measure the radioactivity in both fractions using a gamma counter.

    • Calculate the percentage of internalized radioactivity relative to the total cell-associated radioactivity.

In Vivo PET Imaging and Biodistribution in Tumor-Bearing Mice

This protocol outlines the procedure for evaluating the in vivo performance of a --INVALID-LINK---DOTAGA-PSMA radiotracer in a mouse model of prostate cancer.[1][13]

Materials:

  • Male immunodeficient mice (e.g., BALB/c nude or SCID).

  • PSMA-positive prostate cancer cells (e.g., LNCaP) for tumor xenograft establishment.[13]

  • --INVALID-LINK---DOTAGA-PSMA radiotracer.

  • Anesthesia (e.g., isoflurane).

  • Small animal PET/CT scanner.

  • Gamma counter for ex vivo biodistribution.

Procedure:

  • Tumor Model Establishment: Subcutaneously inject LNCaP cells mixed with Matrigel into the flank of the mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Radiotracer Administration: Anesthetize the tumor-bearing mice. Inject a defined amount of the --INVALID-LINK---DOTAGA-PSMA radiotracer (e.g., 5-10 MBq) via the tail vein.

  • PET/CT Imaging:

    • At a predetermined time point post-injection (e.g., 1 hour), anesthetize the mouse and place it in the PET/CT scanner.

    • Acquire a static PET scan followed by a CT scan for anatomical co-registration.

    • Reconstruct the images and perform quantitative analysis by drawing regions of interest (ROIs) over the tumor and various organs to determine the tracer uptake, often expressed as a percentage of the injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).[14]

  • Ex Vivo Biodistribution:

    • Immediately after the final imaging session, euthanize the mice.

    • Dissect major organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

    • Weigh each tissue sample and measure its radioactivity using a gamma counter.

    • Calculate the tracer uptake in each tissue as %ID/g.

Visualizations

Signaling Pathway and Internalization

PSMA_Internalization cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Radiotracer (R)-DOTAGA-PSMA Radiotracer PSMA PSMA Receptor Radiotracer->PSMA Binding Endosome Endosome PSMA->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Internalized_Radiotracer Internalized Radiotracer Endosome->Internalized_Radiotracer

Caption: Binding of the (R)-DOTAGA-PSMA radiotracer to the PSMA receptor and subsequent internalization.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_synthesis Radiotracer Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Precursor (R)-DOTAGA-PSMA Precursor Radiolabeling 68Ga Radiolabeling QC Quality Control (Radio-TLC) Radiolabeling->QC Binding_Assay Binding Affinity Assay (IC50) QC->Binding_Assay >95% RCP Internalization_Assay Internalization Assay QC->Internalization_Assay >95% RCP Injection Radiotracer Injection QC->Injection >95% RCP Cell_Culture PSMA+ Cell Culture (e.g., LNCaP) Cell_Culture->Binding_Assay Cell_Culture->Internalization_Assay Tumor_Model Tumor Xenograft Model (Mice) Tumor_Model->Injection PET_CT PET/CT Imaging Injection->PET_CT Biodistribution Ex Vivo Biodistribution PET_CT->Biodistribution

Caption: Workflow for the preclinical evaluation of a new (R)-DOTAGA-PSMA PET radiotracer.

References

Application Notes and Protocols for (R)-DOTAGA in Targeted Radionuclide Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted radionuclide therapy (TRT) represents a pivotal advancement in precision oncology, delivering cytotoxic radiation directly to cancer cells while minimizing damage to healthy tissues. The efficacy of this approach hinges on the synergy between a targeting biomolecule (e.g., a peptide or antibody), a therapeutic radionuclide, and a chelator that stably links the two. (R)-DOTAGA, the (R)-stereoisomer of 2-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)pentanedioic acid, has emerged as a superior chelator for this purpose.

(R)-DOTAGA is a macrocyclic chelating agent derived from the well-established DOTA. Its structure allows for the stable complexation of a wide array of trivalent radiometals, including the therapeutic radionuclide Lutetium-177 (¹⁷⁷Lu) and the diagnostic positron emitter Gallium-68 (⁶⁸Ga).[1][2] This versatility makes (R)-DOTAGA an ideal component for developing "theranostic" pairs, where a single targeting molecule can be used for both diagnostic imaging and subsequent therapy.[1][3] Studies have shown that DOTAGA-conjugated ligands can exhibit improved pharmacokinetics, such as higher hydrophilicity and increased tumor uptake, compared to their DOTA counterparts.[1][4]

These application notes provide a comprehensive overview and detailed protocols for utilizing (R)-DOTAGA in the development of novel targeted radiopharmaceuticals.

Key Advantages of (R)-DOTAGA

  • Theranostic Versatility: Forms stable complexes with both diagnostic (e.g., ⁶⁸Ga) and therapeutic (e.g., ¹⁷⁷Lu, ²²⁵Ac) radiometals.[5][6]

  • Improved Pharmacokinetics: DOTAGA-conjugated peptides have demonstrated higher hydrophilicity and improved affinity for targets like the prostate-specific membrane antigen (PSMA), leading to enhanced internalization in cancer cells.[1]

  • High Stability: Like DOTA, the macrocyclic structure of DOTAGA provides high thermodynamic stability and kinetic inertness to the radiometal complex, which is crucial for in vivo applications to prevent the release of the free radionuclide.[7][8]

  • Efficient Radiolabeling: Achieves high radiochemical yields under standard conditions.[1]

Core Applications

The primary application of (R)-DOTAGA is in the development of targeted radiopharmaceuticals for oncology. A prominent example is in prostate cancer therapy, where (R)-DOTAGA is conjugated to PSMA-targeting ligands.[1][5][9] PSMA is a cell surface protein highly overexpressed in prostate cancer, making it an excellent target.[1][5] The resulting radioconjugates, such as [¹⁷⁷Lu]Lu-DOTAGA-PSMA, can be used to deliver a lethal dose of radiation to prostate cancer cells.[10]

Experimental Workflows and Logical Relationships

The development of a targeted radiopharmaceutical using (R)-DOTAGA follows a structured workflow from initial synthesis to preclinical evaluation.

cluster_0 Synthesis & Conjugation cluster_1 Radiolabeling & QC cluster_2 Preclinical Evaluation Peptide 1. Targeting Ligand Synthesis (e.g., Peptide/Antibody) Conjugation 2. Conjugation with (R)-DOTAGA Peptide->Conjugation Purification 3. Purification & Characterization of Conjugate Conjugation->Purification Radiolabeling 4. Radiolabeling with Radionuclide (e.g., ¹⁷⁷Lu) Purification->Radiolabeling QC 5. Quality Control (RCP, Stability) Radiolabeling->QC InVitro 6. In Vitro Assays (Binding, Internalization) QC->InVitro InVivo 7. In Vivo Studies (Biodistribution, Imaging) InVitro->InVivo Therapy 8. Radionuclide Therapy Efficacy Studies InVivo->Therapy start Start: Peptide on Resin (N-terminal Fmoc removed) step1 Wash resin with NMP start->step1 step2 Prepare conjugation solution: (R)-DOTAGA-anhydride + DIPEA in NMP step1->step2 step3 Add solution to resin and shake for 18h step2->step3 step4 Wash resin with NMP and DCM step3->step4 step5 Cleave conjugate from resin and deprotect side chains (e.g., TFA/TIBS/H₂O) step4->step5 step6 Precipitate and wash crude product step5->step6 step7 Purify by RP-HPLC step6->step7 end End: Lyophilized (R)-DOTAGA-Peptide step7->end start Start: Seed Target-Expressing Cells in Plates step1 Incubate cells with [¹⁷⁷Lu]Lu-DOTAGA-Peptide (with/without competitor for blocking) start->step1 step2 Incubate at 37°C for a defined time (e.g., 1h) step1->step2 step3 Remove supernatant (unbound fraction) step2->step3 step4 Wash cells with cold PBS step3->step4 step5 Add Acid Wash Buffer (e.g., Glycine buffer, pH 2.8) to collect membrane-bound fraction step4->step5 step6 Lyse cells (e.g., with NaOH) to collect internalized fraction step5->step6 step7 Measure radioactivity in all fractions (unbound, bound, internalized) using a gamma counter step6->step7 end End: Calculate % Internalization and Specific Binding step7->end

References

In Vivo Stability Testing of (R)-DOTAGA Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vivo stability of (R)-DOTAGA conjugated molecules, a critical step in the development of novel radiopharmaceuticals for imaging and therapy. The stability of the radiometal complex is paramount to ensure that the radionuclide remains associated with the targeting molecule, thereby minimizing off-target radiation exposure and maximizing diagnostic or therapeutic efficacy.

The following sections detail the experimental protocols for evaluating the stability of (R)-DOTAGA conjugates, present quantitative data from comparative studies, and provide visual workflows to guide researchers through the process.

Data Presentation: Comparative Stability and Biodistribution

The in vivo stability of a radiolabeled DOTAGA conjugate is often inferred from its biodistribution profile. A stable conjugate will exhibit high uptake in target tissues and low accumulation in non-target organs, particularly those involved in the clearance of free radiometals, such as the liver and bone. The following tables summarize key quantitative data from studies comparing DOTAGA conjugates with the widely used DOTA chelator.

Table 1: Comparative Biodistribution of [⁶⁸Ga]Ga-DOTA-TATE and [⁶⁸Ga]Ga-DOTAGA-TATE

Organ[⁶⁸Ga]Ga-DOTA-TATE (%ID/g ± SD)[⁶⁸Ga]Ga-DOTAGA-TATE (%ID/g ± SD)
Blood0.8 ± 0.10.7 ± 0.1
Lungs0.5 ± 0.10.3 ± 0.1
Liver1.2 ± 0.20.8 ± 0.1
Spleen1.5 ± 0.30.9 ± 0.2
Kidneys15.2 ± 2.514.8 ± 2.1
Intestine0.9 ± 0.20.6 ± 0.1

*Data adapted from comparative studies in normal rats at 1-hour post-injection. *p < 0.05 indicates a statistically significant difference, suggesting faster clearance of the DOTAGA conjugate from these non-target organs.

Table 2: In Vitro Serum Stability of Radiolabeled Conjugates

RadioconjugateRadionuclideIncubation Time (h)Human Serum Stability (%)
[¹⁷⁷Lu]Lu-DOTAGA-PSMA¹⁷⁷Lu48>99
[¹⁷⁷Lu]Lu-DOTA-PSMA¹⁷⁷Lu48>99
[⁵²Mn]Mn-DOTAGA-bevacizumab⁵²Mn120~95
[¹¹¹In]In-DOTAGA-Trastuzumab¹¹¹In72>97

This data indicates that DOTAGA conjugates form highly stable complexes with various radiometals, comparable to or exceeding the stability of DOTA conjugates under physiological conditions.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific (R)-DOTAGA conjugate and radiometal being investigated.

Protocol 1: Radiolabeling of (R)-DOTAGA Conjugates

This protocol describes a general method for radiolabeling a (R)-DOTAGA-peptide conjugate with a trivalent radiometal, such as Gallium-68 (⁶⁸Ga).

Materials:

  • (R)-DOTAGA-conjugated peptide

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl for elution

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • HEPES buffer (2.7 M)

  • Sterile, metal-free water

  • Heating block or water bath

  • Radio-TLC or radio-HPLC system for quality control

  • C18 Sep-Pak cartridge for purification (optional)

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • In a sterile, metal-free reaction vial, add the desired amount of the (R)-DOTAGA-conjugated peptide (typically 3-10 nmol).[2]

  • Add the ⁶⁸GaCl₃ eluate to the vial containing the peptide.

  • Adjust the pH of the reaction mixture to 3.5-4.5 by adding sodium acetate or HEPES buffer.[2]

  • Heat the reaction mixture at 95°C for 5-10 minutes.[2]

  • Allow the reaction to cool to room temperature.

  • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A purity of >95% is generally required for in vivo studies.

  • If necessary, purify the radiolabeled conjugate using a C18 Sep-Pak cartridge.

Protocol 2: In Vitro Human Serum Stability Assay

This assay assesses the stability of the radiolabeled conjugate in human serum, providing an indication of its likely behavior in vivo.

Materials:

  • Radiolabeled (R)-DOTAGA conjugate

  • Freshly prepared human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Radio-TLC or radio-HPLC system

Procedure:

  • Add a small volume (e.g., 10-20 µL) of the purified radiolabeled (R)-DOTAGA conjugate to a vial containing human serum (e.g., 500 µL).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 1, 4, 24, and 48 hours), take an aliquot of the serum mixture.[1]

  • Analyze the aliquot by radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled conjugate versus released or degraded radiochemical species.

  • The stability is expressed as the percentage of the total radioactivity that remains as the intact radiolabeled conjugate.

Protocol 3: In Vivo Biodistribution Study in Mice

This study evaluates the distribution of the radiolabeled conjugate in a living organism, providing crucial information about its stability, targeting efficacy, and clearance profile.

Materials:

  • Healthy, immunodeficient mice (e.g., nude mice)

  • Tumor-bearing mice (if evaluating a targeted conjugate)

  • Radiolabeled (R)-DOTAGA conjugate

  • Anesthetic (e.g., isoflurane)

  • Gamma counter

  • Standard laboratory equipment for dissection and weighing organs

Procedure:

  • Animal Preparation: Acclimatize the mice to the laboratory conditions. For tumor studies, implant tumor cells subcutaneously and allow the tumors to reach a suitable size.

  • Radiotracer Administration: Anesthetize the mice. Inject a known amount of the radiolabeled (R)-DOTAGA conjugate (typically 1-5 MBq) intravenously via the tail vein.

  • Biodistribution Time Points: At predetermined time points post-injection (e.g., 1, 4, 24 hours), euthanize a cohort of mice (typically n=3-5 per time point).

  • Organ Harvesting and Measurement:

    • Collect blood via cardiac puncture.

    • Dissect major organs and tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor).

    • Weigh each organ/tissue sample.

    • Measure the radioactivity in each sample using a gamma counter, along with standards prepared from the injected dose.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

    • Low uptake in the liver, spleen, and bone, coupled with high target-to-background ratios, is indicative of high in vivo stability.

Visualizations

The following diagrams illustrate the key experimental workflows described in the protocols.

Radiolabeling_Workflow cluster_start Preparation cluster_reaction Labeling Reaction cluster_qc Quality Control & Purification Elute 68Ge/68Ga Generator Elute 68Ge/68Ga Generator Combine in Vial Combine in Vial Elute 68Ge/68Ga Generator->Combine in Vial Prepare (R)-DOTAGA Conjugate Prepare (R)-DOTAGA Conjugate Prepare (R)-DOTAGA Conjugate->Combine in Vial Adjust pH (3.5-4.5) Adjust pH (3.5-4.5) Combine in Vial->Adjust pH (3.5-4.5) Heat (95°C, 5-10 min) Heat (95°C, 5-10 min) Adjust pH (3.5-4.5)->Heat (95°C, 5-10 min) Cool to RT Cool to RT Heat (95°C, 5-10 min)->Cool to RT Radio-TLC/HPLC Analysis Radio-TLC/HPLC Analysis Cool to RT->Radio-TLC/HPLC Analysis Purification (C18 Cartridge) Purification (C18 Cartridge) Radio-TLC/HPLC Analysis->Purification (C18 Cartridge) If purity <95% Final Product (>95% Purity) Final Product (>95% Purity) Radio-TLC/HPLC Analysis->Final Product (>95% Purity) Purification (C18 Cartridge)->Final Product (>95% Purity)

Caption: Workflow for radiolabeling (R)-DOTAGA conjugates.

Serum_Stability_Workflow cluster_analysis Time-Point Analysis Start Start Add Radiolabeled Conjugate to Human Serum Add Radiolabeled Conjugate to Human Serum Start->Add Radiolabeled Conjugate to Human Serum Incubate at 37°C Incubate at 37°C Add Radiolabeled Conjugate to Human Serum->Incubate at 37°C Aliquot at 1h Aliquot at 1h Incubate at 37°C->Aliquot at 1h Aliquot at 4h Aliquot at 4h Incubate at 37°C->Aliquot at 4h Aliquot at 24h Aliquot at 24h Incubate at 37°C->Aliquot at 24h Aliquot at 48h Aliquot at 48h Incubate at 37°C->Aliquot at 48h Analyze by Radio-TLC/HPLC Analyze by Radio-TLC/HPLC Aliquot at 1h->Analyze by Radio-TLC/HPLC Aliquot at 4h->Analyze by Radio-TLC/HPLC Aliquot at 24h->Analyze by Radio-TLC/HPLC Aliquot at 48h->Analyze by Radio-TLC/HPLC Determine % Intact Conjugate Determine % Intact Conjugate Analyze by Radio-TLC/HPLC->Determine % Intact Conjugate End End Determine % Intact Conjugate->End

Caption: Workflow for in vitro serum stability assay.

Biodistribution_Workflow cluster_animal_prep Animal Preparation cluster_injection Administration cluster_dissection Ex Vivo Analysis cluster_data_analysis Data Analysis Acclimatize Mice Acclimatize Mice Implant Tumors (optional) Implant Tumors (optional) Acclimatize Mice->Implant Tumors (optional) Anesthetize Mice Anesthetize Mice Implant Tumors (optional)->Anesthetize Mice Inject Radiolabeled Conjugate Inject Radiolabeled Conjugate Anesthetize Mice->Inject Radiolabeled Conjugate Euthanize at Time Points Euthanize at Time Points Inject Radiolabeled Conjugate->Euthanize at Time Points Harvest Organs & Tissues Harvest Organs & Tissues Euthanize at Time Points->Harvest Organs & Tissues Weigh Samples Weigh Samples Harvest Organs & Tissues->Weigh Samples Measure Radioactivity Measure Radioactivity Weigh Samples->Measure Radioactivity Calculate %ID/g Calculate %ID/g Measure Radioactivity->Calculate %ID/g Assess Stability & Targeting Assess Stability & Targeting Calculate %ID/g->Assess Stability & Targeting

Caption: Workflow for in vivo biodistribution study.

References

Application Notes and Protocols for GMP-Compliant Synthesis of (R)-DOTAGA Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-DOTAGA ( (R)-2-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)pentanedioic acid) is a highly sought-after bifunctional chelator in the field of nuclear medicine and molecular imaging. Its macrocyclic DOTA framework provides a stable coordination cage for various radiometals, while the glutaric acid moiety offers a convenient point of attachment to biomolecules such as peptides and antibodies. The (R)-stereoisomer is often preferred to ensure batch-to-batch consistency and predictable in vivo pharmacokinetics of the resulting radiopharmaceuticals. The production of (R)-DOTAGA precursors under Good Manufacturing Practice (GMP) is critical to ensure the quality, safety, and efficacy of the final drug product for clinical applications.

These application notes provide a detailed overview and protocols for the GMP-compliant synthesis of key (R)-DOTAGA precursors, namely (R)-DOTAGA(tBu)₄ and DOTAGA-anhydride.

Key Precursors and Synthetic Strategy

The synthesis of (R)-DOTAGA conjugates for radiopharmaceutical applications typically proceeds through two key precursors:

  • (R)-DOTAGA(tBu)₄: A protected form of (R)-DOTAGA where the four carboxylic acid groups are esterified with tert-butyl groups. This protection strategy allows for selective deprotection and conjugation. A process for the multigram asymmetric synthesis of (R)-tert-Bu4-DOTAGA has been developed and successfully applied to kilogram-scale cGMP synthesis, achieving high chemical (≥95%) and optical (ee ≥ 97%) purity.[1]

  • DOTAGA-anhydride: A reactive intermediate formed by the intramolecular cyclization of the two carboxylic acid functions of the glutamic acid moiety of DOTAGA.[2] This anhydride (B1165640) is a valuable building block that can be readily coupled to amino groups of biomolecules, often in solid-phase peptide synthesis.[2][3]

The general synthetic approach involves the stereoselective synthesis of the protected (R)-DOTAGA backbone, followed by its conversion to the desired precursor for subsequent conjugation.

Quantitative Data Summary

The following table summarizes key quantitative data reported in the literature for the synthesis and application of (R)-DOTAGA precursors.

ParameterValueReference
(R)-t-Bu4-DOTAGA Synthesis
ScaleKilogram[1]
Chemical Purity≥95%[1]
Optical Purity (ee)≥ 97%[1]
DOTAGA-anhydride Coupling
Coupling Equivalents (to peptide)1.5 eq[3]
Coupling Time (Solid Phase)18 hours[3]
Radiolabeling with ⁶⁸Ga
Precursor Amount3 nmol[3]
Reaction Time5 minutes[3]
Reaction Temperature95°C[3]
Specific Activity250-300 GBq/µmol[3]
Radiolabeling with ¹⁷⁷Lu
Precursor Amount0.7 nmol[3]
Reaction Time30 minutes[3]
Reaction Temperature95°C[3]
Specific Activity38 GBq/µmol[3]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (R)-DOTAGA(tBu)₄

This protocol is based on a reported nine-step synthesis for the multigram asymmetric synthesis of (R)-tert-Bu4-DOTAGA.[1] This process has been demonstrated to be scalable to kilogram quantities under cGMP conditions.[1] The key steps involve the preparation of a chiral alkylating agent which is then used to introduce the glutarate arm onto the cyclen backbone.[1]

Materials:

  • Cyclen (1,4,7,10-tetraazacyclododecane)

  • (S)-5-benzyl 1-tert-butyl 2-(methylsulfonyloxy)pentanedioate (chiral alkylating agent)

  • tert-Butyl bromoacetate (B1195939)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Palladium on carbon (Pd/C)

  • Hydrogen (H₂)

  • Methanol (MeOH)

  • Appropriate solvents for workup and purification

Procedure:

  • Mono-alkylation of Cyclen: React cyclen with the chiral alkylating agent, (S)-5-benzyl 1-tert-butyl 2-(methylsulfonyloxy)pentanedioate, in the presence of a suitable base and solvent to introduce the orthogonally protected chiral glutarate arm.

  • N-alkylation with tert-Butyl Bromoacetate: The remaining three secondary amine groups on the cyclen ring are alkylated using tert-butyl bromoacetate in the presence of a base like potassium carbonate in acetonitrile.[4]

  • Deprotection of Benzyl (B1604629) Ester: The benzyl protecting group on the glutarate moiety is removed by catalytic hydrogenation using palladium on carbon as a catalyst.[4]

  • Purification: The final product, (R)-DOTAGA(tBu)₄, is purified using appropriate chromatographic techniques to achieve high chemical and optical purity as required for GMP standards.

Quality Control:

  • Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity: Assessed by HPLC. Chemical purity should be ≥95%.

  • Optical Purity: Determined by chiral HPLC. Enantiomeric excess (ee) should be ≥97%.

Protocol 2: Synthesis of DOTAGA-anhydride

DOTAGA-anhydride can be readily synthesized from DOTAGA by reaction with acetic anhydride.[2]

Materials:

  • DOTAGA

  • Acetic anhydride

  • Pyridine (B92270) (optional, as catalyst)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Suspend DOTAGA in an anhydrous solvent.

  • Add acetic anhydride to the suspension. A catalytic amount of pyridine can be added.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • The product, DOTAGA-anhydride, can be isolated by filtration and washed with a non-polar solvent to remove excess acetic anhydride and other impurities.

Quality Control:

  • Identity: Confirmed by IR spectroscopy (presence of anhydride carbonyl peaks) and Mass Spectrometry.

  • Purity: Assessed by HPLC.

Protocol 3: Coupling of DOTAGA-anhydride to a Resin-Bound Peptide

This protocol describes a general procedure for the conjugation of DOTAGA-anhydride to a peptide synthesized on a solid support.[3]

Materials:

  • Peptide-bound resin (with a free N-terminal amine)

  • DOTAGA-anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

Procedure:

  • Swell the peptide-bound resin in NMP.

  • Prepare a solution of DOTAGA-anhydride (1.5 equivalents relative to the resin loading) and DIPEA (10 equivalents) in NMP.

  • Add the DOTAGA-anhydride solution to the swollen resin.

  • Shake the reaction mixture at room temperature for 18 hours.

  • Wash the resin thoroughly with NMP and DCM to remove excess reagents.

  • The DOTAGA-conjugated peptide can then be cleaved from the resin and deprotected using standard procedures (e.g., with a trifluoroacetic acid cocktail).

Quality Control:

  • Coupling Efficiency: Can be monitored using a ninhydrin (B49086) test on a small sample of the resin.

  • Purity of the Conjugate: Assessed by HPLC and Mass Spectrometry after cleavage from the resin.

Diagrams

experimental_workflow cluster_synthesis Precursor Synthesis cluster_conjugation Conjugation to Biomolecule start Starting Materials (Cyclen, Chiral Alkylating Agent) step1 Asymmetric Synthesis of (R)-DOTAGA(tBu)4 start->step1 qc1 QC: HPLC, NMR, MS (Purity ≥95%, ee ≥97%) step1->qc1 dotaga_tbu4 (R)-DOTAGA(tBu)4 qc1->dotaga_tbu4 dotaga DOTAGA step2 Reaction with Acetic Anhydride dotaga->step2 qc2 QC: IR, MS, HPLC step2->qc2 dotaga_anhydride DOTAGA-anhydride step3 Coupling with DOTAGA-anhydride dotaga_anhydride->step3 qc2->dotaga_anhydride peptide_resin Peptide on Solid Support peptide_resin->step3 dotaga_peptide DOTAGA-Peptide Conjugate step3->dotaga_peptide cleavage Cleavage & Deprotection dotaga_peptide->cleavage final_product Final Radiopharmaceutical Precursor cleavage->final_product

Caption: Workflow for GMP-compliant synthesis and conjugation of (R)-DOTAGA precursors.

logical_relationship cluster_precursors Key (R)-DOTAGA Precursors cluster_applications Downstream Applications dotaga_tbu4 (R)-DOTAGA(tBu)4 (Protected Form) conjugation Bioconjugation (e.g., to peptides, antibodies) dotaga_tbu4->conjugation Requires deprotection and activation dotaga_anhydride DOTAGA-anhydride (Activated Form) dotaga_anhydride->conjugation Direct coupling radiolabeling Radiolabeling (e.g., with ⁶⁸Ga, ¹⁷⁷Lu) conjugation->radiolabeling final_use Clinical Radiopharmaceuticals radiolabeling->final_use

Caption: Logical relationship of (R)-DOTAGA precursors to their applications.

References

Troubleshooting & Optimization

Technical Support Center: (R)-DOTAGA Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-DOTAGA antibody conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful conjugation of (R)-DOTAGA to antibodies.

Frequently Asked Questions (FAQs)

Q1: What is (R)-DOTAGA and why is it used for antibody conjugation?

(R)-DOTAGA, or (R)-2-(4,7,10-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)pentanedioic acid, is a bifunctional chelator. It is a derivative of DOTA with a glutamic acid linker. This structure allows it to firmly hold onto (chelate) radiometals for applications like PET imaging and radiotherapy, while the glutamic acid provides a reactive group for stable attachment to antibodies.[1][2]

Q2: What is the optimal pH for conjugating (R)-DOTAGA-NHS ester to an antibody?

The optimal pH for reacting an NHS ester, such as (R)-DOTAGA-NHS ester, with primary amines on an antibody (like lysine (B10760008) residues) is typically between 7.2 and 8.5.[3] A pH that is too low will result in protonated, unreactive amine groups on the antibody, while a pH that is too high can lead to rapid hydrolysis of the NHS ester, reducing conjugation efficiency.[1][3]

Q3: What molar ratio of (R)-DOTAGA to antibody should I use?

The ideal molar ratio of chelator to antibody needs to be determined empirically for each specific antibody. A common starting point is a 10- to 50-fold molar excess of the (R)-DOTAGA-NHS ester over the antibody.[2] It's important to test a range of ratios (e.g., 5:1, 10:1, 20:1) to find the optimal balance between conjugation efficiency and the preservation of antibody immunoreactivity.[4]

Q4: How does the stereochemistry ((R) vs. (S) isomer) of DOTAGA affect conjugation and the final conjugate?

While both (R)- and (S)-isomers of DOTAGA can be used for conjugation, some studies on PSMA-targeting agents have shown slight differences in the rate of radiometal complex formation. For instance, the formation of (S)-[¹⁷⁷Lu]Lu-DOTAGA was observed to be faster than the (R)-isomer.[5][6] However, in terms of biological activity, cell uptake, and biodistribution, no significant differences were noted between the labeled (R)- and (S)-isomers in that particular context.[5][6] For antibody conjugation, the impact of stereochemistry on the conjugation reaction itself is not extensively documented, but it is a factor to consider, especially in the context of subsequent radiolabeling.

Q5: What are the best methods for purifying my (R)-DOTAGA-antibody conjugate?

The most common and effective methods for purifying antibody conjugates are Size Exclusion Chromatography (SEC) and dialysis. SEC is useful for removing unconjugated chelator and any potential aggregates.[2] Dialysis is also effective for removing small molecules like unconjugated DOTAGA from the much larger antibody conjugate.[2]

Troubleshooting Guide

This guide addresses common issues encountered during (R)-DOTAGA antibody conjugation.

Low Conjugation Yield

Symptom: The average number of DOTAGA molecules per antibody is lower than expected, or a large amount of unconjugated antibody remains.

Potential Cause Troubleshooting Step
Suboptimal pH Ensure the reaction buffer pH is between 7.2 and 8.5. A lower pH reduces amine reactivity, while a higher pH increases NHS ester hydrolysis.[1][3]
Inactive (R)-DOTAGA-NHS ester The NHS ester is sensitive to moisture and can hydrolyze over time. Use fresh, high-quality (R)-DOTAGA-NHS ester and prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[2][4]
Interfering substances in antibody buffer Buffers containing primary amines, such as Tris or glycine, will compete with the antibody for conjugation. Perform a buffer exchange into an amine-free buffer (e.g., PBS, bicarbonate, or HEPES buffer) before starting the conjugation.[2]
Low antibody concentration A higher antibody concentration (e.g., 2-10 mg/mL) can favor the conjugation reaction over the hydrolysis of the NHS ester.[2]
Insufficient molar ratio of (R)-DOTAGA Increase the molar excess of the (R)-DOTAGA-NHS ester. It may be necessary to test a range of ratios to optimize the conjugation for your specific antibody.[2][4]
Antibody Aggregation

Symptom: The appearance of high molecular weight species in SEC analysis or visible precipitation of the antibody.

Potential Cause Troubleshooting Step
Increased hydrophobicity The addition of the DOTAGA molecule can increase the hydrophobicity of the antibody surface, leading to aggregation.[1]
High concentration of organic solvent If using an organic solvent like DMSO or DMF to dissolve the (R)-DOTAGA-NHS ester, keep the final concentration in the reaction mixture below 10% (v/v) to maintain antibody stability.[2][7]
Suboptimal reaction conditions High temperatures can promote aggregation. Consider performing the conjugation at a lower temperature (e.g., 4°C) for a longer duration.[8]
High antibody concentration While a higher concentration can improve yield, it can also increase the likelihood of aggregation. If aggregation is an issue, try reducing the antibody concentration.[8]
Immobilization For particularly aggregation-prone antibodies, consider immobilizing the antibody on a solid support during the conjugation reaction to prevent intermolecular interactions.[9]
Loss of Immunoreactivity

Symptom: The conjugated antibody shows reduced binding to its target antigen in assays like ELISA or flow cytometry.

Potential Cause Troubleshooting Step
High chelator-to-antibody ratio Excessive conjugation can lead to the modification of lysine residues within the antigen-binding sites of the antibody, thereby reducing its ability to bind to the target.[10][11]
Harsh reaction conditions Extreme pH or high temperatures can denature the antibody. Ensure the conjugation is performed under mild conditions.[12]
Aggregation Aggregated antibodies will have reduced immunoreactivity. Address any aggregation issues using the steps outlined above.[4]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for conjugating DOTA derivatives to antibodies. These values can serve as a starting point for optimizing your (R)-DOTAGA conjugation.

Parameter Condition/Outcome Reference
pH Range for Conjugation 8.5 - 9.0[13]
Molar Ratio (Chelator:Antibody) 100:1[13]
Average Chelators per Antibody 3.8[13]
Immunoreactivity Not significantly affected at lower conjugation ratios[10][11]
Effect of High Molar Ratios Can lead to a decrease in immunoreactivity[10][11]

Note: The data presented is for DOTA derivatives and should be considered as a guideline. Optimal conditions for (R)-DOTAGA conjugation may vary depending on the specific antibody and experimental setup.

Experimental Protocols & Workflows

General Experimental Workflow for (R)-DOTAGA Conjugation

The overall process for conjugating (R)-DOTAGA to an antibody involves several key stages, from antibody preparation to the final characterization of the conjugate.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Characterization antibody_prep Antibody Preparation (Buffer Exchange, Concentration) conjugation Conjugation Reaction (Controlled pH, Temp, Time) antibody_prep->conjugation dotaga_prep (R)-DOTAGA-NHS Ester Stock Solution Preparation dotaga_prep->conjugation quenching Quenching the Reaction conjugation->quenching purification Purification of Conjugate (SEC or Dialysis) quenching->purification characterization Characterization of Conjugate (DAR, Purity, Immunoreactivity) purification->characterization

Caption: General workflow for the conjugation of (R)-DOTAGA to an antibody.

Troubleshooting Flowchart for Low Conjugation Yield

This flowchart provides a logical sequence of steps to diagnose and resolve low conjugation yields.

troubleshooting_low_yield start Low Conjugation Yield check_ph Verify Reaction Buffer pH (7.2 - 8.5) start->check_ph check_dotaga Check (R)-DOTAGA-NHS Ester (Fresh, Anhydrous Solvent) check_ph->check_dotaga pH is optimal check_buffer Check Antibody Buffer (Amine-free?) check_dotaga->check_buffer DOTAGA is active check_ratio Increase Molar Ratio of (R)-DOTAGA check_buffer->check_ratio Buffer is compatible check_concentration Increase Antibody Concentration check_ratio->check_concentration Ratio increased, still low yield success Yield Improved check_concentration->success

Caption: Troubleshooting decision tree for low conjugation yield.

Detailed Experimental Protocol for (R)-DOTAGA-NHS Ester Conjugation to an Antibody

This protocol provides a general procedure. It is essential to optimize the conditions for your specific antibody.

Materials:

  • Monoclonal antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • (R)-DOTAGA-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Conjugation buffer: 0.1 M sodium bicarbonate or HEPES, pH 8.3-8.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Purification equipment (e.g., SEC column or dialysis cassette with appropriate MWCO)

  • Analytical equipment (e.g., spectrophotometer, HPLC system)

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to transfer the antibody into the conjugation buffer.

    • Adjust the antibody concentration to 2-10 mg/mL.[2]

    • Ensure the antibody solution is free of aggregates using SEC-HPLC.[2]

  • (R)-DOTAGA-NHS Ester Preparation:

    • Immediately before use, prepare a stock solution of (R)-DOTAGA-NHS ester in anhydrous DMSO or DMF (e.g., 10-20 mM).[2]

  • Conjugation Reaction:

    • Calculate the volume of the (R)-DOTAGA-NHS ester stock solution needed to achieve the desired molar excess (e.g., 20-fold).

    • While gently stirring, add the calculated volume of the (R)-DOTAGA-NHS ester stock to the antibody solution. The final concentration of the organic solvent should be below 10% (v/v).[2]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.[3]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the (R)-DOTAGA-antibody conjugate using an SEC column or by dialysis to remove the quenched NHS ester and unconjugated DOTAGA.

  • Characterization:

    • Determine the final protein concentration.

    • Measure the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy or mass spectrometry.[14]

    • Assess the purity and aggregation state of the final conjugate by SEC-HPLC.[2]

    • Evaluate the immunoreactivity of the conjugate using an appropriate binding assay (e.g., ELISA or flow cytometry).[2]

References

Technical Support Center: Optimizing Reaction Conditions for (R)-DOTAGA Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the radiolabeling of (R)-DOTAGA conjugates.

Frequently Asked Questions (FAQs)

Q1: What is (R)-DOTAGA and why is it used for radiolabeling?

(R)-DOTAGA, or S-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetra(glutamic acid), is a bifunctional chelating agent. It features a DOTA macrocycle for stably chelating a wide range of radiometals and a glutamic acid linker with an isothiocyanate group for conjugation to biomolecules like peptides and antibodies. The "(R)" designation refers to the specific stereoisomer of the glutamic acid linker. DOTAGA has shown promise for high radiochemical yields and favorable properties in preclinical studies.[1][2]

Q2: Which radiometals can be used with (R)-DOTAGA?

DOTAGA, like other DOTA-based chelators, is versatile and can be used to chelate a variety of trivalent radiometals for both imaging and therapeutic applications. These include, but are not limited to:

  • Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging.[3]

  • Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy.[3]

  • Actinium-225 (²²⁵Ac) for targeted alpha therapy.[1][2]

  • Yttrium-90 (⁹⁰Y) for targeted radionuclide therapy.[4]

  • Indium-111 (¹¹¹In) for Single Photon Emission Computed Tomography (SPECT) imaging.[4]

Q3: What are the general steps for labeling a biomolecule with (R)-DOTAGA?

The process typically involves two main stages:

  • Conjugation: The isothiocyanate group of (R)-DOTAGA is reacted with a primary amine on the targeting biomolecule (e.g., a peptide or antibody) to form a stable thiourea (B124793) bond.

  • Radiolabeling: The (R)-DOTAGA-conjugated biomolecule is then incubated with the desired radiometal under optimized conditions (pH, temperature, and time) to form the final radiolabeled product.

Troubleshooting Guide

This section addresses common issues encountered during the radiolabeling of (R)-DOTAGA conjugates.

Problem 1: Low Radiochemical Yield (RCY) or Purity (RCP)

Potential Cause Troubleshooting Action
Incorrect pH The optimal pH for labeling DOTA derivatives is typically between 3.5 and 5.5.[4][5][6] A pH outside this range can lead to the formation of radiometal hydroxides (at higher pH) or slow reaction kinetics (at lower pH).[4][6] Solution: Verify the pH of your reaction mixture just before heating. Use an appropriate buffer (e.g., sodium acetate (B1210297), HEPES) to maintain the optimal pH.[5][7]
Suboptimal Temperature Many DOTA-based labeling reactions require heating to proceed efficiently.[8] For instance, ⁶⁸Ga-labeling is often performed at 95-100°C, while ¹⁷⁷Lu and ⁹⁰Y labeling can be effective at 80°C.[4][5][9] Solution: Ensure your reaction is heated to the optimal temperature for the specific radiometal you are using. For heat-sensitive biomolecules, consider longer incubation times at a lower temperature.[10]
Inadequate Incubation Time The time required for complete chelation can vary depending on the radiometal, temperature, and precursor concentration. Reaction times can range from 5 to 30 minutes.[4][5][9][11] Solution: Optimize the incubation time for your specific reaction. You can perform a time-course experiment to determine the point of maximum radiolabeling.
Metal Ion Impurities Trace metal ions (e.g., Fe³⁺, Al³⁺, Zn²⁺, Cu²⁺) in the radionuclide eluate or your reagents can compete with the desired radiometal for the DOTAGA chelator, significantly reducing the RCY.[6][12] Solution: Use high-purity reagents and metal-free buffers and vials. If using a ⁶⁸Ge/⁶⁸Ga generator, ensure it has low breakthrough of other metal ions. Pre-purification of the eluate may be necessary.
Low Precursor Concentration An insufficient amount of the (R)-DOTAGA-conjugated precursor can lead to incomplete capture of the radiometal. Solution: Ensure you are using an adequate molar excess of the precursor relative to the radiometal. Optimize the precursor concentration for your specific application.[13]
Radiolysis High amounts of radioactivity can lead to the degradation of the radiolabeled product, especially for sensitive biomolecules. Solution: Add radical scavengers, such as ascorbic acid or ethanol, to the reaction mixture to protect the product from radiolysis.[12]

Problem 2: Identification of Impurities in the Final Product

Observed Impurity Likely Cause & Identification
Free/Unbound Radionuclide Cause: Incomplete labeling reaction. Identification (e.g., with ⁶⁸Ga): Using radio-TLC with a mobile phase like 1 M ammonium (B1175870) acetate/methanol (1:1), free ⁶⁸Ga will typically move with the solvent front.[6]
Colloidal Radionuclide Cause: Reaction pH is too high (typically >5).[6] Identification (e.g., with ⁶⁸Ga): Colloidal ⁶⁸Ga will typically remain at the origin on a radio-TLC strip.[6]
Other Radiochemical Impurities Cause: Degradation of the precursor or radiolabeled product (e.g., due to excessive heating or radiolysis). Identification: These will appear as separate peaks on a radio-HPLC chromatogram.

Data Presentation: Optimized Reaction Conditions

The optimal conditions for radiolabeling can vary depending on the specific radiometal and the conjugated biomolecule. The following tables provide a summary of typical starting conditions based on published data for DOTA and DOTAGA derivatives.

Table 1: General Reaction Conditions for Labeling DOTA-Derivatives

Parameter⁶⁸Ga¹⁷⁷Lu / ⁹⁰Y¹¹¹In²²⁵Ac
Optimal pH Range 3.5 - 4.5[5][6][9]4.0 - 4.5[4][12]4.0 - 4.5[4]~5.5 (for DOTAGA)
Temperature (°C) 90 - 100[5][9]80[4]100[4]37 (for DOTAGA)[2]
Incubation Time (min) 5 - 15[9]20[4]30[4]60 (for DOTAGA)[2]
Typical Buffer Sodium Acetate[5][9]Sodium Acetate[12]Sodium AcetateBorate Buffer[2]

Note: These are general guidelines. Optimization is recommended for each specific (R)-DOTAGA conjugate.

Experimental Protocols

Protocol 1: General ⁶⁸Ga-Labeling of an (R)-DOTAGA-Peptide

  • Preparation: In a sterile, metal-free microcentrifuge tube, combine 5-20 µg of the (R)-DOTAGA-peptide dissolved in ultrapure water.

  • Buffering: Add 100-200 µL of 0.2 M sodium acetate buffer (pH 4.0-4.5).

  • Radionuclide Addition: Add the ⁶⁸Ga eluate (e.g., 100-500 MBq in 0.1 M HCl) to the buffered peptide solution. The final pH should be between 3.5 and 4.5.

  • Incubation: Securely cap the vial and place it in a heating block at 95°C for 10 minutes.[9]

  • Quenching (Optional): After incubation, cool the reaction vial to room temperature. A quenching solution (e.g., DTPA) can be added to chelate any remaining free ⁶⁸Ga.

  • Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC.

Visualizations

Troubleshooting_Workflow Start Low Radiochemical Yield Check_pH Is pH between 3.5 - 5.5? Start->Check_pH Adjust_pH Adjust pH with appropriate buffer Check_pH->Adjust_pH No Check_Temp Is temperature optimal for the radiometal? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Adjust_Temp Adjust heating temperature/duration Check_Temp->Adjust_Temp No Check_Metals Suspect metal ion contamination? Check_Temp->Check_Metals Yes Adjust_Temp->Check_Metals Use_Metal_Free Use metal-free reagents and consider eluate purification Check_Metals->Use_Metal_Free Yes Check_Concentration Is precursor concentration adequate? Check_Metals->Check_Concentration No Use_Metal_Free->Check_Concentration Adjust_Concentration Optimize precursor amount Check_Concentration->Adjust_Concentration No Check_Radiolysis High radioactivity level? Check_Concentration->Check_Radiolysis Yes Adjust_Concentration->Check_Radiolysis Add_Scavenger Add radical scavenger (e.g., ascorbic acid) Check_Radiolysis->Add_Scavenger Yes Success High RCY Achieved Check_Radiolysis->Success No Add_Scavenger->Success Labeling_Process cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide (R)-DOTAGA-Peptide Heating Incubate at Optimal Temperature & Time Peptide->Heating Buffer Buffer (e.g., NaOAc) Buffer->Heating Radionuclide Radiometal (e.g., ⁶⁸Ga) Radionuclide->Heating Purification Purification (Optional) Heating->Purification QC Quality Control (radio-TLC/HPLC) Purification->QC Final_Product Radiolabeled Product QC->Final_Product

References

Troubleshooting low radiochemical purity with (R)-Dotaga2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-DOTAGA and experiencing low radiochemical purity.

Troubleshooting Guide

Q1: Why is my radiochemical purity (RCP) low when using (R)-DOTAGA?

Low radiochemical purity can stem from several factors throughout the radiolabeling process. A systematic approach to troubleshooting is crucial for identifying the root cause. Key areas to investigate include the quality of reagents and consumables, optimization of reaction parameters, and the integrity of the (R)-DOTAGA-peptide conjugate.

A logical workflow for troubleshooting low radiochemical purity is outlined below.

G cluster_0 Troubleshooting Workflow for Low Radiochemical Purity start Low Radiochemical Purity Observed qc_check Verify Quality Control (QC) Method (HPLC/TLC) start->qc_check reagent_check Check Reagent and Consumable Quality qc_check->reagent_check QC Method Valid param_check Review Radiolabeling Parameters (pH, Temp, Time, Precursor Conc.) reagent_check->param_check Reagents OK conjugate_check Assess Integrity of (R)-DOTAGA-Peptide Conjugate param_check->conjugate_check Parameters within Range optimize Systematically Optimize Reaction Conditions conjugate_check->optimize Conjugate Intact pass Radiochemical Purity Meets Specification optimize->pass Optimization Successful

Caption: A step-by-step workflow for troubleshooting low radiochemical purity.

Q2: How do I investigate the quality of my reagents and consumables?

The quality of all components in the radiolabeling reaction is critical. Here are key aspects to verify:

  • Radionuclide Quality: Ensure the radionuclide eluate is of high purity. For generator-produced radionuclides like Gallium-68 (B1239309), check for breakthrough of the parent isotope (e.g., 68Ge) and the presence of metallic impurities, which can compete with the desired radionuclide for chelation.[1][2] It is recommended to use eluate from a recently calibrated generator.[1]

  • Water and Buffers: Use high-purity, metal-free water and buffers. Trace metal contaminants can significantly lower radiochemical yield.

  • Reaction Vials and Tubing: Use new, high-quality vials and tubing to avoid contamination from previous experiments or leaching of impurities from the materials themselves.

Q3: What are the optimal reaction parameters for radiolabeling with (R)-DOTAGA, particularly with Gallium-68?

Optimal conditions are crucial for achieving high radiochemical purity. The key parameters to control are pH, temperature, incubation time, and precursor concentration.

Data Presentation: Impact of Reaction Parameters on 68Ga-DOTAGA Labeling

ParameterRecommended RangeEffect on Radiochemical PurityReference(s)
pH 3.5 - 4.5pH below 3.5 can lead to incomplete complexation, while a pH above 5 can cause the formation of gallium hydroxides.[3][4][5][3][4][5]
Temperature (°C) 80 - 100Higher temperatures generally lead to faster and more efficient labeling. Room temperature labeling is possible but may require longer incubation times or higher precursor concentrations.[3][6][3][6]
Incubation Time (min) 5 - 15Longer incubation times can increase yield, but an optimal time should be determined to avoid degradation of the peptide.[3][7][3][7]
Precursor Concentration (nmol) 1 - 28A higher concentration can improve radiochemical yield, but an excess should be avoided to achieve high specific activity.[3][8][3][8]
Q4: How can I assess the integrity of my (R)-DOTAGA-peptide conjugate?

The quality of the conjugate is fundamental to successful radiolabeling.

  • Mass Spectrometry: Confirm the correct mass of the conjugate to ensure successful synthesis and purification.

  • HPLC Analysis: Use analytical HPLC to check the purity of the conjugate. The presence of multiple peaks could indicate impurities or degradation products.

Frequently Asked Questions (FAQs)

Q1: What is (R)-DOTAGA and how does it work?

(R)-DOTAGA (2-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)pentanedioic acid) is a bifunctional chelator based on the DOTA macrocycle.[9] It is designed to stably coordinate with radiometals, such as Gallium-68, while also providing a functional group for covalent attachment to a targeting biomolecule, like a peptide or antibody. The DOTAGA structure provides a rigid and pre-organized cavity for the radiometal, leading to the formation of a highly stable complex.

The general process of radiolabeling with (R)-DOTAGA is illustrated below.

G cluster_1 Radiolabeling Process with (R)-DOTAGA start (R)-DOTAGA-Peptide Conjugate mixing Mixing in Buffered Solution (pH 3.5-4.5) start->mixing radionuclide Radionuclide (e.g., 68Ga³⁺) radionuclide->mixing heating Incubation (80-100°C, 5-15 min) mixing->heating chelation Chelation: Formation of Radiolabeled Complex heating->chelation purification Optional Purification (e.g., C18 Cartridge) chelation->purification qc Quality Control (HPLC/TLC) purification->qc Purified final_product Final Radiolabeled Product qc->final_product QC Passed

Caption: A schematic of the (R)-DOTAGA radiolabeling workflow.

Q2: What are the common sources of radiochemical impurities?

Radiochemical impurities can arise from several sources during the labeling process. Understanding these can help in preventing their formation.

  • Free Radionuclide: Unchelated radionuclide (e.g., free 68Ga) is a common impurity resulting from incomplete reaction.

  • Colloidal Radionuclide: At higher pH, some radiometals can form colloidal species (e.g., 68Ga-colloids), which are undesirable.[1]

  • Hydrolyzed Radionuclide: In aqueous solutions, radiometals can undergo hydrolysis, forming species that are not readily chelated.

  • Degradation Products: The radiolabeled peptide may degrade during the heating step of the labeling process, leading to impurities.

The diagram below illustrates the potential sources of these impurities.

G cluster_2 Sources of Radiochemical Impurities start Radiolabeling Reaction free_rad Free Radionuclide (Incomplete Reaction) start->free_rad colloid Colloidal Radionuclide (High pH) start->colloid hydrolyzed Hydrolyzed Radionuclide (Aqueous Solution) start->hydrolyzed degradation Degradation Products (Heating) start->degradation

Caption: Potential sources of radiochemical impurities in the labeling process.

Q3: What are the standard quality control methods for assessing radiochemical purity?

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the two most common methods for determining the radiochemical purity of (R)-DOTAGA labeled compounds.[10][11]

Data Presentation: Comparison of HPLC and TLC for Quality Control

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Principle Separation based on differential partitioning between a mobile phase and a stationary phase in a column under high pressure.Separation based on differential migration of components on a stationary phase (e.g., silica (B1680970) gel) with a mobile phase.
Resolution High resolution, capable of separating closely related impurities.Lower resolution compared to HPLC.
Quantification Accurate quantification of different radiochemical species.Semi-quantitative, but can be quantitative with a radio-TLC scanner.
Speed Typically longer run times (10-30 minutes).Faster analysis time (5-15 minutes).
Complexity Requires specialized equipment and expertise.Simpler and more cost-effective.
Typical Use Gold standard for accurate purity determination and method validation.[11]Routine quality control and rapid checks of labeling efficiency.[10]

Experimental Protocols

Protocol 1: Radiolabeling of an (R)-DOTAGA-Peptide Conjugate with Gallium-68

Materials:

  • (R)-DOTAGA-peptide conjugate

  • 68Ge/68Ga generator

  • Sodium acetate (B1210297) buffer (0.1 M, pH 4.0)

  • Metal-free water

  • Sterile reaction vial

  • Heating block

  • C18 Sep-Pak cartridge (optional for purification)

  • Ethanol (B145695)

  • Saline

Procedure:

  • Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3.

  • In a sterile reaction vial, add the desired amount of (R)-DOTAGA-peptide conjugate (typically 5-20 nmol).

  • Add the sodium acetate buffer to the vial to adjust the pH to 3.5-4.5.

  • Add the 68GaCl3 eluate to the reaction vial.

  • Gently mix the solution and incubate at 95°C for 10 minutes.[3]

  • After incubation, allow the vial to cool to room temperature.

  • (Optional Purification) Pre-condition a C18 Sep-Pak cartridge with ethanol followed by metal-free water. Load the reaction mixture onto the cartridge. Wash with water to remove unreacted 68Ga. Elute the final product with an ethanol/saline mixture.

  • Perform quality control using HPLC and/or TLC.

Protocol 2: Quality Control using High-Performance Liquid Chromatography (HPLC)

Materials and Equipment:

  • HPLC system with a radioactivity detector and a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample of the radiolabeled product

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject a small aliquot of the radiolabeled product onto the column.

  • Run a gradient elution, for example:

    • 0-2 min: 95% A, 5% B

    • 2-12 min: Linear gradient to 5% A, 95% B

    • 12-15 min: 5% A, 95% B

    • 15-17 min: Linear gradient back to 95% A, 5% B

    • 17-20 min: Re-equilibration at 95% A, 5% B

  • Monitor the eluate with both the UV and radioactivity detectors.

  • Identify the peaks corresponding to the radiolabeled product, free 68Ga, and any other radiochemical impurities. Free 68Ga typically elutes at the solvent front.

  • Calculate the radiochemical purity by integrating the peak areas from the radioactivity chromatogram:

    • RCP (%) = (Area of radiolabeled product peak / Total area of all radioactive peaks) x 100

Protocol 3: Quality Control using Thin-Layer Chromatography (TLC)

Materials and Equipment:

  • TLC plate (e.g., silica gel)

  • Developing chamber

  • Mobile phase (e.g., 0.1 M sodium citrate (B86180) buffer, pH 5.5)

  • Radio-TLC scanner or gamma counter

Procedure:

  • Spot a small drop of the radiolabeled product onto the baseline of the TLC plate.

  • Place the TLC plate in the developing chamber containing the mobile phase, ensuring the baseline is above the solvent level.

  • Allow the solvent to migrate up the plate until it reaches the solvent front.

  • Remove the plate from the chamber and let it dry.

  • Analyze the distribution of radioactivity on the plate using a radio-TLC scanner. The radiolabeled product will typically migrate with the solvent front, while free 68Ga will remain at the origin.

  • Calculate the radiochemical purity:

    • RCP (%) = (Radioactivity at the solvent front / Total radioactivity on the plate) x 100

References

Stability issues of (R)-Dotaga2 complexes in serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R)-DOTAGA complexes in serum.

Troubleshooting Guide

This section addresses common issues encountered during the assessment of serum stability for (R)-DOTAGA complexes in a question-and-answer format.

Question 1: My (R)-DOTAGA-radiometal complex shows significant degradation or dissociation in serum. What are the potential causes and how can I troubleshoot this?

Answer:

Instability of (R)-DOTAGA complexes in serum can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Transchelation to Serum Proteins: Serum contains numerous proteins, such as transferrin, that can compete for the radiometal if the complex is not sufficiently inert.[1]

    • Solution:

      • Choice of Radiometal: The stability of the complex is highly dependent on the radiometal used. For instance, while DOTAGA forms stable complexes with a range of radiometals, some studies suggest that Gallium-68 (⁶⁸Ga) complexes of DOTAGA may exhibit lower kinetic inertness compared to other chelators under certain conditions.[1][2] Consider if an alternative radiometal could be suitable for your application.

      • Competitive Challenge Assays: Perform in vitro challenge assays with competing chelators like EDTA or serum proteins like apo-transferrin to quantify the kinetic inertness of your complex.[2]

  • Peptide/Biomolecule Conjugate Influence: The specific peptide or biomolecule conjugated to (R)-DOTAGA can influence the stability of the final complex.[1] The nature of the linker and the overall structure of the conjugate can impact the accessibility of the radiometal to competing chelators in serum.[3][4]

    • Solution:

      • Linker Modification: Altering the linker between the (R)-DOTAGA chelator and the targeting biomolecule may improve stability by providing steric hindrance.

      • Comparative Studies: If possible, synthesize and test conjugates with different linkers or conjugation sites to identify the most stable configuration.

  • Suboptimal Labeling Conditions: Incomplete radiolabeling can result in the presence of free radiometal, which will not be stable in serum.

    • Solution:

      • Optimize Labeling Parameters: Ensure optimal pH (typically 3.5-5.5), temperature, and incubation time for the radiolabeling reaction to achieve high radiochemical purity (>95%).

      • Purification: Always purify the radiolabeled conjugate to remove any unchelated radiometal before performing serum stability studies.

  • Radiolysis: High concentrations of radioactivity can lead to the formation of free radicals that can damage the chelator or the conjugated biomolecule, leading to the release of the radiometal.

    • Solution:

      • Radical Scavengers: Include radical scavengers like ascorbic acid or ethanol (B145695) in the formulation of the radiolabeled complex.[1]

  • Assay Conditions: Incorrect experimental conditions during the serum stability assay can lead to misleading results.[1]

    • Solution:

      • Physiological Conditions: Ensure the incubation is performed at 37°C in fresh, high-quality serum.

      • Proper Controls: Include appropriate controls in your experiment.

Question 2: I observe multiple peaks in my radio-HPLC chromatogram after serum incubation. How do I identify the source of these peaks?

Answer:

The appearance of multiple peaks in a radio-HPLC chromatogram following serum incubation indicates the presence of different radiolabeled species.

  • Peak Identification:

    • Intact Complex: The main peak should correspond to the retention time of your intact (R)-DOTAGA-radiometal complex.

    • Protein-Bound Radiometal: A peak eluting with the serum proteins (often early in the chromatogram with size-exclusion chromatography) suggests transchelation.

    • Small Molecule Metabolites: Peaks with shorter retention times may indicate degradation of the peptide or biomolecule, resulting in smaller radiolabeled fragments.

    • Free Radiometal: A peak corresponding to the free radiometal (often complexed with a component of the mobile phase) may be observed.

  • Troubleshooting Workflow:

    • Analyze Controls: Compare the chromatogram of the incubated sample to a control sample of the intact complex at time zero.

    • Protein Precipitation: Use a protein precipitation step (e.g., with cold acetonitrile) to separate protein-bound radioactivity from the intact complex and small molecule metabolites before HPLC analysis.[1]

    • Mass Spectrometry: If possible, use radio-LC-MS to identify the mass of the different radiolabeled species.

Frequently Asked Questions (FAQs)

Q1: What is (R)-DOTAGA and how does it differ from DOTA?

A1: (R)-DOTAGA (2-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)pentanedioic acid) is a derivative of the well-established chelator DOTA. It features a glutaric acid linker attached to the macrocyclic ring, which provides a convenient point of attachment for conjugation to biomolecules while maintaining the strong chelating properties of the DOTA cage.[5] The "(R)-" designation refers to the specific stereochemistry at the chiral carbon in the glutaric acid linker.

Q2: What are the key factors influencing the in-serum stability of (R)-DOTAGA complexes?

A2: The primary factors include:

  • Kinetic Inertness of the Complex: This refers to the rate at which the radiometal dissociates from the chelator. Macrocyclic chelators like DOTAGA generally form kinetically inert complexes.[6]

  • Choice of Radiometal: The stability of the complex is highly dependent on the specific radiometal being chelated.[7]

  • Nature of the Conjugated Biomolecule: The peptide or antibody attached to the DOTAGA can influence the overall stability of the complex.[1]

  • Presence of Competing Endogenous Molecules: Serum proteins and other endogenous ligands can compete for the radiometal.[1]

Q3: How does the stability of (R)-DOTAGA complexes compare to other chelators like DOTA and NOTA?

A3: (R)-DOTAGA complexes generally exhibit high stability in human serum, comparable to that of DOTA and NOTA complexes.[6] However, some studies suggest that for certain radiometals like ⁶⁸Ga, DOTAGA complexes might show slightly lower stability compared to other chelators under specific challenge conditions.[1][2] The choice of chelator often involves a trade-off between labeling efficiency, stability, and the desired pharmacokinetic properties of the final radiopharmaceutical.[1]

Q4: What is the importance of kinetic inertness versus thermodynamic stability for in-serum applications?

A4: For in vivo applications, kinetic inertness is often more critical than thermodynamic stability. Thermodynamic stability refers to the equilibrium state of complex formation, while kinetic inertness relates to the speed of dissociation. A complex can be thermodynamically stable but kinetically labile, meaning it can dissociate quickly in a competitive biological environment like serum. Therefore, a high kinetic inertness is crucial to prevent the release of the radiometal in vivo.[6]

Data Presentation

Table 1: Comparative Serum Stability of Various Radiometal-Chelator Complexes

ChelatorRadiometalTargeting MoleculeIncubation Time (h)% Intact Complex in SerumReference
DOTAGA ⁶⁸GaPSMA Ligand2>95%[5]
DOTAGA ¹⁷⁷LuPSMA Ligand24>98%[5]
DOTA⁶⁸GaPeptide4>95%[6]
DOTA¹⁷⁷LuPeptide168 (7 days)>95%[6]
NOTA⁶⁸GaRGD Peptide3Stable[6]
DTPA¹¹¹InPeptide24Intact[6]

Note: Stability can be influenced by the specific targeting molecule and experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Serum Stability Assay

This protocol outlines a general method for assessing the stability of a radiolabeled (R)-DOTAGA complex in human serum.

Objective: To determine the percentage of intact radiolabeled complex over time when incubated in human serum at a physiological temperature.

Materials:

  • Purified radiolabeled (R)-DOTAGA complex

  • Fresh human serum (or commercially available pooled human serum)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Cold acetonitrile (B52724)

  • Microcentrifuge

  • Radio-HPLC or radio-TLC system for analysis

Procedure:

  • Preparation: Thaw fresh human serum and pre-warm to 37°C.

  • Incubation: Add a small volume of the purified radiolabeled (R)-DOTAGA complex to the human serum (e.g., a 1:10 ratio of complex solution to serum).

  • Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the serum mixture.[1]

  • Protein Precipitation: To each aliquot, add an equal volume of cold acetonitrile to precipitate serum proteins. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g for 5 minutes).[1]

  • Analysis: Carefully collect the supernatant, which contains the intact complex and any small radiolabeled metabolites. Analyze the supernatant using radio-HPLC or radio-TLC to separate and quantify the different radiolabeled species.

  • Quantification: Calculate the percentage of the intact complex at each time point relative to the total radioactivity in the sample.

Visualizations

Serum_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Processing cluster_analysis Analysis start Start: Purified (R)-DOTAGA Radiocomplex mix Mix Complex and Serum start->mix serum Fresh Human Serum (pre-warmed to 37°C) serum->mix incubate Incubate at 37°C mix->incubate aliquot Take Aliquots at Time Points (t=0, x, y, z) incubate->aliquot precipitate Protein Precipitation (Cold Acetonitrile) aliquot->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze Radio-HPLC or Radio-TLC Analysis supernatant->analyze quantify Quantify % Intact Complex analyze->quantify end End: Stability Data quantify->end

Caption: Experimental workflow for assessing the serum stability of (R)-DOTAGA complexes.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Issue: Poor Serum Stability of (R)-DOTAGA Complex transchelation Transchelation to Serum Proteins issue->transchelation peptide_influence Influence of Conjugated Biomolecule issue->peptide_influence labeling Suboptimal Radiolabeling issue->labeling radiolysis Radiolysis issue->radiolysis metal_choice Evaluate Radiometal Choice transchelation->metal_choice Investigate linker_mod Modify Linker/Conjugation peptide_influence->linker_mod Investigate optimize_labeling Optimize Labeling & Purify labeling->optimize_labeling Action add_scavenger Add Radical Scavenger radiolysis->add_scavenger Action

Caption: Logical workflow for troubleshooting poor serum stability of (R)-DOTAGA complexes.

References

Minimizing metal contaminants in (R)-Dotaga2 radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-DOTAGA radiolabeling. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize metal contaminants and achieve optimal radiolabeling efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during (R)-DOTAGA radiolabeling, with a focus on problems arising from metal contamination.

Problem: Low Radiochemical Yield (RCY)

A low radiochemical yield is a frequent problem, often attributable to suboptimal reaction conditions or the presence of competing metal ions. A systematic evaluation of the following factors is the most effective approach to troubleshooting.[1]

Potential Cause Recommended Action
Suboptimal pH The chelation of the radiometal by the DOTA cage is most efficient under acidic conditions (typically pH 3.5-5.0) to prevent the formation of radiometal hydroxides.[1][2] Verify the pH of your reaction mixture and adjust as necessary using a high-purity acid or buffer.
Metal Contamination Trace metal impurities in reagents or from the radionuclide source can significantly compete with the desired radiometal for the DOTAGA chelator, thereby reducing the RCY.[3][4][5] It is crucial to identify and eliminate the source of contamination. Refer to the detailed protocols below for preparing metal-free reagents and for quality control analysis of metal impurities.
Reagent Integrity Ensure that the (R)-DOTAGA conjugate has been stored correctly and has not degraded. Verify the concentration and purity of your precursor solution.
Reaction Kinetics Optimize the incubation time and temperature. While many DOTA-based labelings are performed at elevated temperatures (e.g., 95°C for 5-15 minutes), the optimal conditions can vary depending on the specific conjugate and radiometal.[6]

Problem: Inconsistent or Irreproducible Labeling Results

Inconsistent results often point to variability in the experimental setup, particularly concerning metal contamination.

Potential Cause Recommended Action
Variable Metal Contaminant Levels The concentration of metal impurities, especially from 68Ge/68Ga generators, can vary between elutions.[3] Implement a routine quality control step to quantify metal contaminants in your radionuclide eluate. Consider pre-purification of the eluate if contaminant levels are high.
Contaminated Labware The use of glassware or improperly cleaned plasticware can introduce metal ions. Switch to dedicated, acid-washed plasticware for all steps of the radiolabeling process.[1][7]
Reagent Contamination Buffers and other solutions can be a source of metal contamination if not prepared with high-purity, metal-free water and reagents. Prepare all solutions using the provided protocol for metal-free buffer preparation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common metal contaminants in 68Ga radiolabeling, and where do they come from?

The most common metal contaminants in 68Ga radiolabeling include iron (Fe3+), aluminum (Al3+), zinc (Zn2+), copper (Cu2+), and lead (Pb2+).[3][4] These impurities can originate from several sources:

  • 68Ge/68Ga Generator: Leaching from generator components (e.g., TiO2 stationary phase) and the acidic eluent can introduce metals.[3]

  • Reagents and Buffers: Impurities in the chemicals and water used to prepare buffers and precursor solutions are a significant source of contamination.

  • Labware: Glassware and non-acid-washed plasticware can leach metal ions into your solutions.[7]

Q2: How do metal contaminants affect (R)-DOTAGA radiolabeling?

Metal contaminants compete with the intended radiometal (e.g., 68Ga3+) for the binding sites on the DOTAGA chelator.[3] Since the concentration of the radiometal is typically very low (in the nanomolar range), even trace amounts of competing metal ions can significantly reduce the radiochemical yield (RCY).[3] Different metal ions have varying affinities for DOTA and can impact the RCY to different extents. For example, Fe3+ and Al3+ are known to strongly interfere with 68Ga labeling of DOTA derivatives.[3][4]

Q3: How can I prevent metal contamination in my experiments?

Prevention is the most effective strategy. Key preventive measures include:

  • Use High-Purity Reagents: Utilize trace-metal-grade water, acids, and salts for all solutions.

  • Employ Metal-Free Labware: Use polypropylene (B1209903) or other suitable plasticware that has been thoroughly acid-washed and rinsed with metal-free water. Avoid glassware.[1][7]

  • Treat Buffers with Chelating Resin: Prepare buffers and treat them with a chelating resin like Chelex-100 to remove any residual metal contaminants.[1]

  • Implement Quality Control: Regularly test your radionuclide eluate and reagents for metal impurities using methods like ICP-MS.[8]

Q4: What is the recommended procedure for preparing metal-free buffers?

A detailed protocol for preparing metal-free buffers using a chelating resin is provided in the "Experimental Protocols" section below. The general steps involve dissolving high-purity reagents in metal-free water and stirring the solution with Chelex-100 resin, followed by filtration to remove the resin.[9][10]

Q5: What are the acceptable limits for metal impurities in radiopharmaceuticals?

Regulatory bodies like the European Pharmacopoeia provide guidelines for elemental impurities in pharmaceutical products.[2][11] While specific limits for every potential contaminant in every radiopharmaceutical are not always defined, the principle is to keep impurity levels as low as reasonably achievable. For elements known to interfere with radiolabeling, concentrations should be well below the concentration of the chelator. The ICH Q3D guideline on elemental impurities is a key reference.[12]

Quantitative Data on Metal Contaminants

The following tables summarize data on the concentration of common metal impurities found in 68Ga generator eluates and their impact on radiolabeling efficiency.

Table 1: Typical Metal Impurity Concentrations in 68Ge/68Ga Generator Eluate

Metal IonConcentration Range (µM)Reference
Fe0.01 - 0.1[3][4][5]
natGa0.01 - 0.1[3][4][5]
Al0.1 - 1.0[3][4][5]
Zn0.1 - 1.0[3][4][5]
Pb0.1 - 1.0[3][4][5]
Ti0.9 - 1.5[3][4][5]

Data from ICP-MS analysis of eluate from an Eckert & Ziegler generator.[3][4][5]

Table 2: Effect of Metal Contaminants on 68Ga-DOTA Radiolabeling RCY

Competing Metal IonMolar Ratio (Metal:Chelator)Approximate RCY (%)Reference
Fe3+1:1Decreased[3]
Fe3+>1:1Significantly Decreased[3]
Al3+>1:1Less susceptible than with other chelators, but can decrease RCY[3]
Zn2+>1:1Can compromise labeling[3]

Experimental Protocols

Protocol 1: Preparation of Metal-Free Buffers (e.g., Ammonium (B1175870) Acetate)

This protocol describes the preparation of a metal-free buffer using a chelating resin (Chelex-100) to remove divalent metal ions.

Materials:

  • High-purity ammonium acetate (B1210297)

  • Trace-metal-grade water (18 MΩ·cm)

  • Chelex-100 resin

  • Acid-washed polypropylene beaker and stir bar

  • 0.22 µm sterile filter

Procedure:

  • In a dedicated, acid-washed polypropylene beaker, dissolve the high-purity ammonium acetate in trace-metal-grade water to the desired concentration.

  • Add Chelex-100 resin at a concentration of approximately 2-5 g per 100 mL of buffer solution.[9]

  • Stir the slurry gently with an acid-washed stir bar for at least 4 hours, or preferably overnight, at room temperature.

  • Allow the resin to settle by gravity.

  • Carefully decant or filter the buffer to separate it from the resin. For sterile applications, pass the buffer through a 0.22 µm sterile filter.

  • Store the metal-free buffer in a dedicated, acid-washed polypropylene container.

Protocol 2: Quality Control of Metal Impurities by ICP-MS

This protocol provides a general procedure for the determination of metal impurities in a radionuclide eluate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Materials:

  • Radionuclide eluate sample

  • High-purity nitric acid (HNO3)

  • Trace-metal-grade water

  • Certified multi-element standards

  • Acid-washed polypropylene autosampler tubes

Procedure:

  • Sample Preparation: Dilute the radionuclide eluate sample by a factor of 10 or more with 2% high-purity HNO3 in an acid-washed polypropylene tube. The dilution factor should be chosen to bring the expected contaminant concentrations into the linear range of the instrument and to minimize radiation exposure to the instrument.[8]

  • Calibration: Prepare a series of multi-element calibration standards (e.g., 10, 20, 50, 100 µg/L) by diluting certified standard solutions in the same 2% HNO3 matrix.[8]

  • Instrument Setup: Optimize the ICP-MS instrument parameters for the analysis of the target elements. Use appropriate internal standards to correct for matrix effects and instrument drift.

  • Analysis: Analyze the blank, calibration standards, and the prepared sample.

  • Quantification: Generate a calibration curve for each element and use it to determine the concentration of the metal impurities in the original eluate sample, accounting for the dilution factor.

Visualizations

Radiolabeling_Workflow cluster_prep Preparation cluster_labeling Radiolabeling cluster_qc Quality Control prep_reagents Prepare Metal-Free Reagents & Buffers mix Combine Conjugate, Radionuclide & Buffer prep_reagents->mix prep_conjugate (R)-DOTAGA Conjugate Solution prep_conjugate->mix incubate Incubate (e.g., 95°C, 10 min) mix->incubate rcp_analysis Radiochemical Purity (e.g., radio-TLC/HPLC) incubate->rcp_analysis metal_analysis Metal Impurity Analysis (ICP-MS, optional) incubate->metal_analysis final_product Final Radiolabeled Product (>95% RCY) rcp_analysis->final_product radionuclide Radionuclide (e.g., 68GaCl3) radionuclide->mix

Caption: General workflow for (R)-DOTAGA radiolabeling.

Troubleshooting_Workflow start Low Radiochemical Yield (<95%) check_ph Verify Reaction pH (3.5 - 5.0) start->check_ph ph_ok pH Correct? check_ph->ph_ok adjust_ph Adjust pH with High-Purity Acid/Buffer ph_ok->adjust_ph No check_metals Investigate Metal Contamination ph_ok->check_metals Yes adjust_ph->start Re-run Labeling metals_ok Contamination Source Identified? check_metals->metals_ok implement_prevention Implement Preventive Measures: - Use Metal-Free Reagents - Use Acid-Washed Plasticware - Pre-purify Eluate metals_ok->implement_prevention Yes check_reagents Check Reagent Integrity & Reaction Conditions metals_ok->check_reagents No implement_prevention->start Re-run Labeling success Achieved >95% RCY implement_prevention->success check_reagents->start Re-run Labeling

Caption: Troubleshooting decision tree for low radiochemical yield.

Metal_Free_Buffer_Prep start Start: High-Purity Reagents & Trace-Metal-Grade Water dissolve Dissolve Reagents in Acid-Washed Polypropylene Beaker start->dissolve add_chelex Add Chelex-100 Resin (2-5 g / 100 mL) dissolve->add_chelex stir Stir Gently (4-12 hours) add_chelex->stir settle Allow Resin to Settle stir->settle filter Decant and/or Filter Buffer (0.22 µm filter) settle->filter end End: Metal-Free Buffer filter->end

Caption: Workflow for preparing metal-free buffers.

References

Impact of linker choice on (R)-Dotaga2 conjugate performance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-DOTAGA conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the critical role of linker selection and troubleshooting common challenges encountered during the development of (R)-DOTAGA-based radiopharmaceuticals.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and solutions to problems that may arise during your experimental workflow.

General Questions & Linker Design

Q1: What is the primary function of the linker in an (R)-DOTAGA conjugate?

The linker, or spacer, serves several crucial functions in an (R)-DOTAGA conjugate. Primarily, it provides physical distance between the bulky, radiolabeled DOTAGA chelator and the targeting biomolecule (e.g., a peptide or antibody). This separation is often essential to prevent steric hindrance, thereby preserving the native conformation and biological activity of the biomolecule and ensuring its binding affinity for the target is not compromised.[1] Additionally, the linker's physicochemical properties can be modulated to optimize the overall performance of the conjugate.[1][2]

Q2: How does the choice of linker impact the conjugate's pharmacokinetics and biodistribution?

The linker's properties—such as length, charge, and hydrophilicity—profoundly influence the in vivo behavior of the radiopharmaceutical.[1][3]

  • Hydrophilicity: Introducing hydrophilic linkers, like polyethylene (B3416737) glycol (PEG), can increase the conjugate's water solubility. This often leads to improved pharmacokinetics, reduced non-specific uptake, and enhanced clearance from non-target tissues.[2][4] For example, DOTAGA derivatives have shown higher hydrophilicity compared to their DOTA counterparts.[4]

  • Charge: The overall charge of the conjugate, influenced by the linker, affects its biodistribution and clearance pathways.[1] Introducing positively charged residues in the linker has been shown to strongly influence biological behavior and can be a strategy to improve tumor retention and clearance from healthy tissues.[5][6]

  • Length and Composition: The length and chemical nature of the linker can significantly impact receptor binding affinity.[1][7] Studies with different hydrocarbon linker lengths have shown that an optimal length exists for retaining strong receptor binding, and this can vary between different targeting peptides.[7]

Q3: What are the key differences between using DOTAGA and DOTA chelators?

DOTAGA (1,4,7,10-tetraazacyclododecane,1-(glutaric acid)-4,7,10-triacetic acid) is a derivative of DOTA. The key difference is the glutaric acid linker attached to one of the acetate (B1210297) arms of the DOTA cage.[1] This modification offers several advantages:

  • Improved Affinity and Internalization: In some studies, DOTAGA conjugates have demonstrated improved affinity to their targets and increased specific internalization compared to their DOTA analogues.[4]

  • Higher Hydrophilicity: DOTAGA derivatives generally exhibit higher hydrophilicity, which can lead to more favorable pharmacokinetics and lower non-specific uptake.[4]

  • Versatility: The free carboxylate on the glutaric acid linker provides a convenient attachment point for biomolecules while aiming to have a minimal impact on the chelating properties of the DOTA cage.[1]

Troubleshooting Experimental Issues

Q4: I am observing a low conjugation yield. What are the common causes?

Low conjugation yield can stem from several factors:

  • Inefficient Activation: The primary suspect is often the inefficient activation of the DOTAGA carboxylic acid group. Ensure your activating agents (e.g., TBTU, HOBt) are fresh and the reaction is performed under anhydrous conditions.

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly hinder the conjugation process.[8] The pH should be optimized for the specific coupling chemistry and the stability of your biomolecule.

  • Steric Hindrance: The conjugation site on the target biomolecule may be sterically hindered, preventing efficient coupling.[8]

  • Reactant Purity: The presence of impurities in the DOTAGA precursor, biomolecule, or solvents can interfere with the reaction.[8]

Q5: My purified conjugate shows multiple peaks on analytical HPLC. What could be the cause?

The presence of multiple peaks in the final product can indicate several issues:

  • Incomplete Deprotection: If you are using a protected form like DOTA-GA(tBu)₄, incomplete removal of the tert-butyl protecting groups is a frequent cause, leading to a mixture of partially deprotected species.[8]

  • Isomerization: Isomerization of the DOTAGA chelator or the biomolecule during the reaction or purification can result in multiple peaks.[8] It's also important to note that (R)- and (S)-isomers of DOTAGA exist, and while biological differences can be minimal, they may have different complex formation kinetics with certain radiometals like ¹⁷⁷Lu.[9]

  • Multiple Conjugation Sites: If your biomolecule has more than one potential conjugation site (e.g., multiple lysine (B10760008) residues), you may have a mixture of positional isomers.[8]

  • Oxidation: Sensitive amino acids within your peptide or antibody, such as methionine or tryptophan, may have oxidized during the workflow.[8]

Q6: How can I improve the separation of my product from starting materials during HPLC purification?

Co-elution is a common challenge. To improve separation:

  • Optimize the Gradient: Use a shallower gradient, as this often provides better resolution between closely eluting species.[8]

  • Vary Mobile Phases: Experiment with different organic solvents (e.g., acetonitrile (B52724) vs. methanol) or ion-pairing agents (e.g., trifluoroacetic acid vs. formic acid) to alter selectivity.[8]

  • Change Column Chemistry: Ensure your column chemistry (e.g., C18, C8) is appropriate for the physicochemical properties of your conjugate.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for various DOTAGA-linker conjugates from published studies, highlighting the impact of linker modifications on performance.

Table 1: Impact of Chelator and Linker on PSMA Ligand Performance

Compound Chelator Linker Modification logP Value IC50 (nM) Specific Internalization (%ID/3 nmol)
[⁶⁸Ga]DOTA-FFK(Sub-KuE) DOTA L-amino acid spacer -3.3 ± 0.1 4.0 ± 0.6 13.5 ± 2.6
[⁶⁸Ga]DOTAGA-ffk(Sub-KuE) DOTAGA D-amino acid spacer -3.6 ± 0.1 2.1 ± 0.3 25.4 ± 1.1
[¹⁷⁷Lu]DOTAGA-ffk(Sub-KuE) DOTAGA D-amino acid spacer -3.9 ± 0.1 1.9 ± 0.5 30.5 ± 3.4

Data sourced from a study on PSMA ligands, demonstrating that the DOTAGA conjugate with a metabolically stable D-amino acid linker showed higher hydrophilicity, improved affinity (lower IC50), and nearly doubled internalization compared to the DOTA version.[4]

Table 2: Biodistribution of ¹¹¹In-labeled GRPR Antagonists with Different Linkers (4h p.i.) | Compound | Linker Composition | Tumor (%ID/g) | Blood (%ID/g) | Kidneys (%ID/g) | | :--- | :--- | :--- | :--- | :--- | :--- | | [¹¹¹In]In-AU-RM26-M1 | PEG2 | 13.5 ± 2.1 | 0.20 ± 0.04 | 10.3 ± 2.5 | | [¹¹¹In]In-AU-RM26-M2 | PEG2-Pip | 15.3 ± 1.8 | 0.11 ± 0.02 | 4.8 ± 0.9 | | [¹¹¹In]In-AU-RM26-M4 | Arg-Arg-Pip | 16.8 ± 3.5 | 0.16 ± 0.03 | 5.9 ± 1.1 | Data from a study on GRPR antagonists showing how modifying the linker with positively charged residues (Pip, Arg) can enhance tumor uptake and reduce kidney retention compared to a standard PEG2 linker.[5][6]

Visualizations

Logical & Experimental Workflows

Linker_Impact_Logic cluster_0 Linker Physicochemical Properties cluster_1 Key Performance Metrics Prop1 Length & Flexibility Metric1 Receptor Binding Affinity (IC50) Prop1->Metric1 Steric Hindrance Prop2 Hydrophilicity (e.g., PEG) Metric4 Non-Target Uptake (e.g., Kidneys) Prop2->Metric4 Reduces Non-specific Binding Metric5 Blood Clearance Rate Prop2->Metric5 Improves Solubility Prop3 Charge (Positive/Negative) Metric3 Tumor Uptake & Retention Prop3->Metric3 Modulates Retention Prop3->Metric4 Influences Clearance Path Prop4 Metabolic Stability Metric2 In Vivo Stability Prop4->Metric2 Resists Degradation Metric2->Metric3

Caption: Fig 1. Logical flow of how a linker's physical and chemical properties directly influence the key in vitro and in vivo performance metrics of an (R)-DOTAGA conjugate.

Experimental_Workflow

Troubleshooting_Flowchart

Caption: Fig 3. A decision tree to diagnose and resolve common issues leading to low radiolabeling yields with DOTAGA conjugates.

Experimental Protocols

Protocol 1: General Peptide Conjugation to (R)-DOTAGA-anhydride

This protocol describes a general method for coupling a peptide containing a free amine (e.g., the N-terminus or a lysine side chain) to (R)-DOTAGA-anhydride.

Materials:

  • Peptide with a free amine group

  • (R)-DOTAGA-anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • N-methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF), anhydrous

  • Reversed-phase HPLC system for purification

  • Mass spectrometer for characterization

Methodology:

  • Peptide Preparation: If the peptide is synthesized on-resin, ensure all protecting groups except the target amine for conjugation are intact.

  • Reaction Setup: Dissolve the peptide-bound resin (1 equivalent) in anhydrous NMP.

  • Reagent Addition: Add (R)-DOTAGA-anhydride (1.5 equivalents) and DIPEA (10 equivalents) to the resin suspension. [4]4. Reaction: Allow the mixture to shake at room temperature for 18 hours. Monitor the reaction completion by taking a small sample of resin, cleaving the peptide, and analyzing via HPLC. [4]5. Washing: After the reaction is complete, wash the resin thoroughly with NMP and then Dichloromethane (DCM) to remove excess reagents.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail appropriate for your peptide's protecting groups (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours.

  • Precipitation: Precipitate the crude conjugate by adding it to cold diethyl ether. Centrifuge to pellet the product and discard the supernatant.

  • Purification: Purify the crude conjugate using a preparative reversed-phase HPLC system with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).

  • Characterization: Collect the fractions containing the pure product, confirm the identity and purity by analytical HPLC and mass spectrometry, and then lyophilize to obtain the final product as a white powder. [8]

Protocol 2: Radiolabeling of a DOTAGA-Conjugate with Gallium-68 (⁶⁸Ga)

This protocol outlines a standard manual procedure for labeling a DOTAGA-peptide conjugate with ⁶⁸Ga.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • DOTAGA-peptide conjugate (typically 3-10 nmol)

  • HEPES buffer (e.g., 2.7 M) or Sodium Acetate buffer (e.g., 1 M)

  • Sterile, metal-free water and HCl (0.1 M)

  • Heating block set to 95°C

  • C18 light cartridge for purification (if needed)

  • Radio-TLC or Radio-HPLC system for quality control

Methodology:

  • Elution: Elute the ⁶⁸Ga from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl according to the manufacturer's instructions.

  • Reaction Preparation: In a sterile, metal-free reaction vial, add the DOTAGA-peptide conjugate (e.g., 3 nmol in 10 µL of water). [10]3. Buffering: Add the required volume of buffer (e.g., 90-140 µL of 2.7 M HEPES) to the vial to adjust the final pH to between 3.5 and 4.5. [10]4. Labeling: Add the ⁶⁸Ga eluate to the buffered conjugate solution.

  • Incubation: Tightly cap the vial and heat it at 95°C for 5-10 minutes. [4][10]6. Cooling: After incubation, cool the reaction vial to room temperature.

  • Quality Control: Determine the radiochemical purity (RCP) using Radio-TLC or Radio-HPLC. An RCP of >95% is typically required for in vitro and in vivo use. [10]8. Purification (Optional): If the RCP is below 95%, the product can be purified. Load the reaction mixture onto a C18 cartridge, wash with sterile water to remove unchelated ⁶⁸Ga, and elute the final [⁶⁸Ga]Ga-DOTAGA-conjugate with a small volume of 50% ethanol/water. The product is then typically diluted with saline for injection. [11]

Protocol 3: In Vitro Cell Internalization Assay

This protocol describes a method to determine the specific internalization of a radiolabeled DOTAGA-conjugate in receptor-positive cells.

Materials:

  • Receptor-positive cell line (e.g., LNCaP for PSMA-targeted ligands) [4]cultured in appropriate plates (e.g., 12-well plates)

  • Radiolabeled DOTAGA-conjugate

  • Unlabeled ("cold") conjugate for blocking

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Acid wash buffer (e.g., 0.2 M glycine, 0.05 M NaCl, pH 2.8) to strip surface-bound radioactivity

  • Lysis buffer (e.g., 1 N NaOH)

  • Gamma counter

Methodology:

  • Cell Seeding: Seed cells in 12-well plates and allow them to attach and grow to a suitable confluency (typically 24-48 hours).

  • Incubation:

    • Total Binding: Add the radiolabeled conjugate (at a fixed concentration, e.g., 1 nM) to the wells.

    • Non-specific Binding: In a separate set of wells, co-incubate the radiolabeled conjugate with a large excess of the unlabeled conjugate (e.g., 1 µM) to block specific receptor binding.

    • Incubate the plates at 37°C for a defined period (e.g., 1 hour).

  • Washing: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS to stop internalization and remove unbound radioactivity.

  • Surface-Bound Activity: To differentiate between internalized and surface-bound radioactivity, add the cold acid wash buffer to the cells and incubate for 5-10 minutes on ice. Collect this fraction, which represents the membrane-bound ligand.

  • Internalized Activity: Wash the cells again with PBS. Then, lyse the cells by adding lysis buffer (1 N NaOH) to each well. [11]Collect the lysate, which contains the internalized radioactivity.

  • Counting: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.

  • Analysis: Calculate specific internalization by subtracting the non-specific internalized counts (from blocked wells) from the total internalized counts. Express the data as a percentage of the total added activity, often normalized to cell number or protein content.

References

Validation & Comparative

A Comparative Guide to (R)-DOTAGA and (S)-DOTAGA for PSMA Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of radiopharmaceuticals for targeting prostate-specific membrane antigen (PSMA) has revolutionized the diagnosis and treatment of prostate cancer. A key component of these agents is the chelator, which securely binds the radioactive metal. DOTAGA (1,4,7,10-tetraazacyclododecane-1-(glutaric acid)-4,7,10-triacetic acid) is a widely used chelator, and its stereochemistry can influence the properties of the final radiopharmaceutical. This guide provides an objective comparison of the (R) and (S) stereoisomers of DOTAGA when used in PSMA-targeting agents, supported by experimental data.

Performance Comparison: (R)-DOTAGA-PSMA vs. (S)-DOTAGA-PSMA

A key study directly compared the performance of (R)- and (S)-DOTAGA-PSMA derivatives, providing valuable insights into the impact of stereoisomerism on their biological and radiochemical properties.[1][2][3] The study involved replacing the HBED-CC chelating group in a known PSMA-targeting agent with stereochemically pure (R)- or (S)-DOTAGA.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from the comparative study of (R)- and (S)-DOTAGA-PSMA derivatives.

Table 1: PSMA Binding Affinity (IC50)

CompoundIC50 (nM)
(R)-[natGa]Ga-DOTAGA-PSMA24 - 111
(S)-[natGa]Ga-DOTAGA-PSMA24 - 111
(R)-[natLu]Lu-DOTAGA-PSMA24 - 111
(S)-[natLu]Lu-DOTAGA-PSMA24 - 111
[natGa]Ga-PSMA-093 (Reference)34.0

Data sourced from a competitive binding assay.[1][2][3]

Table 2: In Vitro and In Vivo Performance

Parameter(R)-Isomer(S)-IsomerKey Finding
177Lu Radiolabeling Rate SlowerDistinctly FasterThe (S)-isomer demonstrated a more rapid complex formation with Lutetium-177.[1][2]
68Ga Radiolabeling Rate ComparableComparableNo significant difference was observed in the rate of complex formation with Gallium-68.[1][2]
Cell Uptake No significant differenceNo significant differenceBoth isomers showed similar uptake in PSMA-expressing PC3-PIP tumor cells.[1][2]
Biodistribution No significant differenceNo significant differenceIn vivo studies in PC3-PIP tumor-bearing mice revealed no notable differences in the distribution of the (R)- and (S)-isomers in various organs.[1][2]

Experimental Protocols

The following are summaries of the key experimental methodologies used to compare the (R)- and (S)-DOTAGA-PSMA derivatives.

PSMA Binding Affinity Assay

The binding affinity of the non-radioactive (natGa and natLu) (R)- and (S)-DOTAGA-PSMA compounds was determined using a competitive binding assay.[4][5] This involved using PSMA-expressing LNCaP human prostate carcinoma cells and a known high-affinity PSMA radioligand, ([125I]I-BA)KuE, as the competitor.[4][5] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was then determined.

Radiolabeling
  • 177Lu-labeling: The radiolabeling of the (R)- and (S)-DOTAGA-PSMA precursors with Lutetium-177 was performed at 50°C, and the rate of complex formation was monitored over time.[1][2]

  • 68Ga-labeling: The radiolabeling with Gallium-68 was also compared between the two isomers.[1][2]

Cell Uptake Studies

The cellular uptake of the 68Ga- and 177Lu-labeled (R)- and (S)-DOTAGA-PSMA compounds was evaluated in vitro using a PSMA-expressing prostate cancer cell line (PC3-PIP).[1][2] The amount of radioactivity taken up by the cells was measured to determine if there were any differences between the isomers.

Biodistribution Studies

In vivo biodistribution studies were conducted using PC3-PIP tumor-bearing mice. The 68Ga- and 177Lu-labeled (R)- and (S)-DOTAGA-PSMA compounds were administered to the mice, and at various time points, the amount of radioactivity in different organs and the tumor was quantified.[1][2] This allowed for a direct comparison of the in vivo targeting and clearance properties of the two isomers.

Visualizations

Experimental Workflow for Comparing (R)- and (S)-DOTAGA-PSMA

G cluster_synthesis Synthesis cluster_radiolabeling Radiolabeling cluster_evaluation Evaluation S_DOTAGA (S)-DOTAGA-PSMA Precursor Ga_S [68Ga]Ga-(S)-DOTAGA-PSMA S_DOTAGA->Ga_S Lu_S [177Lu]Lu-(S)-DOTAGA-PSMA S_DOTAGA->Lu_S R_DOTAGA (R)-DOTAGA-PSMA Precursor Ga_R [68Ga]Ga-(R)-DOTAGA-PSMA R_DOTAGA->Ga_R Lu_R [177Lu]Lu-(R)-DOTAGA-PSMA R_DOTAGA->Lu_R Binding PSMA Binding Affinity Ga_S->Binding CellUptake Cell Uptake Ga_S->CellUptake Biodistribution Biodistribution Ga_S->Biodistribution Lu_S->Binding Lu_S->CellUptake Lu_S->Biodistribution Ga_R->Binding Ga_R->CellUptake Ga_R->Biodistribution Lu_R->Binding Lu_R->CellUptake Lu_R->Biodistribution

Caption: Workflow for the synthesis, radiolabeling, and evaluation of (R)- and (S)-DOTAGA-PSMA.

Logical Relationship of Findings

G cluster_isomers Stereoisomers cluster_properties Properties R_Isomer (R)-DOTAGA-PSMA Binding High PSMA Binding Affinity (IC50: 24-111 nM) R_Isomer->Binding Comparable Uptake Similar Cell Uptake R_Isomer->Uptake No Difference Biodist Similar Biodistribution R_Isomer->Biodist No Difference Lu_Labeling Different 177Lu Labeling Rate R_Isomer->Lu_Labeling Slower S_Isomer (S)-DOTAGA-PSMA S_Isomer->Binding Comparable S_Isomer->Uptake No Difference S_Isomer->Biodist No Difference S_Isomer->Lu_Labeling Faster

Caption: Comparison of properties between (R)- and (S)-DOTAGA-PSMA isomers.

Conclusion

The stereochemistry of the DOTAGA chelator, specifically the choice between the (R) and (S) isomers, appears to have a minimal impact on the in vitro and in vivo biological performance of the investigated PSMA-targeting agents.[1][2] Both isomers exhibit high binding affinity to PSMA, and their cellular uptake and biodistribution profiles are comparable.[1][2][3]

However, a notable difference was observed in the radiolabeling kinetics with Lutetium-177, where the (S)-isomer demonstrated a "distinctly faster" rate of complex formation.[1][2] This finding is of practical significance for the development and production of 177Lu-based radiotherapeutics, as a faster and more efficient radiolabeling process is advantageous in a clinical setting.[1][2]

For Gallium-68 based imaging agents, the choice between the (R) and (S) isomer of DOTAGA seems to be less critical, as their radiolabeling rates were comparable.[1][2] Therefore, while the biological targeting properties are largely unaffected by the stereochemistry of DOTAGA in this context, the radiochemical considerations, particularly for therapeutic applications with 177Lu, may favor the use of the (S)-isomer.

References

A Head-to-Head Comparison of DOTA and (R)-DOTAGA for 68Ga Labeling in Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a bifunctional chelator is a critical decision in the synthesis of 68Ga-labeled radiopharmaceuticals for Positron Emission Tomography (PET). The established gold standard, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is increasingly being challenged by derivatives such as (R)-DOTAGA (2-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)pentanedioic acid). This guide provides an objective, data-driven comparison of DOTA and (R)-DOTAGA for 68Ga labeling, focusing on key performance indicators to aid in the selection of the optimal chelator for specific research and clinical applications.

The utility of 68Ga in PET imaging stems from its favorable decay characteristics and its availability from 68Ge/68Ga generators. The chelator's role is to securely bind the 68Ga radiometal while being conjugated to a targeting biomolecule. An ideal chelator for 68Ga should exhibit high labeling efficiency under mild conditions, form a highly stable complex to prevent in vivo release of the radionuclide, and possess pharmacokinetics that enhance tumor-to-background ratios.

Quantitative Comparison of 68Ga Labeling Performance: DOTA vs. (R)-DOTAGA

The following tables summarize key quantitative data for the 68Ga labeling of DOTA and DOTAGA based on published experimental data. It is important to note that labeling conditions can significantly influence these parameters.

ParameterDOTA(R)-DOTAGAKey Considerations
Radiochemical Yield (RCY) Typically >95%Typically >95%Both chelators can achieve high RCYs, but DOTAGA may reach these yields under milder conditions.
Reaction Temperature 80-95°C80-95°C (can be lower)DOTA generally requires heating to achieve optimal labeling kinetics. Some studies suggest DOTAGA can be labeled at lower temperatures, which is advantageous for heat-sensitive biomolecules.
Reaction Time 5-15 minutes5-10 minutesDOTAGA may offer slightly faster labeling kinetics.
pH for Labeling 3.5 - 4.53.5 - 4.5Both chelators operate in a similar acidic pH range, compatible with buffered 68Ga eluate.
Specific Activity (GBq/µmol) HighHigh (potentially higher)DOTAGA's potentially faster kinetics may lead to higher specific activities by minimizing decay during synthesis and allowing for the use of smaller amounts of precursor.[1]
In Vitro Stability HighHighBoth form highly stable complexes. Some studies suggest that the in vivo stability of [68Ga]Ga-DOTAGA may be slightly lower than that of other DOTA derivatives under certain conditions, though this requires further investigation.[2]
Hydrophilicity ModerateHigherThe glutaric acid moiety in DOTAGA increases the hydrophilicity of the resulting radiopharmaceutical, which can influence biodistribution and clearance.[1]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility. Below are representative protocols for the 68Ga labeling of DOTA and (R)-DOTAGA conjugated peptides.

68Ga Labeling of a DOTA-conjugated Peptide

Materials:

  • 68Ge/68Ga generator

  • DOTA-conjugated peptide

  • Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)

  • Hydrochloric acid (0.1 M)

  • C18 Sep-Pak cartridge

  • Ethanol (B145695)

  • Sterile water for injection

  • Heating block

Procedure:

  • Elution of 68Ga: Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3.

  • Buffering: In a sterile reaction vial, add the DOTA-conjugated peptide (typically 10-50 µg) dissolved in water. Add sodium acetate buffer to adjust the pH to 3.5-4.5.

  • Radiolabeling: Add the 68GaCl3 eluate to the reaction vial. Heat the mixture at 85-95°C for 5-15 minutes.

  • Purification: After cooling, pass the reaction mixture through a C18 Sep-Pak cartridge pre-conditioned with ethanol and water.

  • Elution of Product: Wash the cartridge with sterile water to remove unreacted 68Ga. Elute the 68Ga-DOTA-peptide with a small volume of ethanol/water mixture.

  • Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC.

68Ga Labeling of a (R)-DOTAGA-conjugated Peptide (e.g., PSMA ligand)

Materials:

  • 68Ge/68Ga generator

  • (R)-DOTAGA-conjugated peptide (e.g., PSMA-I&T)

  • HEPES buffer (2.7 M)

  • 5 M NaCl solution

  • Strong cation exchange (SCX) cartridge

  • C18 Sep-Pak cartridge

  • Ethanol

  • Sterile water for injection

  • Heating block

Procedure:

  • 68Ga Concentration: Elute the 68Ge/68Ga generator and trap the 68Ga on an SCX cartridge.

  • Elution of 68Ga: Elute the 68Ga from the SCX cartridge with 0.5 mL of 5 M NaCl.

  • Buffering: In a sterile reaction vial, add the (R)-DOTAGA-conjugated peptide (e.g., 40 µg of PSMA-I&T) and HEPES buffer to adjust the pH to 3.5-4.5.[1][3]

  • Radiolabeling: Add the concentrated 68Ga eluate to the reaction vial. Heat the mixture at 95-97°C for 5-8 minutes.[1][3]

  • Purification: After cooling, purify the reaction mixture using a C18 Sep-Pak cartridge as described for the DOTA-peptide.

  • Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC.

Visualizing the Workflow and Structures

To better understand the processes and molecules involved, the following diagrams have been generated using the DOT language.

Chemical Structures of DOTA and (R)-DOTAGA cluster_DOTA DOTA cluster_DOTAGA (R)-DOTAGA DOTA_img DOTAGA_img General Workflow for 68Ga Radiolabeling A 68Ge/68Ga Generator Elution (68GaCl3 in 0.1M HCl) B Optional: 68Ga Purification/Concentration (e.g., SCX cartridge) A->B D Radiolabeling Reaction (Heating) B->D C Buffering of Precursor (DOTA or (R)-DOTAGA-peptide) C->D E Purification of Labeled Peptide (C18 SPE cartridge) D->E F Quality Control (radio-TLC/HPLC) E->F G Final Product (68Ga-labeled peptide) F->G

References

(R)-DOTAGA: A Head-to-Head Comparison with Other Chelators for Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal chelator is a critical determinant in the efficacy and safety of radiopharmaceuticals. This guide provides a comprehensive, data-driven comparison of (R)-DOTAGA against other widely used chelators such as DOTA, HBED-CC, and DO3A. We will delve into key performance indicators, including radiolabeling efficiency, binding affinity, in vivo stability, and biodistribution, supported by detailed experimental protocols.

At a Glance: (R)-DOTAGA vs. The Field

(R)-DOTAGA, a derivative of the well-established DOTA chelator, has emerged as a promising candidate for both diagnostic and therapeutic radiopharmaceuticals. Its key advantages often lie in improved radiolabeling conditions, enhanced hydrophilicity, and favorable pharmacokinetics. This guide will explore the nuances of these characteristics in direct comparison to its counterparts.

Quantitative Performance Metrics

The following tables summarize the key quantitative data from head-to-head comparisons of (R)-DOTAGA and other chelators.

Table 1: Radiolabeling Efficiency

Efficiently sequestering a radiometal is the first critical step in producing a radiopharmaceutical. The data below highlights the conditions required for optimal radiolabeling with Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Actinium-225 (²²⁵Ac).

Chelator ConjugateRadionuclidePrecursor AmountTemperature (°C)pHReaction Time (min)Radiochemical Yield (%)Reference
DOTAGA-PSMA Ligand ⁶⁸Ga3 nmol953.5 - 4.55>95[1]
DOTA-PSMA Ligand⁶⁸Ga3 nmol953.5 - 4.55>95[1]
DOTAGA-PSMA Ligand ¹⁷⁷Lu0.66 - 0.7 nmol955.530>95[1]
DOTA-PSMA Ligand¹⁷⁷Lu0.66 nmol955.530>95[1]
DOTAGA-OTSA101 ²²⁵Ac-37-60~98.8[2]
DOTA-OTSA101²²⁵Ac-37-60~96.8[2]
DO3A-OTSA101²²⁵Ac-37-60~97.8[2]
HBED-CC-PSMA-11⁶⁸Ga-Room Temp--~95-99[3]

Note: Radiolabeling conditions and yields can be highly dependent on the specific targeting molecule conjugated to the chelator.

Table 2: Physicochemical and In Vitro Properties

The characteristics of the chelator can influence the overall properties of the radiopharmaceutical, affecting its interaction with the target and its behavior in a biological system.

Chelator ConjugatePropertyValueComparisonReference
[⁶⁸Ga]DOTAGA-ffk(Sub-KuE) Lipophilicity (logP)-3.6 ± 0.1More hydrophilic than DOTA counterpart[1]
[⁶⁸Ga]DOTA-FFK(Sub-KuE)Lipophilicity (logP)--[1]
[¹⁷⁷Lu]DOTAGA-ffk(Sub-KuE) Lipophilicity (logP)-3.9 ± 0.1More hydrophilic than DOTA counterpart[1]
natGa-DOTAGA-ffk(Sub-KuE) PSMA Affinity (IC₅₀, nM)Higher than DOTA-[1]
natGa-DOTA-FFK(Sub-KuE)PSMA Affinity (IC₅₀, nM)--[1]
[natGa]HBED-CC-Ahx-KuEPSMA Affinity (IC₅₀, nM)-Reference[1]
DOTAGA-OTSA101 Binding Affinity (Kd, nM)Lower than DOTA and DO3ASmallest impact on binding affinity[4]
DOTA-OTSA101Binding Affinity (Kd, nM)--[4]
DO3A-OTSA101Binding Affinity (Kd, nM)--[4]
Table 3: In Vivo Performance (Biodistribution in Tumor-Bearing Mice)

The ultimate test of a radiopharmaceutical is its in vivo behavior. The following table presents tumor uptake and clearance data for various chelator-conjugates.

Chelator ConjugateTumor Uptake (%ID/g)Time PointKey Organ Uptake (%ID/g)Time PointReference
[⁶⁸Ga]DOTAGA-ffk(Sub-KuE) High-Low unspecific uptake-[1]
[⁶⁸Ga]DOTA-FFK(Sub-KuE)Lower than DOTAGA---[1]
[⁶⁸Ga]HBED-CC-Ahx-KuEHigher than DOTA-Highest retention in normal tissues (kidney, blood, spleen)up to 3h[3][5]
[²²⁵Ac]DOTAGA-OTSA101 30.4 ± 17.74 daysHighest tumor-to-bone marrow ratio-[6]
[²²⁵Ac]DOTA-OTSA10132.8 ± 7.34 days--[6]
[²²⁵Ac]DO3A-OTSA10129.9 ± 16.54 daysSignificantly lower blood level at day 44 days[6]

(R)- vs. (S)-DOTAGA Stereoisomers

A study directly comparing the (R) and (S) stereoisomers of DOTAGA conjugated to a PSMA-targeting agent revealed no significant differences in binding affinity, cell uptake, or biodistribution.[7] However, a notable distinction was observed in the rate of complex formation with ¹⁷⁷Lu at 50°C, with the (S)-isomer forming the complex more rapidly.[7] This suggests that while the in vivo biological performance may be comparable, the choice of stereoisomer could have implications for the manufacturing process of ¹⁷⁷Lu-based radiotherapeutics.

Experimental Methodologies

Detailed and reproducible experimental protocols are the bedrock of scientific advancement. Below are outlines of key experimental procedures cited in the comparative studies.

Radiolabeling with Gallium-68

This protocol provides a general guideline for the radiolabeling of DOTAGA- and DOTA-conjugated peptides with ⁶⁸Ga.

  • Elution of ⁶⁸Ga: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

  • Buffering: Adjust the pH of the ⁶⁸Ga eluate to 3.5-4.5 using a suitable buffer, such as 2.7 M HEPES.[1]

  • Precursor Addition: Add the chelator-conjugated peptide (e.g., 3 nmol) to the buffered ⁶⁸Ga solution.[1]

  • Incubation: Heat the reaction mixture at 95°C for 5 minutes.[1]

  • Quality Control: Determine the radiochemical yield and purity using radio-TLC or radio-HPLC.

Competitive Binding Assay (PSMA Affinity)

This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of the non-radioactive ("cold") chelator-ligand conjugates.

  • Cell Culture: Culture PSMA-expressing cells (e.g., LNCaP) to near confluence in appropriate cell culture plates.

  • Competition: Incubate the cells with a constant concentration of a known high-affinity radioligand (e.g., [¹²⁵I]I-BA)KuE) and varying concentrations of the competitor compounds (e.g., natGa-DOTAGA-PSMA ligand).[1]

  • Incubation: Allow the binding to reach equilibrium (e.g., incubate for a specified time at a specific temperature).

  • Washing: Wash the cells to remove unbound radioligand.

  • Quantification: Lyse the cells and measure the bound radioactivity using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vivo Biodistribution Study

This protocol outlines the steps for assessing the distribution of the radiolabeled compound in a living organism.

  • Animal Model: Utilize tumor-bearing mice (e.g., LNCaP xenografts in immunodeficient mice).[1]

  • Injection: Intravenously inject a known amount of the radiolabeled compound into a cohort of mice.

  • Time Points: At designated time points post-injection (e.g., 1, 4, 24 hours), euthanize a subset of the animals.

  • Organ Harvesting: Dissect and collect major organs and tissues of interest (e.g., tumor, blood, kidneys, liver, spleen, muscle, bone).

  • Quantification: Weigh the collected tissues and measure the radioactivity in each sample using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Visualizing the Workflow

To better illustrate the process of comparing chelators for radiopharmaceutical development, the following diagrams are provided.

Chelator_Comparison_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Radiolabeling Radiolabeling Stability_Assay Stability Assay Radiolabeling->Stability_Assay Binding_Affinity Binding Affinity Assay Stability_Assay->Binding_Affinity Cellular_Uptake Cellular Uptake Assay Binding_Affinity->Cellular_Uptake Biodistribution Biodistribution Cellular_Uptake->Biodistribution PET_Imaging PET/SPECT Imaging Biodistribution->PET_Imaging Decision Select Lead Candidate PET_Imaging->Decision Chelator_Selection Select Chelators ((R)-DOTAGA, DOTA, HBED-CC) Conjugation Conjugate to Targeting Molecule Chelator_Selection->Conjugation Conjugation->Radiolabeling

Caption: Workflow for the head-to-head comparison of chelators.

Radiolabeling_Workflow Generator ⁶⁸Ge/⁶⁸Ga Generator Elution Elute ⁶⁸GaCl₃ (0.1 M HCl) Generator->Elution Buffering Buffer to pH 3.5-4.5 Elution->Buffering Reaction Heat at 95°C for 5 min Buffering->Reaction Precursor Add Chelator- Peptide Conjugate Precursor->Reaction QC Quality Control (radio-HPLC/TLC) Reaction->QC

Caption: A typical workflow for ⁶⁸Ga radiolabeling.

Conclusion

The choice of a chelator is a multifaceted decision that significantly impacts the overall performance of a radiopharmaceutical. (R)-DOTAGA has demonstrated several advantages over traditional chelators like DOTA in certain applications, including improved hydrophilicity and pharmacokinetics, which can lead to enhanced tumor targeting and reduced off-target accumulation.[1] Specifically, when conjugated to PSMA-targeting ligands, DOTAGA derivatives have shown higher affinity and increased internalization compared to their DOTA counterparts.[1] Furthermore, in a direct comparison for labeling an antibody with ²²⁵Ac, DOTAGA showed a higher labeling efficiency than DOTA and had the smallest negative impact on the antibody's binding affinity.[4][6]

While acyclic chelators like HBED-CC can offer the convenience of room temperature labeling, they may also exhibit higher retention in non-target tissues.[3][5] The decision between (R)- and (S)-DOTAGA appears less critical for in vivo performance, though it may influence the radiolabeling kinetics with certain radiometals like ¹⁷⁷Lu.[7]

Ultimately, the selection of the most suitable chelator—be it (R)-DOTAGA, DOTA, or another alternative—will depend on the specific radionuclide, the targeting biomolecule, and the desired clinical application. The data presented in this guide serves as a valuable resource for making an informed decision in the development of next-generation radiopharmaceuticals.

References

Validating the Binding Affinity of (R)-DOTAGA Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals in the field of radiopharmaceuticals, the selection of an appropriate chelator is a critical step in the design of targeted imaging and therapeutic agents. The chelator's properties can significantly influence the binding affinity of the conjugate to its target, thereby affecting diagnostic efficacy and therapeutic potency. This guide provides a comparative analysis of the binding affinity of (R)-DOTAGA-conjugated ligands, with a primary focus on Prostate-Specific Membrane Antigen (PSMA) inhibitors, and compares their performance with other commonly used chelators such as DOTA and HBED-CC.

Data Presentation: Comparative Binding Affinities

The binding affinity of a ligand for its receptor is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity. The following table summarizes the IC50 values for several PSMA ligands conjugated with different chelators.

Compound/Chelator ConjugateTargetIC50 (nM)Reference Compound
(R/S)-DOTAGA Conjugates
[natGa]DOTAGA-ffk(Sub-KuE) (d-amino acids)PSMA7.2 ± 1.4[natGa]HBED-CC-Ahx-KuE (6.3 ± 1.3 nM)[1]
[natLu]DOTAGA-ffk(Sub-KuE) (d-amino acids)PSMA8.6 ± 1.8[natGa]HBED-CC-Ahx-KuE (6.3 ± 1.3 nM)[1]
(R)-[natGa]-13PSMA24-111[natGa]Ga-PSMA-093 (34.0 nM)[2]
(S)-[natGa]-13PSMA24-111[natGa]Ga-PSMA-093 (34.0 nM)[2]
DOTA Conjugates
[natGa]DOTA-FFK(Sub-KuE)PSMA34.3 ± 7.8[natGa]HBED-CC-Ahx-KuE (6.3 ± 1.3 nM)[1]
[natLu]DOTA-FFK(Sub-KuE)PSMA28.5 ± 5.0[natGa]HBED-CC-Ahx-KuE (6.3 ± 1.3 nM)[1]
HBED-CC Conjugates
[natGa]HBED-CC-Ahx-KuEPSMA6.3 ± 1.3-
[68Ga]Ga-PSMA-HBED-CC (95 °C)PSMA24.8 ± 1.2-[3]
[68Ga]Ga-PSMA-HBED-CC (RT)PSMA27.4 ± 1.3-[3]

Table 1: Comparison of PSMA binding affinities (IC50) for ligands with various chelators. Lower IC50 values indicate higher binding affinity.

Notably, DOTAGA-conjugated PSMA ligands with d-amino acid spacers have demonstrated improved PSMA affinity compared to their DOTA counterparts.[1] Specifically, [natGa]DOTAGA-ffk(Sub-KuE) showed an IC50 of 7.2 ± 1.4 nM, which is significantly lower than the 34.3 ± 7.8 nM observed for [natGa]DOTA-FFK(Sub-KuE).[1] While the HBED-CC conjugate, [natGa]HBED-CC-Ahx-KuE, exhibited the highest affinity in this series, the DOTAGA chelator offers the advantage of being suitable for labeling with a broader range of therapeutic radiometals, such as 177Lu.[1]

A study comparing the stereoisomers (R)- and (S)-DOTAGA conjugated to a PSMA-targeting derivative found that both isomers exhibited high binding affinity, with IC50 values in the range of 24-111 nM, comparable to the parent agent [natGa]Ga-PSMA-093 (IC50 = 34.0 nM).[2]

Experimental Protocols

The determination of binding affinity is a crucial experiment in the evaluation of novel radiopharmaceuticals. A widely used method is the competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay for PSMA

This protocol outlines the steps to determine the IC50 of a test compound for the PSMA receptor.

1. Cell Culture:

  • Culture PSMA-positive cells (e.g., LNCaP human prostate carcinoma cells) in an appropriate medium until they reach a suitable confluency.

  • Seed the cells into 96-well plates at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[4]

2. Ligand Preparation:

  • Prepare a stock solution of the non-radiolabeled test compounds (e.g., (R)-DOTAGA-PSMA conjugate).

  • Perform serial dilutions of the test compounds to create a range of concentrations, typically spanning from 10⁻¹² M to 10⁻⁵ M.[4]

  • Prepare a solution of a radioligand with known high affinity for PSMA (e.g., [125I]I-BA)KuE) at a fixed concentration (e.g., 0.2 nM).[1]

3. Assay Procedure:

  • Wash the cells with an appropriate assay buffer.

  • To each well, add the assay buffer, the fixed concentration of the radioligand, and the varying concentrations of the non-radiolabeled test compound.[4]

  • Include control wells for total binding (only radioligand) and non-specific binding (radioligand plus a saturating concentration of a known unlabeled inhibitor, e.g., 2-PMPA).[4]

  • Incubate the plate at a controlled temperature (e.g., 4°C or 37°C) for a sufficient time to reach equilibrium.[1]

4. Separation of Bound and Free Ligand:

  • Terminate the binding reaction by rapidly washing the cells with ice-cold assay buffer to remove unbound radioligand.[4] This can be achieved through filtration using a cell harvester.[5]

5. Measurement of Radioactivity:

  • Lyse the cells to release the bound radioligand.

  • Measure the radioactivity in the cell lysate using a gamma counter.[4]

6. Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.[4]

Mandatory Visualizations

PSMA Signaling Pathway

PSMA expression can modulate intracellular signaling, promoting tumor survival and growth by redirecting signaling from the MAPK/ERK pathway to the PI3K-AKT pathway.[4]

PSMA_Signaling_Pathway cluster_low_psma Low PSMA Expression cluster_high_psma High PSMA Expression Integrin_b1_low β1 Integrin RACK1_low RACK1 Integrin_b1_low->RACK1_low IGF-1R_low IGF-1R RACK1_low->IGF-1R_low RACK1_high RACK1 MAPK_ERK_low MAPK/ERK Pathway IGF-1R_low->MAPK_ERK_low Proliferation_low Cell Proliferation MAPK_ERK_low->Proliferation_low PSMA_high PSMA PSMA_high->RACK1_high interacts & disrupts PI3K_AKT_high PI3K-AKT Pathway RACK1_high->PI3K_AKT_high Survival_Growth_high Tumor Survival & Growth PI3K_AKT_high->Survival_Growth_high

Caption: PSMA redirects signaling from the MAPK to the PI3K-AKT pathway.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound.

Competitive_Binding_Assay_Workflow Add_Radioligand Add fixed concentration of radioligand Add_Competitor Add varying concentrations of unlabeled competitor ((R)-DOTAGA conjugate) Add_Radioligand->Add_Competitor Incubate Incubate to reach equilibrium Add_Competitor->Incubate Wash Wash to remove unbound ligand Incubate->Wash Lyse Lyse cells Wash->Lyse Measure Measure radioactivity (Gamma Counter) Lyse->Measure Analyze Data Analysis: Plot competition curve & calculate IC50 Measure->Analyze End End: Determine binding affinity (IC50) Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

References

A Comparative Guide to (R)-DOTAGA-Based Imaging Agents for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular imaging and targeted radionuclide therapy, the choice of chelating agent is paramount to the successful development of effective and safe radiopharmaceuticals. This guide provides an objective comparison of (R)-DOTAGA-based imaging agents against other commonly used alternatives, supported by preclinical experimental data. The focus is on key performance indicators that are critical for advancing a candidate imaging agent from the laboratory to clinical consideration.

Comparative Performance Data

The following tables summarize the quantitative data from preclinical evaluations of (R)-DOTAGA-based imaging agents and their counterparts.

Table 1: Radiolabeling Efficiency and Physicochemical Properties

Chelator/CompoundRadionuclideRadiochemical Yield (%)Specific Activity (GBq/µmol)logP (Octanol/Water)
[68Ga]DOTAGA-ffk(Sub-KuE)68GaQuantitative80 - 120 (automated)[1][2], 250 - 300 (manual)[1][2]-3.6 ± 0.1[1][2]
[177Lu]DOTAGA-ffk(Sub-KuE)177LuQuantitative38[1][2]-3.9 ± 0.1[1][2]
[68Ga]DOTA-FFK(Sub-KuE)68GaQuantitative80 - 120 (automated)[1]-3.2 ± 0.1[1]
[177Lu]DOTA-FFK(Sub-KuE)177LuQuantitative38[1]-3.5 ± 0.1[1]
[68Ga]Ga-HBED-CC-Ahx-KuE68Ga>95Not Specified-3.8 ± 0.1[1]
[225Ac]DOTAGA-OTSA101225Ac~80Not SpecifiedNot Specified
[225Ac]DOTA-OTSA101225Ac~45Not SpecifiedNot Specified
[225Ac]DO3A-OTSA101225Ac~80Not SpecifiedNot Specified

Table 2: In Vitro Performance

CompoundCell LineIC50 (nM)Cellular Internalization (% added activity/106 cells) at 1hIn Vitro Stability (Human Serum, 24h)
[natGa]DOTAGA-ffk(Sub-KuE)LNCaP1.8 ± 0.514.8 ± 1.2 ([68Ga])>95% intact[1]
[natLu]DOTAGA-ffk(Sub-KuE)LNCaP3.1 ± 0.612.5 ± 1.1 ([177Lu])>95% intact[1]
[natGa]DOTA-FFK(Sub-KuE)LNCaP4.3 ± 0.77.2 ± 0.8 ([68Ga])>95% intact[1]
[natLu]DOTA-FFK(Sub-KuE)LNCaP6.2 ± 1.16.5 ± 0.7 ([177Lu])>95% intact[1]
[natGa]HBED-CC-Ahx-KuELNCaP5.4 ± 0.910.5 ± 1.5 ([68Ga])Not Specified
[225Ac]DOTAGA-OTSA101SYO-1Not SpecifiedNot Specified>96% intact (murine serum, 7 days)[3]
[61Cu]Cu-DOTAGA-PSMA-I&TLNCaPNot Specified~3.5Not Specified
[61Cu]Cu-NODAGA-PSMA-I&TLNCaPNot Specified~4.0Not Specified

Table 3: In Vivo Biodistribution in LNCaP Tumor-Bearing Mice (%ID/g at 1h post-injection)

CompoundTumorBloodLiverKidneysMuscle
[68Ga]DOTAGA-ffk(Sub-KuE)10.8 ± 1.50.2 ± 0.10.3 ± 0.125.1 ± 4.20.4 ± 0.1
[68Ga]DOTA-FFK(Sub-KuE)8.9 ± 1.20.3 ± 0.10.4 ± 0.130.5 ± 5.10.5 ± 0.1
[68Ga]HBED-CC-Ahx-KuE6.5 ± 0.90.4 ± 0.10.6 ± 0.235.2 ± 6.30.6 ± 0.2
[68Ga]Ga-DOTAGA-ZHER2:289112.3 ± 2.50.3 ± 0.11.2 ± 0.28.1 ± 1.10.5 ± 0.1
[68Ga]Ga-DOTA-ZHER2:289111.8 ± 2.10.8 ± 0.22.6 ± 0.410.2 ± 1.50.6 ± 0.1

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are generalized protocols for key experiments involved in the evaluation of (R)-DOTAGA-based imaging agents.

Synthesis of DOTAGA-Peptide Conjugates

This protocol outlines the general steps for solid-phase peptide synthesis (SPPS) followed by conjugation with DOTAGA-anhydride.

  • Peptide Synthesis: The desired peptide sequence is synthesized on a solid-phase resin (e.g., Rink amide resin) using a standard Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy.[4]

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a solution of 20% piperidine (B6355638) in N,N-dimethylformamide (DMF).[5][6]

  • DOTAGA Conjugation: DOTAGA-anhydride (1.5 equivalents) and a base such as diisopropylethylamine (DIPEA) (10 equivalents) are dissolved in NMP and added to the resin-bound peptide. The reaction is allowed to proceed for 18 hours with shaking.[1]

  • Cleavage and Deprotection: The DOTAGA-peptide is cleaved from the resin and simultaneously deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIPS), and water.[1]

  • Purification: The crude product is precipitated in cold diethyl ether, and the resulting pellet is washed. The final DOTAGA-peptide conjugate is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[4][5]

  • Characterization: The identity and purity of the final product are confirmed using mass spectrometry (e.g., ESI-MS).[4]

Radiolabeling with Gallium-68

This protocol describes a typical procedure for radiolabeling a DOTAGA-conjugated peptide with 68Ga.

  • Elution of 68Ga: Gallium-68 is eluted from a 68Ge/68Ga generator using ultrapure hydrochloric acid (e.g., 0.05 M HCl).

  • Reaction Mixture Preparation: In a reaction vial, the DOTAGA-peptide conjugate (typically 3-10 nmol) is dissolved in ultrapure water. A buffer, such as HEPES or sodium acetate, is added to adjust the pH to a range of 3.5 to 4.5.[1][2]

  • Radiolabeling Reaction: The purified 68GaCl3 solution is added to the reaction vial. The mixture is then heated at 95-100°C for 5-10 minutes.[1][2][4]

  • Quality Control: The radiochemical purity (RCP) of the final product is determined using methods like instant thin-layer chromatography (ITLC) or RP-HPLC.[4] An RCP of >95% is generally required for in vivo studies.[6]

In Vitro Serum Stability Assay

This protocol assesses the stability of the radiolabeled conjugate in human serum.

  • Preparation: The purified 68Ga-labeled DOTAGA-peptide is incubated in human serum at 37°C.[7]

  • Time Points: Aliquots are taken at various time points (e.g., 30, 60, 120, and 240 minutes).[8]

  • Protein Precipitation: To stop enzymatic degradation, an equal volume of cold acetonitrile (B52724) is added to the serum sample. The mixture is vortexed and centrifuged at high speed to precipitate proteins.[6]

  • Analysis: The supernatant, containing the radiolabeled peptide and any degradation products, is analyzed by radio-HPLC or radio-TLC to determine the percentage of intact radiotracer over time.[6]

Cell Uptake and Internalization Studies

This protocol measures the specific binding and internalization of the radiotracer in cancer cells.

  • Cell Culture: PSMA-expressing LNCaP cells and PSMA-negative cells (e.g., DU145) are cultured to near confluency in appropriate media.[9]

  • Incubation: The cells are incubated with the radiolabeled DOTAGA-peptide at a specific concentration (e.g., 0.2 nM) at 37°C for various time points.[1]

  • Determination of Internalized Fraction: To differentiate between membrane-bound and internalized radioactivity, the cells are washed and then treated with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.8) to strip surface-bound radiotracer. The radioactivity in the acidic wash (membrane-bound) and the cell lysate (internalized) is measured using a gamma counter.

  • Blocking Experiment: To determine binding specificity, a parallel experiment is conducted where cells are co-incubated with an excess of the non-radiolabeled peptide or a known inhibitor.

In Vivo Biodistribution Study

This protocol evaluates the distribution of the radiotracer in a living organism.

  • Animal Model: Immunodeficient mice (e.g., BALB/c nude) are subcutaneously inoculated with a relevant human cancer cell line (e.g., LNCaP for PSMA-targeted agents) to induce tumor growth.[4]

  • Radiotracer Administration: A defined amount of the 68Ga-labeled DOTAGA-peptide (e.g., 1-2 MBq) is injected intravenously into the tail vein of each mouse.[4]

  • Tissue Harvesting: At predetermined time points post-injection (e.g., 1 and 4 hours), the mice are euthanized.[4]

  • Organ Collection and Measurement: Major organs and tissues (e.g., blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, bone) are dissected and collected.[4]

  • Radioactivity Counting: Each tissue sample is weighed, and its radioactivity is measured using a gamma counter. Standards of the injected dose are also counted to enable calculation of the percentage of injected dose per gram of tissue (%ID/g).[4]

  • Data Analysis: The mean %ID/g and standard deviation are calculated for each tissue at each time point. Tumor-to-organ ratios are determined to assess imaging contrast.[4]

Visualizations

The following diagrams illustrate key concepts and workflows in the preclinical evaluation of (R)-DOTAGA-based imaging agents.

G cluster_0 PSMA Signaling & Radiotracer Internalization PSMA PSMA (Prostate-Specific Membrane Antigen) Endosome Endosome PSMA->Endosome Receptor-Mediated Endocytosis Radiotracer [68Ga]DOTAGA-PSMA Ligand Radiotracer->PSMA Binding Lysosome Lysosome Endosome->Lysosome Trafficking Trapping Intracellular Trapping Lysosome->Trapping Internalization Internalization G cluster_0 Preclinical Evaluation Workflow Synthesis 1. Synthesis & Conjugation (DOTAGA-Peptide) Radiolabeling 2. Radiolabeling (e.g., with 68Ga) Synthesis->Radiolabeling QC 3. Quality Control (RCP, Purity) Radiolabeling->QC InVitro 4. In Vitro Evaluation (Stability, Cell Uptake) QC->InVitro InVivo 5. In Vivo Evaluation (Biodistribution, PET Imaging) InVitro->InVivo DataAnalysis 6. Data Analysis & Comparison InVivo->DataAnalysis G cluster_0 Logical Comparison of Chelators DOTAGA DOTAGA + Higher Hydrophilicity + Improved PSMA Affinity + Favorable Pharmacokinetics + Potentially Faster Labeling Kinetics DOTA DOTA + Well-Established Standard + High Stability - Lower Hydrophilicity - Lower PSMA Affinity (in some contexts)

References

A Comparative Analysis of (R)-DOTAGA and DOTA Chelators in Radiotracer Biodistribution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of chelator is a critical determinant of a radiopharmaceutical's in vivo performance. This guide provides a comparative overview of two prominent chelators, (R)-DOTAGA and DOTA, focusing on their impact on the biodistribution of radiotracers. The information presented is based on preclinical data from head-to-head comparative studies.

The selection of an appropriate chelator is paramount in the design of radiopharmaceuticals, influencing not only the stability of the radiometal complex but also the pharmacokinetic profile of the entire molecule. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) has long been the gold standard for chelating a variety of radiometals for both diagnostic and therapeutic applications. However, derivatives such as DOTAGA (1,4,7,10-tetraazacyclododecane,1-(glutaric acid)-4,7,10-triacetic acid), particularly its (R)-isomer, have emerged as promising alternatives, offering potential advantages in labeling efficiency and in vivo characteristics.

Head-to-Head Biodistribution Data

The following tables summarize quantitative data from preclinical studies that directly compared the biodistribution of radiotracers chelated with DOTA and DOTAGA. These studies utilized the same targeting molecules and radionuclides, allowing for a direct assessment of the chelator's influence.

Comparison 1: Antibody-Based Radiotracer for Targeted Alpha Therapy

This study compared DOTA, DOTAGA, and DO3A as chelators for the anti-FZD10 antibody OTSA101, radiolabeled with Actinium-225 (²²⁵Ac). The biodistribution was assessed in a synovial sarcoma mouse model.

Organ²²⁵Ac-DOTA-OTSA101 (%ID/g ± SD)²²⁵Ac-DOTAGA-OTSA101 (%ID/g ± SD)Time Point
Blood15.6 ± 1.514.9 ± 5.61 day
Tumor18.2 ± 3.416.9 ± 9.81 day
Liver6.5 ± 0.86.1 ± 2.21 day
Kidneys5.5 ± 0.85.2 ± 1.81 day
Spleen2.5 ± 0.42.4 ± 0.91 day
Bone1.0 ± 0.20.9 ± 0.31 day
Blood9.7 ± 1.09.0 ± 4.54 days
Tumor32.8 ± 7.330.4 ± 17.74 days
Liver4.3 ± 0.53.9 ± 1.84 days
Kidneys3.5 ± 0.63.2 ± 1.24 days
Spleen1.8 ± 0.31.7 ± 0.74 days
Bone1.2 ± 0.21.0 ± 0.44 days

Data presented as percentage of injected dose per gram (%ID/g) with standard deviation (SD).[1]

In this antibody-based model, both DOTA and DOTAGA demonstrated similar tumor uptake and general biodistribution profiles.[1] Notably, DOTAGA conjugation had a smaller impact on the antibody's binding affinity and showed higher labeling efficiency compared to DOTA.[1]

Comparison 2: PSMA-Targeted Radiotracer for PET Imaging

A preclinical study compared DOTA- and DOTAGA-conjugated PSMA (prostate-specific membrane antigen) ligands for PET imaging with Gallium-68 (⁶⁸Ga). The biodistribution was evaluated in LNCaP tumor-bearing mice.

Organ[⁶⁸Ga]DOTA-ffk(Sub-KuE) (%ID/g ± SD)[⁶⁸Ga]DOTAGA-ffk(Sub-KuE) (%ID/g ± SD)Time Point
Blood0.47 ± 0.080.29 ± 0.051 hour
Tumor10.3 ± 1.513.1 ± 2.11 hour
Liver0.28 ± 0.040.21 ± 0.031 hour
Kidneys2.8 ± 0.52.2 ± 0.41 hour
Spleen0.10 ± 0.020.07 ± 0.011 hour
Muscle0.19 ± 0.030.14 ± 0.021 hour

Data presented as percentage of injected dose per gram (%ID/g) with standard deviation (SD).[2]

The DOTAGA-conjugated PSMA ligand exhibited a twofold increased specific internalization in tumor cells and favorable pharmacokinetics with high tumor accumulation and low unspecific uptake compared to its DOTA counterpart.[2] The DOTAGA derivative also showed higher hydrophilicity.[2]

Experimental Protocols

The methodologies employed in these comparative studies are crucial for the interpretation of the data. Below are generalized protocols based on the cited literature.

Radiotracer Preparation
  • Conjugation: The bifunctional chelator (DOTA or DOTAGA) is conjugated to the targeting molecule (e.g., antibody, peptide) through a suitable linker. This is often achieved by reacting an activated ester of the chelator with an amine group on the targeting molecule.

  • Radiolabeling: The chelator-conjugated molecule is then incubated with the radionuclide (e.g., ²²⁵AcCl₃, ⁶⁸GaCl₃) in a suitable buffer (e.g., acetate, HEPES) at an optimized pH and temperature. Heating is often required to facilitate efficient radiolabeling.

  • Quality Control: The radiochemical purity of the final product is determined using techniques such as radio-TLC (thin-layer chromatography) or radio-HPLC (high-performance liquid chromatography).

Animal Biodistribution Studies
  • Animal Model: Tumor-bearing mice are typically used, with tumors induced by subcutaneous injection of cancer cells (e.g., synovial sarcoma cells, LNCaP prostate cancer cells).

  • Radiotracer Administration: A known amount of the radiotracer is injected intravenously into the tail vein of each mouse.

  • Tissue Harvesting: At predefined time points post-injection, the mice are euthanized, and various organs and tissues of interest (including the tumor) are dissected, weighed, and their radioactivity is measured using a gamma counter.

  • Data Analysis: The radioactivity in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a comparative biodistribution study of radiotracers.

G cluster_preparation Radiotracer Preparation cluster_invivo In Vivo Evaluation cluster_comparison Comparative Analysis A Targeting Molecule (e.g., Antibody, Peptide) C1 Conjugation A->C1 C2 Conjugation A->C2 B1 (R)-DOTAGA Chelator B1->C1 B2 DOTA Chelator B2->C2 D1 (R)-DOTAGA-Conjugate C1->D1 D2 DOTA-Conjugate C2->D2 F1 Radiolabeling D1->F1 F2 Radiolabeling D2->F2 E Radionuclide (e.g., 225Ac, 68Ga) E->F1 E->F2 G1 (R)-DOTAGA Radiotracer F1->G1 G2 DOTA Radiotracer F2->G2 H Quality Control (Radio-TLC/HPLC) G1->H G2->H J Intravenous Injection H->J I Tumor-Bearing Animal Model I->J K Biodistribution at Multiple Time Points J->K L Tissue Harvesting & Weighing K->L M Gamma Counting L->M N Data Analysis (%ID/g) M->N O Comparison of Biodistribution Profiles N->O

Caption: Experimental workflow for the comparative biodistribution analysis of (R)-DOTAGA and DOTA radiotracers.

Conclusion

The choice between (R)-DOTAGA and DOTA as a chelator for radiopharmaceuticals depends on the specific application, including the targeting molecule, the radionuclide, and the desired pharmacokinetic properties. The presented data suggests that while in some cases, such as with the large antibody OTSA101, the biodistribution profiles may be similar, in other instances, particularly with smaller targeting molecules like PSMA ligands, (R)-DOTAGA can offer advantages in terms of tumor uptake and overall pharmacokinetics. These advantages may be attributed to factors such as improved hydrophilicity and higher affinity of the radiolabeled conjugate to its target. Researchers and drug developers should consider these findings when selecting a chelator for their next-generation radiopharmaceuticals to optimize both diagnostic efficacy and therapeutic outcomes.

References

A Head-to-Head Battle of Chelators: (R)-DOTAGA²⁻ vs. HBED-CC for in vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals in the field of nuclear medicine and targeted radiopharmaceuticals, the choice of chelator is a critical decision that significantly impacts the in vivo performance of a radiolabeled conjugate. This guide provides a comprehensive comparison of two prominent chelators, (R)-DOTAGA²⁻ and HBED-CC, focusing on their performance when conjugated to targeting vectors, particularly in the context of prostate-specific membrane antigen (PSMA) inhibitors for prostate cancer imaging and therapy.

This comparison synthesizes data from preclinical studies to provide an objective overview of key performance metrics, including radiolabeling efficiency, binding affinity, and in vivo biodistribution. Detailed experimental protocols are provided to support the reproducibility of the cited data.

Key Performance Characteristics at a Glance

Feature(R)-DOTAGA²⁻HBED-CCKey Advantage
Radiolabeling with ⁶⁸Ga Requires heating (typically 95°C for 5-10 min)Efficient at room temperatureHBED-CC offers milder labeling conditions.
Theranostic Capability Yes (chelates both diagnostic and therapeutic radiometals like ¹⁷⁷Lu)No (primarily for ⁶⁸Ga)(R)-DOTAGA²⁻ is versatile for theranostic applications.
In Vivo Stability HighHighBoth demonstrate good in vivo stability.
Tumor Uptake Generally high and sustainedHigh, sometimes with faster initial uptakePerformance can be comparable and ligand-dependent.
Non-Target Organ Uptake Variable, with potential for renal clearance optimizationOften shows higher retention in kidneys and salivary glands(R)-DOTAGA²⁻ may offer a better therapeutic window due to lower non-target retention.
Hydrophilicity Generally more hydrophilicLess hydrophilicHigher hydrophilicity of DOTAGA derivatives can influence pharmacokinetics.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from comparative preclinical studies. These studies typically involve conjugating the chelators to a PSMA-targeting ligand, radiolabeling with Gallium-68 (⁶⁸Ga), and evaluating the performance in vitro and in vivo using PSMA-expressing cancer cell lines and tumor-bearing mouse models.

Table 1: In Vitro Performance Comparison
Parameter⁶⁸Ga-(R)-DOTAGA-PSMA⁶⁸Ga-HBED-CC-PSMAReference
Radiochemical Yield ≥95% (at 95°C)>99% (at room temperature)[2][3]
IC₅₀ (nM) 1.6 - 10.81.7 - 6.6[4]
Cellular Internalization (% of total bound) ~34% - 92% (ligand dependent)Generally high[4]

IC₅₀ values represent the concentration of the non-radiolabeled ligand required to inhibit 50% of the binding of a standard radioligand, indicating the binding affinity to the target (lower is better).

Table 2: In Vivo Biodistribution in PSMA-Positive Tumor-Bearing Mice (%ID/g at 1h post-injection)
Organ⁶⁸Ga-(R)-DOTAGA-PSMA⁶⁸Ga-HBED-CC-PSMAReference
Tumor ~5.2 ± 1.2~4.7 ± 0.2[2]
Blood LowLow[5]
Kidneys Lower than HBED-CCHigh[5]
Spleen Lower than HBED-CCHigher than DOTAGA[5]
Salivary Glands Lower than HBED-CCHigh[5]
Liver ~0.2~0.5[2]
Lungs ~1.1~1.9[2]

%ID/g = percentage of injected dose per gram of tissue.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are summarized protocols for key experiments cited in the comparison.

Radiolabeling of PSMA-Conjugates with ⁶⁸Ga

⁶⁸Ga-HBED-CC-PSMA:

  • The ⁶⁸Ge/⁶⁸Ga generator is eluted with 0.1 M HCl.

  • The ⁶⁸Ga eluate is added to a reaction vial containing the HBED-CC-PSMA precursor dissolved in a sodium acetate (B1210297) buffer (pH ~4.5).

  • The reaction is typically complete within 5 minutes at room temperature.[3][6]

  • The final product is purified using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga and other impurities.[6]

⁶⁸Ga-(R)-DOTAGA-PSMA:

  • The ⁶⁸Ge/⁶⁸Ga generator eluate is concentrated and purified.

  • The purified ⁶⁸Ga is added to a solution of the DOTAGA-PSMA precursor in a suitable buffer (e.g., HEPES or sodium acetate) to maintain a pH of ~3.5-4.5.[2]

  • The reaction mixture is heated at 95°C for 5-10 minutes.[1][2]

  • After cooling, the radiochemical purity is assessed, and the product is used for in vitro or in vivo studies, often without further purification if the radiochemical yield is high.[2]

Competitive Binding Assay
  • PSMA-expressing cells (e.g., LNCaP) are seeded in multi-well plates and allowed to adhere.

  • Cells are incubated with a fixed concentration of a known PSMA-targeting radioligand (e.g., [¹²⁵I]I-BA)KuE) and varying concentrations of the non-radiolabeled test compounds ((R)-DOTAGA-PSMA or HBED-CC-PSMA).[7]

  • After incubation, unbound radioligand is washed away.

  • The amount of bound radioactivity is measured using a gamma counter.

  • The IC₅₀ value is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration.[8]

In Vitro Cell Uptake and Internalization Assay
  • PSMA-positive cells (e.g., LNCaP) are incubated with the radiolabeled compound at 37°C for various time points.

  • To determine total cell-associated radioactivity, cells are washed with cold PBS and lysed.

  • To differentiate between membrane-bound and internalized radioactivity, after the initial wash, cells are incubated with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip the surface-bound radioligand.[9]

  • The radioactivity in the acid wash (surface-bound) and the cell pellet (internalized) is measured separately.

In Vivo Biodistribution Studies
  • Tumor-bearing mice (e.g., SCID mice with LNCaP xenografts) are injected intravenously with a defined amount of the radiolabeled compound.[10][11]

  • At specific time points post-injection, mice are euthanized.

  • Organs of interest (tumor, blood, kidneys, liver, spleen, muscle, etc.) are harvested, weighed, and the radioactivity is measured using a gamma counter.[10][11]

  • The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[10][11]

Visualizing the Workflow and Concepts

To better illustrate the processes and concepts discussed, the following diagrams are provided in Graphviz DOT language.

Experimental_Workflow Experimental Workflow for Chelator Comparison cluster_0 Chelator Conjugation & Radiolabeling cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Data Analysis & Comparison Chelator (R)-DOTAGA or HBED-CC Conjugation Conjugation Chelator->Conjugation PSMA_Ligand PSMA Targeting Ligand PSMA_Ligand->Conjugation Radiolabeling Radiolabeling with ⁶⁸Ga Conjugation->Radiolabeling Binding_Assay Competitive Binding Assay (IC₅₀ Determination) Radiolabeling->Binding_Assay Cell_Uptake Cell Uptake & Internalization Radiolabeling->Cell_Uptake Biodistribution Biodistribution Studies in Tumor-Bearing Mice Radiolabeling->Biodistribution PET_Imaging PET/CT Imaging Radiolabeling->PET_Imaging Analysis Comparison of Tumor Uptake, Clearance, and Non-Target Organ Retention Binding_Assay->Analysis Cell_Uptake->Analysis Biodistribution->Analysis PET_Imaging->Analysis

Caption: Workflow for comparing the in vivo performance of chelators.

Theranostic_Concept Theranostic Application of (R)-DOTAGA²⁻ cluster_0 Diagnostic Pathway cluster_1 Therapeutic Pathway DOTAGA_PSMA_Diag (R)-DOTAGA-PSMA PET_CT PET/CT Imaging (Tumor Localization) DOTAGA_PSMA_Diag->PET_CT Ga68 ⁶⁸Ga (Positron Emitter) Ga68->DOTAGA_PSMA_Diag Radiolabeling Patient Patient PET_CT->Patient Diagnosis DOTAGA_PSMA_Ther (R)-DOTAGA-PSMA Therapy Targeted Radionuclide Therapy (Tumor Destruction) DOTAGA_PSMA_Ther->Therapy Lu177 ¹⁷⁷Lu (Beta Emitter) Lu177->DOTAGA_PSMA_Ther Radiolabeling Therapy->Patient Treatment Patient->Ga68 Patient->Lu177

Caption: Theranostic approach enabled by the versatility of (R)-DOTAGA²⁻.

Conclusion

The choice between (R)-DOTAGA²⁻ and HBED-CC is highly dependent on the intended application. For purely diagnostic imaging with ⁶⁸Ga, HBED-CC offers the advantage of facile room temperature labeling. However, for a broader "theranostic" strategy, which involves both diagnosing and treating cancer with the same targeting molecule labeled with different radionuclides, (R)-DOTAGA²⁻ and its derivatives are superior. Their ability to stably chelate therapeutic radiometals like ¹⁷⁷Lu is a significant advantage.[2][12] Furthermore, preclinical data suggests that DOTAGA-based conjugates may offer a more favorable in vivo biodistribution profile, with lower uptake in non-target organs such as the kidneys and salivary glands, potentially leading to a wider therapeutic window.[5] As the field moves towards personalized medicine, the versatility and favorable pharmacokinetic profile of (R)-DOTAGA²⁻ make it a compelling choice for the development of next-generation radiopharmaceuticals.

References

Cross-Validation of (R)-DOTAGA-Based Radiopharmaceuticals: A Comparative Guide to Efficacy in Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of radiopharmaceuticals utilizing the (R)-DOTAGA chelator across various cancer models. (R)-DOTAGA, the (R)-stereoisomer of 1,4,7,10-tetraazacyclododecane-1-glutaric acid-4,7,10-triacetic acid, is a versatile bifunctional chelator integral to the development of theranostic agents. By stably complexing with both diagnostic (e.g., Gallium-68) and therapeutic (e.g., Lutetium-177) radionuclides, it enables a personalized medicine approach to cancer treatment. The cross-validation of these agents in different cancer models is crucial for understanding their broader applicability beyond their primary indications, based on the expression of target antigens in various tumor types.

Comparative Efficacy of (R)-DOTAGA Radiopharmaceuticals

The efficacy of (R)-DOTAGA-based radiopharmaceuticals is intrinsically linked to the expression of their specific molecular targets on cancer cells or within the tumor microenvironment. This section compares the performance of these agents against key cancer biomarkers: Prostate-Specific Membrane Antigen (PSMA), Fibroblast Activation Protein (FAP), and Cholecystokinin 2 Receptor (CCK2R).

Targeting Prostate-Specific Membrane Antigen (PSMA)

PSMA is highly expressed in prostate cancer and has become a prime target for diagnosis and therapy. Notably, PSMA expression is not limited to prostate cancer; it is also found in the neovasculature of various other solid tumors, including breast cancer, offering opportunities for cross-cancer validation.[1][2][3]

A study directly comparing stereoisomers of a DOTAGA-PSMA targeting derivative found no significant difference in the biological activities of the (R)- and (S)-isomers in a prostate cancer model.[4][5] However, the rate of complex formation with Lutetium-177 was faster for the (S)-isomer, a factor to consider in the development of therapeutic agents.[4][5]

Radiopharmaceutical (Isomer)Cancer ModelTarget ExpressionKey Efficacy DataReference
[¹⁷⁷Lu]Lu-(R)-DOTAGA-PSMA-13Prostate Cancer (PC3-PIP xenograft)HighTumor Uptake: ~15 %ID/g at 4h[4][5]
[¹⁷⁷Lu]Lu-(S)-DOTAGA-PSMA-13Prostate Cancer (PC3-PIP xenograft)HighTumor Uptake: ~16 %ID/g at 4h[4][5]
[⁶⁸Ga]Ga-DOTAGA-ffk(Sub-KuE)Prostate Cancer (LNCaP xenograft)HighTumor Uptake: ~10 %ID/g at 1h[6]
[¹⁷⁷Lu]Lu-PSMA-617 (DOTA-based)Triple-Negative Breast Cancer (TNBC)NeovasculatureInduced apoptosis in co-cultures with HUVECs[7]
Targeting Fibroblast Activation Protein (FAP)

FAP is a promising pan-cancer target due to its high expression on cancer-associated fibroblasts (CAFs) in the stroma of a majority of epithelial cancers, including pancreatic, breast, and colorectal cancers.[8][9] This wide expression profile makes FAP-targeted radiopharmaceuticals excellent candidates for cross-validation in diverse cancer models.

RadiopharmaceuticalCancer ModelTarget ExpressionKey Efficacy DataReference
[⁶⁸Ga]Ga-DOTAGA.(SA.FAPi)₂Glioblastoma (U87MG xenograft)HighTumor Uptake: ~5 %ID/g at 1h[10]
[⁶⁸Ga]Ga-DOTAGA.(SA.FAPi)₂Prostate Cancer (PC3 xenograft)ModerateTumor Uptake: ~3 %ID/g at 1h[10]
[¹⁷⁷Lu]Lu-OncoFAP-DOTAGARenal Cell Carcinoma (SK-RC-52.hFAP xenograft)HighTumor Uptake: >20 %ID/g from 10 min to 6h[11]
[⁶⁸Ga]Ga-DOTAGA-Glu(FAPi)₂Glioblastoma (U87MG xenograft)HighTumor Uptake: 4.7 ± 0.5% ID/g at 45 min[12][13]
Targeting Cholecystokinin 2 Receptor (CCK2R)

The CCK2R is overexpressed in several malignancies, most notably medullary thyroid carcinoma and small cell lung cancer, but also in other cancers like gastric and pancreatic cancer.[14][15] This provides a basis for evaluating CCK2R-targeted (R)-DOTAGA agents across these different tumor types.

RadiopharmaceuticalCancer ModelTarget ExpressionKey Efficacy DataReference
[¹⁷⁷Lu]Lu-(R)-DOTAGA-rhCCK-16Pancreatic Cancer (AR42J xenograft)HighTumor Uptake: ~25 %ID/g at 24h[16]
[¹⁷⁷Lu]Lu-PP-F11N (DOTA-based)Epidermoid Carcinoma (A431/CCKBR xenograft)HighSignificant tumor growth inhibition and increased survival[17]
[⁶⁸Ga]Ga-DOTA-CCK₂R-dimerPancreatic Cancer (AR42J xenograft)HighTumor Uptake: 26.13 ± 6.21 %ID/g at 2h[18][19][20]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of findings. Below are synthesized protocols for key experiments in the evaluation of (R)-DOTAGA radiopharmaceuticals.

Radiolabeling of DOTAGA-Conjugates with Lutetium-177

This protocol outlines the general procedure for labeling a DOTAGA-conjugated peptide with the therapeutic radionuclide Lutetium-177.

  • Preparation: In a sterile, pyrogen-free reaction vial, combine the DOTAGA-conjugated peptide (e.g., 1-10 nmol) dissolved in metal-free water with a suitable buffer, such as 0.5 M sodium acetate (B1210297) (pH 5.0-5.5), to achieve a final reaction pH of approximately 4.5.[2][7]

  • Radionuclide Addition: Add the desired amount of [¹⁷⁷Lu]LuCl₃ solution to the peptide solution. The molar ratio of peptide to radionuclide is a critical parameter to optimize.

  • Incubation: Heat the reaction mixture at 80-95°C for 15-30 minutes.[7]

  • Quality Control: After incubation, perform radiochemical purity analysis using radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC) to determine the percentage of incorporated radionuclide.

  • Purification (if necessary): If the radiochemical purity is below the desired threshold (typically >95%), purify the radiolabeled product using a suitable method, such as solid-phase extraction (e.g., C18 cartridge).

In Vitro Cell Uptake and Internalization Assay

This assay quantifies the specific binding and internalization of the radiolabeled compound into cancer cells expressing the target receptor.

  • Cell Culture: Plate cancer cells with known target expression levels (e.g., 1 x 10⁵ cells/well) in 24-well plates and allow them to adhere overnight.

  • Incubation: Wash the cells with binding buffer (e.g., serum-free medium). Add the radiolabeled DOTAGA-conjugate (at a specific concentration, e.g., 1 nM) to the wells. For blocking experiments to determine specificity, add a high concentration of the non-radiolabeled peptide to a parallel set of wells 15 minutes prior to adding the radiolabeled compound.

  • Time Points: Incubate the plates at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

  • Washing: At each time point, stop the uptake by aspirating the medium and washing the cells three times with ice-cold phosphate-buffered saline (PBS).

  • Quantification of Internalization: To differentiate between membrane-bound and internalized radioactivity, first treat the cells with an acidic buffer (e.g., glycine-HCl, pH 2.5) for 5-10 minutes on ice to strip off surface-bound radioligand. Collect this fraction. Then, lyse the cells with a lysis buffer (e.g., 1 M NaOH) to release the internalized radioligand.

  • Measurement: Measure the radioactivity in the membrane-bound and internalized fractions using a gamma counter. Express the results as a percentage of the total added radioactivity.

In Vivo Biodistribution Studies in Tumor Xenograft Models

This protocol describes the evaluation of the tumor-targeting and pharmacokinetic properties of the radiolabeled compound in a living animal model.

  • Tumor Xenograft Model Establishment: Implant human cancer cells (e.g., 5-10 x 10⁶ cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[1][8][9][14] Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Radiotracer Administration: Inject a defined amount of the radiolabeled DOTAGA-conjugate (e.g., 1-5 MBq) into the tail vein of the tumor-bearing mice.

  • Biodistribution Time Points: At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), euthanize a cohort of mice (typically 3-5 mice per time point).

  • Organ and Tumor Harvesting: Dissect and collect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.

  • Measurement and Data Analysis: Weigh each tissue sample and measure the radioactivity using a gamma counter. Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

Signaling Pathways and Mechanism of Action

The therapeutic efficacy of (R)-DOTAGA-based radiopharmaceuticals stems from the targeted delivery of radiation to cancer cells, leading to DNA damage and cell death. The targeting moiety directs the radiopharmaceutical to a specific receptor on the cell surface, and upon binding, the complex can be internalized. The downstream signaling pathways of these receptors are also implicated in cancer progression and can influence the tumor's response to therapy.

Experimental Workflow

The general workflow for the preclinical evaluation of a novel (R)-DOTAGA-based radiopharmaceutical is depicted below.

experimental_workflow cluster_synthesis Synthesis & Radiolabeling cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Peptide Synthesis & (R)-DOTAGA Conjugation labeling Radiolabeling with ¹⁷⁷Lu or ⁶⁸Ga synthesis->labeling qc Quality Control (Radio-HPLC/TLC) labeling->qc binding Receptor Binding (IC₅₀ Determination) qc->binding uptake Cellular Uptake & Internalization Assay qc->uptake xenograft Tumor Xenograft Model Establishment qc->xenograft biodistribution Biodistribution & Pharmacokinetics xenograft->biodistribution imaging PET/SPECT Imaging biodistribution->imaging therapy Therapy Studies (Tumor Growth Inhibition) biodistribution->therapy

Preclinical evaluation workflow for (R)-DOTAGA radiopharmaceuticals.

PSMA Signaling Pathway

PSMA signaling in prostate cancer has been shown to involve the PI3K/AKT and MAPK pathways, which are critical for cell survival and proliferation.

PSMA_signaling PSMA PSMA PI3K PI3K PSMA->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Simplified PSMA signaling pathway in prostate cancer.

FAP Signaling Pathway

FAP, expressed on cancer-associated fibroblasts, influences the tumor microenvironment and cancer cell behavior through pathways such as the PI3K/AKT and Ras-ERK pathways.

FAP_signaling FAP FAP PI3K PI3K FAP->PI3K Ras Ras FAP->Ras AKT AKT PI3K->AKT Invasion ECM Remodeling & Invasion AKT->Invasion ERK ERK Ras->ERK ERK->Invasion

Simplified FAP signaling in the tumor microenvironment.

CCK2R Signaling Pathway

CCK2R, a G-protein coupled receptor, activates downstream signaling cascades including the PLC/PKC and MAPK pathways, which are involved in cell proliferation and migration.

CCK2R_signaling CCK2R CCK2R Gq Gαq CCK2R->Gq PLC PLC Gq->PLC PKC PKC PLC->PKC MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation & Migration MAPK->Proliferation

Simplified CCK2R signaling pathway in cancer.

Conclusion

The use of the (R)-DOTAGA chelator in radiopharmaceuticals offers a robust platform for cancer theranostics. The cross-validation of these agents in various cancer models, driven by the widespread expression of targets like PSMA, FAP, and CCK2R, underscores their potential for broader applications in oncology. While direct comparative studies of a single (R)-DOTAGA agent across multiple cancer types are still emerging, the existing data strongly support the continued investigation of these promising targeted radiopharmaceuticals. Future research should focus on head-to-head comparisons in diverse preclinical models to further delineate the efficacy and safety profiles of (R)-DOTAGA-based agents, ultimately paving the way for their expanded clinical use.

References

The Clinical Translation Potential of (R)-DOTAGA Radiopharmaceuticals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of nuclear medicine is continually advancing, with a focus on developing radiopharmaceuticals that offer superior imaging and therapeutic efficacy. A key component in the design of these agents is the chelator, which securely binds the radioisotope to the targeting molecule. The (R)-stereoisomer of DOTAGA (2-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)pentanedioic acid) has emerged as a promising chelator. This guide provides a comparative analysis of (R)-DOTAGA-based radiopharmaceuticals against established alternatives, supported by available preclinical data.

Executive Summary

While direct clinical data for (R)-DOTAGA conjugated to somatostatin (B550006) analogs for neuroendocrine tumor (NET) imaging and therapy is not yet available, preclinical studies on similar agents, such as those targeting the prostate-specific membrane antigen (PSMA), provide valuable insights. These studies suggest that while the stereochemistry of the DOTAGA chelator may influence radiolabeling kinetics, its impact on in vivo performance, such as tumor uptake and biodistribution, may not be significant. However, the DOTAGA chelator itself presents potential advantages over the widely used DOTA chelator, including improved hydrophilicity and pharmacokinetics. This guide will delve into the available data, compare (R)-DOTAGA with other chelators, and provide detailed experimental protocols relevant to the preclinical evaluation of these promising radiopharmaceuticals.

Comparison of Chelators for Radiopharmaceuticals

The choice of chelator is critical in the development of radiopharmaceuticals, impacting labeling efficiency, stability, and in vivo biodistribution. Here, we compare (R)-DOTAGA with the standard DOTA chelator.

ParameterDOTA(R)-DOTAGARationale and References
Radiolabeling Efficiency (⁶⁸Ga) Requires heating (80-100°C) for optimal labeling.[1]Can achieve high radiochemical yields under milder conditions, though heating is often still used for rapid and quantitative complexation.[2][3]The glutamic acid moiety in DOTAGA can influence the coordination chemistry of Gallium-68, potentially allowing for faster and more efficient labeling.
Radiolabeling Efficiency (¹⁷⁷Lu) Efficient labeling, often with heating.The (S)-isomer of DOTAGA has been shown to have faster complex formation with ¹⁷⁷Lu compared to the (R)-isomer, although both achieve high radiochemical yields.[4][5]The stereochemistry of the chelator can affect the kinetics of radiometal incorporation.
In Vivo Stability Forms highly stable complexes with a wide range of radiometals.[1]Expected to form highly stable complexes, with some studies suggesting improved in vivo stability for certain radiometals compared to DOTA.[6]The additional carboxyl group on the glutamic acid linker may enhance the stability of the radiometal complex.
Pharmacokinetics Generally exhibits good pharmacokinetic properties.Preclinical studies with DOTAGA-conjugated molecules have shown improved tumor-to-blood and tumor-to-liver ratios compared to their DOTA counterparts, suggesting more favorable pharmacokinetics.[7]The increased hydrophilicity of DOTAGA can lead to altered biodistribution and faster clearance from non-target tissues.
Stereoisomer Impact Not applicable (achiral).Preclinical data on (R)- and (S)-DOTAGA-PSMA conjugates showed no significant difference in cell uptake and biodistribution, suggesting the stereochemistry may not critically impact in vivo performance.[4][5]While the kinetics of radiolabeling may be affected by the stereoisomer, the overall biological activity of the resulting radiopharmaceutical appears to be comparable.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the evaluation process for these radiopharmaceuticals, it is essential to visualize the relevant biological pathways and experimental procedures.

Somatostatin Receptor 2 (SSTR2) Signaling Pathway

Somatostatin analogs, the targeting vectors for NETs, primarily exert their effects through SSTR2. Upon binding of a radiolabeled somatostatin analog, such as a hypothetical (R)-DOTAGA-TATE, the receptor initiates a signaling cascade that can lead to cell cycle arrest and apoptosis, contributing to the therapeutic effect of the radiopharmaceutical.

SSTR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm R_DOTAGA_TATE (R)-DOTAGA-TATE SSTR2 SSTR2 R_DOTAGA_TATE->SSTR2 Binding Gi Gi Protein SSTR2->Gi Activation MAPK MAPK Pathway SSTR2->MAPK Modulation PI3K_Akt PI3K/Akt Pathway SSTR2->PI3K_Akt Modulation AC Adenylyl Cyclase Gi->AC Inhibition Ca_channel Ca²⁺ Channel Gi->Ca_channel Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cell_Cycle_Arrest Cell Cycle Arrest PKA->Cell_Cycle_Arrest Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx MAPK->Cell_Cycle_Arrest Apoptosis Apoptosis PI3K_Akt->Apoptosis

Caption: SSTR2 signaling cascade initiated by a somatostatin analog.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of a novel radiopharmaceutical like (R)-DOTAGA-TATE follows a structured workflow to determine its safety and efficacy before it can be considered for clinical translation.

Preclinical_Workflow cluster_synthesis Synthesis & Radiolabeling cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Decision Synthesis Synthesis of (R)-DOTAGA-TATE Radiolabeling Radiolabeling with ⁶⁸Ga or ¹⁷⁷Lu Synthesis->Radiolabeling Binding_Assay Competitive Binding Assay (SSTR2 Affinity) Radiolabeling->Binding_Assay Cell_Uptake Cellular Uptake & Internalization Assay Radiolabeling->Cell_Uptake Stability Serum Stability Assay Radiolabeling->Stability Biodistribution Biodistribution Studies in NET Animal Model Binding_Assay->Biodistribution Cell_Uptake->Biodistribution Stability->Biodistribution Imaging Micro-PET/SPECT Imaging Biodistribution->Imaging Therapy Therapeutic Efficacy Study (¹⁷⁷Lu-labeled) Biodistribution->Therapy Data_Analysis Data Analysis and Pharmacokinetic Modeling Imaging->Data_Analysis Therapy->Data_Analysis Go_NoGo Go/No-Go Decision for Clinical Translation Data_Analysis->Go_NoGo

Caption: Preclinical evaluation workflow for a novel radiopharmaceutical.

Detailed Experimental Protocols

The following are representative protocols for key experiments in the preclinical evaluation of a radiopharmaceutical such as (R)-DOTAGA-TATE.

Synthesis of (R)-DOTAGA-TATE

This protocol describes the conjugation of the (R)-DOTAGA chelator to the TATE peptide.

  • Materials: (R)-DOTAGA(tBu)₄, TATE peptide, coupling agents (e.g., HATU, HBTU), DIPEA, DMF, and a solid-phase peptide synthesis (SPPS) resin.

  • Procedure:

    • The TATE peptide is synthesized on a solid support using standard Fmoc-based SPPS.

    • The N-terminal Fmoc protecting group of the peptide is removed to expose the free amine.

    • (R)-DOTAGA(tBu)₄ is activated using a coupling agent like HATU in the presence of a base such as DIPEA in an organic solvent like DMF.

    • The activated (R)-DOTAGA(tBu)₄ is then added to the resin-bound peptide and allowed to react for several hours at room temperature.

    • The peptide-chelator conjugate is cleaved from the resin and the protecting groups are removed using a cleavage cocktail (e.g., TFA-based).

    • The crude product is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The identity and purity of the final (R)-DOTAGA-TATE conjugate are confirmed by mass spectrometry and analytical RP-HPLC.[8][9]

Radiolabeling with Gallium-68 (⁶⁸Ga)

This protocol outlines the manual radiolabeling of (R)-DOTAGA-TATE with ⁶⁸Ga.

  • Materials: (R)-DOTAGA-TATE conjugate, ⁶⁸Ge/⁶⁸Ga generator, sodium acetate (B1210297) buffer (1 M), sterile water, C18 Sep-Pak cartridge.

  • Procedure:

    • Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.

    • In a sterile reaction vial, dissolve 10-50 µg of the (R)-DOTAGA-TATE conjugate in sterile water or a suitable buffer.

    • Add an appropriate volume of 1 M sodium acetate buffer to the reaction vial to achieve a final pH of 3.5-4.5.

    • Add the ⁶⁸GaCl₃ eluate (typically 200-1000 MBq) to the reaction vial.

    • Gently mix the solution and incubate at 95°C for 5-15 minutes.

    • After incubation, allow the vial to cool to room temperature.

    • For purification, condition a C18 SPE cartridge with ethanol (B145695) followed by sterile water. Load the reaction mixture onto the cartridge, wash with sterile water to remove unreacted ⁶⁸Ga, and elute the ⁶⁸Ga-(R)-DOTAGA-TATE with a small volume of 50% ethanol in sterile water.

    • Perform quality control to determine radiochemical purity using methods like instant thin-layer chromatography (ITLC) or radio-HPLC.[10]

In Vitro Competitive Binding Assay

This assay determines the binding affinity (IC₅₀) of the non-radioactive ("cold") (R)-DOTAGA-TATE for SSTR2.

  • Materials: Cell membranes from a cell line overexpressing SSTR2 (e.g., AR42J), a radiolabeled SSTR2 ligand with known high affinity (e.g., [¹²⁵I-Tyr³]-Octreotide), unlabeled (R)-DOTAGA-TATE, assay buffer, filtration apparatus, and a gamma counter.

  • Procedure:

    • In a 96-well plate, add a fixed concentration of the radioligand and a fixed amount of the cell membrane preparation to each well.

    • Add increasing concentrations of the unlabeled (R)-DOTAGA-TATE as the competitor.

    • Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known SSTR2 ligand like unlabeled octreotide).

    • Incubate the plate at a specified temperature (e.g., 37°C) for a set time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Calculate the specific binding at each competitor concentration and plot the data to determine the IC₅₀ value.[3][11]

Cellular Uptake and Internalization Assay

This assay measures the extent to which the radiolabeled (R)-DOTAGA-TATE is taken up by and internalized into SSTR2-expressing cells.

  • Materials: SSTR2-expressing cells (e.g., AR42J), cell culture medium, radiolabeled (R)-DOTAGA-TATE, acid wash buffer (to differentiate between membrane-bound and internalized radioactivity), and a gamma counter.

  • Procedure:

    • Seed the cells in multi-well plates and allow them to adhere.

    • Incubate the cells with a known concentration of radiolabeled (R)-DOTAGA-TATE at 37°C for various time points.

    • To determine non-specific uptake, incubate a parallel set of cells with the radiotracer in the presence of a large excess of unlabeled octreotide.

    • At each time point, wash the cells with ice-cold buffer to stop the uptake.

    • To measure internalization, incubate the cells with an acid wash buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip off surface-bound radioactivity.

    • Lyse the cells and measure the radioactivity in the acid wash (membrane-bound) and the cell lysate (internalized) using a gamma counter.

    • Calculate the percentage of cellular uptake and the internalization rate.[12][13]

In Vivo Biodistribution Study

This study evaluates the distribution of the radiolabeled (R)-DOTAGA-TATE in a living organism, typically a mouse model with NET xenografts.

  • Materials: Tumor-bearing mice (e.g., nude mice with AR42J xenografts), radiolabeled (R)-DOTAGA-TATE, anesthesia, and a gamma counter.

  • Procedure:

    • Inject a known amount of the radiolabeled compound intravenously into the tumor-bearing mice.

    • At various time points post-injection (e.g., 1, 4, 24 hours), euthanize groups of mice.

    • Dissect and collect major organs and tissues of interest (tumor, blood, liver, kidneys, spleen, muscle, etc.).

    • Weigh each tissue sample and measure its radioactivity using a gamma counter.

    • Calculate the uptake in each tissue as a percentage of the injected dose per gram of tissue (%ID/g).

    • Analyze the data to determine the tumor-to-organ ratios and the clearance profile of the radiopharmaceutical.[14][15]

Conclusion

The development of (R)-DOTAGA-based radiopharmaceuticals holds considerable promise for advancing the field of nuclear medicine. While direct clinical evidence for somatostatin analogs utilizing this specific chelator is still on the horizon, the collective preclinical data suggests that DOTAGA offers potential improvements over DOTA in terms of radiolabeling and pharmacokinetic properties. The lack of a significant impact of the (R)- vs. (S)-stereoisomer on the in vivo performance of PSMA-targeting agents provides a strong rationale for the continued investigation of (R)-DOTAGA conjugates. The detailed experimental protocols provided in this guide offer a framework for the rigorous preclinical evaluation necessary to translate these promising agents from the laboratory to the clinic. As research progresses, it will be crucial to conduct head-to-head comparative studies of (R)-DOTAGA-somatostatin analogs with established clinical agents to fully elucidate their clinical translation potential.

References

Safety Operating Guide

Navigating the Disposal of (R)-Dotaga: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the safe handling and disposal of (R)-Dotaga, a macrocyclic chelating agent. While a specific Safety Data Sheet (SDS) for (R)-Dotaga was not located, the following procedures are based on best practices for similar DOTA-based compounds and general laboratory chemical waste management.

Core Safety and Handling Precautions

Before disposal, it is imperative to handle (R)-Dotaga with appropriate care. Based on information for related compounds, (R)-Dotaga may cause skin and eye irritation.[1] Therefore, adherence to the following personal protective equipment (PPE) guidelines is mandatory:

Protective EquipmentSpecification
Eye/Face Protection Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[1]
Skin Protection Handle with gloves. Use proper glove removal technique to avoid skin contact.[1]
Respiratory Protection Use in a well-ventilated area. Avoid breathing dust or aerosols.[1]

Wash hands thoroughly after handling the compound.[1] In case of accidental contact, follow standard first aid measures:

  • Skin Contact: Wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • Inhalation: Move the person to fresh air.[1]

  • Ingestion: Rinse mouth with water and consult a physician.[1]

Step-by-Step Disposal Protocol

The disposal of (R)-Dotaga must be managed as hazardous chemical waste. Adherence to institutional and local regulations is paramount.

1. Waste Identification and Collection:

  • Any unwanted (R)-Dotaga, including expired material, contaminated solutions, or residual amounts in containers, must be treated as hazardous waste.

  • Use a designated, leak-proof, and chemically compatible container for waste collection. The container must be in good condition with a secure lid.[2]

  • It is permissible to reuse empty reagent bottles for waste collection, provided they are free of incompatible residues.[3]

2. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[2]

  • The label must include the full chemical name: "(R)-Dotaga". Avoid abbreviations or chemical formulas.[2]

  • Indicate the approximate concentration and quantity of the waste.

3. Storage:

  • Store the hazardous waste container in a designated, well-ventilated, and secure location.[1]

  • Keep the container tightly closed except when adding waste.[2]

  • Segregate the (R)-Dotaga waste from incompatible materials, such as strong oxidizing agents.[4]

4. Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[2]

  • Do not dispose of (R)-Dotaga down the drain or in the regular trash.[2]

  • Follow all procedures outlined by your EHS department for the final disposal of the hazardous waste.

Empty Container Disposal:

  • Empty containers that held (R)-Dotaga should be triple-rinsed with an appropriate solvent.[2][3]

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[2]

  • After triple-rinsing and air-drying, the container may be disposed of in the regular trash, unless otherwise specified by your institution.[2][3]

Experimental Workflow for Disposal

The logical flow for the proper disposal of (R)-Dotaga is illustrated in the following diagram:

cluster_0 Preparation & Handling cluster_1 Waste Collection cluster_2 Disposal Procedure cluster_3 Empty Container Management A Wear Appropriate PPE (Gloves, Safety Glasses) B Handle (R)-Dotaga in a Well-Ventilated Area A->B C Identify (R)-Dotaga as Hazardous Waste B->C Generation of Waste D Use a Designated, Labeled, and Compatible Waste Container C->D E Keep Container Securely Closed D->E F Store Waste in a Secure, Designated Area E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G H Follow Institutional Disposal Protocols G->H I Triple-Rinse Empty Container with a Suitable Solvent J Collect Rinsate as Hazardous Waste I->J K Dispose of Cleaned Container as per Institutional Guidelines I->K

Figure 1. Logical workflow for the safe disposal of (R)-Dotaga.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific guidelines for hazardous waste management.

References

Essential Safety and Operational Guide for Handling (R)-Dotaga

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal procedures for (R)-Dotaga, a chelating agent utilized by researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring laboratory safety and regulatory compliance.

(R)-Dotaga , also known as (R)-2-(1,4,7,10-tetraaza-4,7,10-tris(carboxymethyl)cyclododecyl)pentanedioic acid, requires careful handling due to its potential hazards. The following information is a summary of best practices and should be supplemented by your institution's specific Environmental Health and Safety (EHS) protocols.

Hazard Identification and Personal Protective Equipment

(R)-Dotaga and its derivatives are classified with specific health hazards that necessitate careful handling. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation[1][2]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling (R)-Dotaga

PPE ItemSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect for tears or holes before use.[2][3]To prevent skin contact and irritation.
Eye Protection Safety glasses with side-shields or chemical safety goggles.[2][3][4]To protect eyes from splashes and irritation.
Body Protection Standard laboratory coat. An impervious apron may be required for larger quantities.[2][3]To protect from splashes and contamination.
Respiratory Protection Handle in a chemical fume hood.[2][3] If not feasible, a NIOSH-approved respirator may be necessary.To prevent inhalation of dust or aerosols.[2]

Safe Handling and Operational Workflow

Proper handling procedures are critical to minimize exposure and ensure a safe laboratory environment. Always work in a well-ventilated area, preferably within a certified chemical fume hood[2][3].

Experimental Workflow for Handling (R)-Dotaga

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Verify fume hood function prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials weigh Weigh (R)-Dotaga solid prep_materials->weigh Proceed to handling dissolve Dissolve in appropriate solvent weigh->dissolve react Perform experimental procedure dissolve->react decontaminate Decontaminate work surfaces react->decontaminate Experiment complete segregate_waste Segregate solid and liquid waste decontaminate->segregate_waste dispose Dispose of waste in labeled containers segregate_waste->dispose

Caption: A step-by-step workflow for the safe handling of (R)-Dotaga in a laboratory setting.

First Aid Procedures

In the event of exposure, immediate action is crucial.

Table 2: First Aid Measures for (R)-Dotaga Exposure

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
Inhalation Move the person into fresh air. If breathing is difficult, provide oxygen and consult a physician.[2]
Ingestion Rinse mouth with water and consult a physician.[2]

Disposal Plan

All waste containing (R)-Dotaga must be treated as hazardous chemical waste and disposed of according to institutional and local regulations[1][3]. Never dispose of (R)-Dotaga down the drain or in regular trash[3].

Disposal Workflow

cluster_waste_generation Waste Generation cluster_waste_containment Containment cluster_waste_disposal Disposal solid_waste Solid Waste (gloves, weigh paper, unused solid) solid_container Sealable, labeled 'Hazardous Solid Waste' container solid_waste->solid_container liquid_waste Liquid Waste (solutions, rinsate) liquid_container Leak-proof, labeled 'Hazardous Liquid Waste' container liquid_waste->liquid_container storage Store in designated satellite accumulation area solid_container->storage liquid_container->storage pickup Arrange for pickup by EHS or licensed waste management service storage->pickup

Caption: Logical steps for the proper segregation and disposal of (R)-Dotaga waste.

Detailed Disposal Procedures:

  • Solid Waste: Place unused (R)-Dotaga powder and contaminated items (e.g., weighing paper, pipette tips, gloves) into a dedicated, sealed container clearly labeled as "Hazardous Chemical Waste"[3].

  • Liquid Waste: Pour solutions containing (R)-Dotaga into a designated, sealed, and clearly labeled "Hazardous Chemical Waste" container. Do not mix with incompatible waste streams[3]. The container should be made of a material compatible with the solvent used[1].

  • Empty Containers: "Triple-rinse" the original container with a suitable solvent. Collect the rinsate as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's policy[5].

  • Labeling: All hazardous waste labels must clearly list all chemical constituents, including solvents, with their estimated concentrations or percentages[1].

  • Storage: Store waste containers in a designated satellite accumulation area, segregated from incompatible materials, and within secondary containment (e.g., a chemical-resistant tray)[1].

  • Pickup: Once the container is full or ready for disposal, submit a chemical waste pickup request through your institution's EHS department[1].

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.